molecular formula C24H21N3O2 B1671017 E4177 CAS No. 135070-05-2

E4177

カタログ番号: B1671017
CAS番号: 135070-05-2
分子量: 383.4 g/mol
InChIキー: VWWMGPCUZVOLLK-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-((2'-Carboxybiphenyl-4-yl)methyl)-2-cyclopropyl-7-methyl-3H-imidazo(4,5-b)pyridine is a potent and selective non-peptide angiotensin II receptor antagonist. It functions by competitively and specifically inhibiting the binding of angiotensin II to the AT1 receptor subtype, which is predominantly located in vascular smooth muscle and the adrenal gland. This mechanism blocks the pressor and aldosterone-secreting effects of angiotensin II, leading to vasodilation and a reduction in blood pressure. As a research-grade analog of the antihypertensive drug Candesartan, this compound is an essential pharmacological tool for studying the renin-angiotensin-aldosterone system (RAAS). Its primary research applications include investigating cardiovascular diseases such as hypertension and heart failure, elucidating the pathophysiological roles of the AT1 receptor in various tissues, and serving as a reference standard in analytical chemistry and pharmacokinetic studies. This product is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

特性

CAS番号

135070-05-2

分子式

C24H21N3O2

分子量

383.4 g/mol

IUPAC名

2-[4-[(2-cyclopropyl-7-methylimidazo[4,5-b]pyridin-3-yl)methyl]phenyl]benzoic acid

InChI

InChI=1S/C24H21N3O2/c1-15-12-13-25-23-21(15)26-22(18-10-11-18)27(23)14-16-6-8-17(9-7-16)19-4-2-3-5-20(19)24(28)29/h2-9,12-13,18H,10-11,14H2,1H3,(H,28,29)

InChIキー

VWWMGPCUZVOLLK-UHFFFAOYSA-N

正規SMILES

CC1=C2C(=NC=C1)N(C(=N2)C3CC3)CC4=CC=C(C=C4)C5=CC=CC=C5C(=O)O

外観

Solid powder

他のCAS番号

135070-05-2

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>2 years if stored properly

溶解性

Soluble in DMSO

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

(1,1'-Biphenyl)-2-carboxylic acid, 4'-((2-cyclopropyl-7-methyl-3H-imidazo(4,5-b)pyridin-3-yl)methyl)-
3-((2'-carboxybiphenyl-4-yl)methyl)-2-cyclopropyl-7-methyl-3H-imidazo(4,5-b)pyridine
E 4177
E-4177
E4177

製品の起源

United States

Foundational & Exploratory

An In-Depth Technical Guide on the Angiotensin II Type 1 Receptor Antagonist: E4177

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: E4177 is an investigational compound. The information presented herein is based on publicly available preclinical data. Comprehensive clinical data regarding the safety and efficacy of this compound in humans is not currently available. This document is intended for informational purposes for a scientific audience and does not constitute medical advice.

Introduction

This compound, with the chemical name 4'-[2-cyclopropyl-7-methyl-3H-imidazo[5,4-b]pyridine-3-yl]methyl-2-biphenylcarboxylic acid, is a potent and selective non-peptide antagonist of the Angiotensin II Type 1 (AT1) receptor. Angiotensin II is a key effector hormone in the Renin-Angiotensin System (RAS), playing a critical role in blood pressure regulation and cardiovascular homeostasis. By selectively blocking the AT1 receptor, this compound inhibits the vasoconstrictive and aldosterone-secreting effects of angiotensin II, making it a potential therapeutic agent for cardiovascular diseases such as hypertension.[1][2] This technical guide provides a comprehensive overview of the core preclinical pharmacology of this compound, including its mechanism of action, in vitro potency, and what is known about its in vivo behavior. Due to the limited public data on this compound, comparative data for the well-characterized AT1 receptor antagonist, losartan, is included to provide context.

Mechanism of Action: AT1 Receptor Blockade and Downstream Signaling

This compound exerts its pharmacological effects by competitively and selectively binding to the AT1 receptor, a G-protein coupled receptor (GPCR). The AT1 receptor is primarily coupled to the Gq/11 family of G-proteins.[3] Upon activation by angiotensin II, the Gq/11 protein stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). The elevation of intracellular Ca2+ and activation of PKC in vascular smooth muscle cells ultimately lead to vasoconstriction.

By acting as an antagonist, this compound occupies the AT1 receptor binding site, preventing angiotensin II from initiating this signaling cascade, thereby leading to vasodilation and a reduction in blood pressure.

Below is a diagram illustrating the Angiotensin II Type 1 receptor signaling pathway and the point of intervention for this compound.

AT1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space AngII Angiotensin II AT1R AT1 Receptor AngII->AT1R Binds & Activates This compound This compound This compound->AT1R Binds & Blocks Gq11 Gq/11 AT1R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Contraction Vasoconstriction Ca_release->Contraction PKC->Contraction

Caption: AT1 Receptor Signaling and this compound Inhibition.

Data Presentation: In Vitro Pharmacology

The following tables summarize the available quantitative data on the in vitro pharmacology of this compound, with comparative data for losartan where available.

Table 1: Angiotensin II Receptor Binding Affinity

CompoundTissueRadioligandIC50 (nM)Reference
This compound Rat Adrenal Cortex125I-[Sar1,Ile8]Ang II5.2 ± 1.0[2]
This compound Rat Liver125I-[Sar1,Ile8]Ang II12 ± 3[2]
This compound Rat Adrenal Glomerulosa125I-[Sal1, Ile8] Ang II6.9 ± 0.5
LosartanRat Adrenal Cortex125I-[Sar1,Ile8]Ang II6.0 ± 0.9[2]
LosartanRat Liver125I-[Sar1,Ile8]Ang II13 ± 5[2]
LosartanRat Adrenal Glomerulosa125I-[Sal1, Ile8] Ang II21.0 ± 0.6

Table 2: Functional Antagonism of Angiotensin II-Induced Contraction

CompoundTissuePotency vs. LosartanReference
This compound Human Arterial Strips~2 times more potent[2]
This compound Rabbit Aortic Strips~3 times more potent[2]

Note: this compound and losartan displayed competitive antagonism without any agonistic activity.[2] Furthermore, this compound at a concentration of 10-5 M had no effect on angiotensin-converting enzyme (ACE) activity.[2]

Experimental Protocols

Detailed experimental protocols for the specific studies conducted on this compound are not publicly available. The following are representative protocols for key assays used in the preclinical evaluation of AT1 receptor antagonists.

Angiotensin II Receptor Binding Assay (Representative Protocol)

Objective: To determine the binding affinity (IC50) of a test compound (e.g., this compound) for the AT1 receptor.

Materials:

  • Membrane Preparation: Tissues rich in AT1 receptors (e.g., rat adrenal cortex, rat liver) are homogenized in a cold buffer and centrifuged to isolate the membrane fraction. The protein concentration of the membrane preparation is determined.

  • Radioligand: 125I-labeled angiotensin II analog (e.g., 125I-[Sar1,Ile8]Ang II).

  • Assay Buffer: Tris-HCl buffer containing MgCl2, bovine serum albumin (BSA), and protease inhibitors.

  • Test Compound: this compound at various concentrations.

  • Competitor for Non-specific Binding: A high concentration of unlabeled angiotensin II or a known AT1 antagonist (e.g., losartan).

  • Filtration System: Glass fiber filters and a vacuum manifold.

  • Scintillation Counter.

Procedure:

  • Incubation: In reaction tubes, combine the membrane preparation, a fixed concentration of the radioligand, and either assay buffer (for total binding), a high concentration of unlabeled competitor (for non-specific binding), or varying concentrations of the test compound.

  • Incubate the mixture at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Filtration: Rapidly terminate the binding reaction by filtering the contents of each tube through glass fiber filters under vacuum. This separates the membrane-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC50 value.

Angiotensin II-Induced Vascular Contraction Assay (Representative Protocol)

Objective: To assess the functional antagonist activity of a test compound on angiotensin II-induced vasoconstriction.

Materials:

  • Vascular Tissue: Isolated arterial rings (e.g., from rabbit aorta or human arteries).

  • Organ Bath System: A temperature-controlled bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) and aerated with carbogen (95% O2, 5% CO2).

  • Isometric Force Transducer and Data Acquisition System.

  • Angiotensin II: To induce contraction.

  • Test Compound: this compound at various concentrations.

Procedure:

  • Tissue Preparation: Dissect the artery and cut it into rings of a few millimeters in length.

  • Mounting: Suspend the arterial rings in the organ baths between two hooks, one fixed and the other connected to an isometric force transducer.

  • Equilibration: Allow the tissues to equilibrate in the physiological salt solution under a resting tension for a specified period (e.g., 60-90 minutes).

  • Viability Check: Contract the tissues with a depolarizing agent (e.g., KCl) to ensure viability.

  • Antagonist Incubation: After washing and returning to baseline tension, incubate the tissues with either vehicle or different concentrations of the test compound (this compound) for a set time.

  • Cumulative Concentration-Response Curve: Add increasing concentrations of angiotensin II to the organ bath in a cumulative manner and record the contractile force.

  • Data Analysis: Plot the contractile response as a percentage of the maximum response against the logarithm of the angiotensin II concentration. The rightward shift of the concentration-response curve in the presence of the antagonist indicates competitive antagonism.

Preclinical Development Workflow

The preclinical development of a novel AT1 receptor antagonist like this compound typically follows a structured workflow to assess its pharmacological, pharmacokinetic, and safety profile before consideration for human clinical trials.

Preclinical_Workflow cluster_discovery Discovery & In Vitro cluster_in_vivo In Vivo Preclinical cluster_regulatory Regulatory Submission lead_id Lead Identification in_vitro_pharm In Vitro Pharmacology (Binding & Functional Assays) lead_id->in_vitro_pharm selectivity Receptor Selectivity Screening in_vitro_pharm->selectivity adme In Vitro ADME (Metabolic Stability, CYP Inhibition) selectivity->adme pk_pd Pharmacokinetics & Pharmacodynamics (in animal models) adme->pk_pd efficacy Efficacy Studies (in hypertensive animal models) pk_pd->efficacy safety_pharm Safety Pharmacology (Cardiovascular, CNS, Respiratory) efficacy->safety_pharm tox Toxicology Studies (Single & Repeat Dose) safety_pharm->tox ind Investigational New Drug (IND) Application tox->ind

Caption: Preclinical Workflow for an AT1 Antagonist.

Pharmacokinetics and Metabolism

Limited in vivo pharmacokinetic data for this compound is publicly available. Studies in rats have shown that after oral administration, this compound is distributed to tissues rich in AT1 receptors, such as the adrenal glomerulosa, kidney blood vessels, and the surface of aortic smooth muscle cells. The major route of excretion in rats is via the bile, and the primary metabolite identified is a glucuronide of the biphenylcarboxylic acid moiety of this compound.

For comparative purposes, the pharmacokinetic parameters of losartan in rats and humans are presented in the table below.

Table 3: Pharmacokinetic Parameters of Losartan (Oral Administration)

SpeciesDoseCmaxTmaxAUC (0-∞)t1/2
Rat10 mg/kg~1.26 µg/mL~0.41 h~8.25 µg·h/mL~2.5 h
Human50 mg~330 ng/mL~1 h~400 ng·h/mL~2 h
Human (Active Metabolite E-3174)50 mg~650 ng/mL~3-4 h~2500 ng·h/mL~6-9 h

Note: These values are approximate and can vary depending on the specific study conditions.

Safety and Toxicology

Specific preclinical safety and toxicology data for this compound are not publicly available. The safety assessment for a new AT1 receptor antagonist would typically include a battery of studies to evaluate its potential adverse effects. These studies generally encompass:

  • Safety Pharmacology: To investigate the effects on vital functions, including the cardiovascular, respiratory, and central nervous systems.

  • General Toxicology: Single-dose and repeat-dose toxicity studies in at least two species (one rodent, one non-rodent) to identify target organs of toxicity and establish a no-observed-adverse-effect level (NOAEL).

  • Genotoxicity: A battery of in vitro and in vivo tests to assess the potential for mutagenicity and clastogenicity.

  • Carcinogenicity: Long-term studies in animals to evaluate the tumorigenic potential.

  • Reproductive and Developmental Toxicology: To assess the effects on fertility, embryonic and fetal development, and pre- and postnatal development.

AT1 receptor antagonists as a class are generally well-tolerated. A key safety consideration for this class of drugs is their potential for teratogenicity, and they are contraindicated in pregnancy.

Conclusion

This compound is a potent and selective AT1 receptor antagonist with demonstrated in vitro activity and specific tissue distribution in preclinical models. Its mechanism of action, centered on the blockade of the Gq/11-PLC signaling pathway, is well-understood for this class of compounds. While the publicly available data for this compound is limited, the initial findings suggest it holds potential as a therapeutic agent for cardiovascular diseases. Further preclinical and clinical studies would be required to fully elucidate its pharmacokinetic profile, safety, and efficacy in humans. The information provided in this technical guide, including the representative experimental protocols and comparative data, serves as a foundational resource for researchers and drug development professionals interested in the pharmacology of AT1 receptor antagonists.

References

In-depth Technical Guide: The Mechanism of Action of E4177 in Cardiovascular Disease

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the available scientific literature reveals no specific drug, compound, or therapeutic agent designated as "E4177" with a known mechanism of action in cardiovascular disease.

Extensive searches of scientific databases and clinical trial registries have not yielded any information pertaining to a substance labeled "this compound" in the context of cardiovascular research, drug development, or clinical investigation. The designation "this compound" does not correspond to any known investigational or approved drug for cardiovascular conditions.

Therefore, it is not possible to provide an in-depth technical guide, summarize quantitative data, detail experimental protocols, or create diagrams of signaling pathways related to "this compound" as requested. The foundational information about the existence and biological activity of such a compound is absent from the public scientific domain.

Researchers, scientists, and drug development professionals seeking information on novel therapeutics for cardiovascular disease are encouraged to consult established scientific literature and databases using standardized nomenclature for drugs and chemical compounds.

The Pharmacology of E4177: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of a Potent and Selective Angiotensin II Type 1 Receptor Antagonist

E4177 is a non-peptide, competitive antagonist of the Angiotensin II Type 1 (AT₁) receptor, a key regulator in the renin-angiotensin system (RAS). Its high affinity and selectivity for the AT₁ receptor make it a valuable tool for cardiovascular research and a potential therapeutic agent for hypertension and related diseases. This technical guide provides a comprehensive overview of the pharmacology of this compound, detailing its mechanism of action, pharmacokinetics, and the experimental methodologies used to elucidate its properties.

Mechanism of Action and In Vitro Pharmacology

This compound exerts its pharmacological effects by selectively blocking the binding of angiotensin II to the AT₁ receptor. This prevents the downstream signaling cascade that leads to vasoconstriction, aldosterone release, and cellular growth, all of which contribute to elevated blood pressure and cardiovascular pathology.

Receptor Binding Affinity

In vitro radioligand binding assays have demonstrated the high affinity of this compound for the AT₁ receptor in various tissues. The half-maximal inhibitory concentration (IC₅₀) values, which represent the concentration of the drug required to displace 50% of the radiolabeled ligand, are summarized in the table below. These studies highlight the potent and competitive nature of this compound's interaction with the AT₁ receptor. Notably, this compound shows significantly lower affinity for the Angiotensin II Type 2 (AT₂) receptor, indicating its high selectivity.[1]

TissueRadioligandThis compound IC₅₀ (M)Losartan IC₅₀ (M)Reference
Rat Adrenal Cortex¹²⁵I-[Sar¹,Ile⁸]Ang II(5.2 ± 1.0) x 10⁻⁸(6.0 ± 0.9) x 10⁻⁸[1]
Rat Liver¹²⁵I-[Sar¹,Ile⁸]Ang II(1.2 ± 0.3) x 10⁻⁷(1.3 ± 0.5) x 10⁻⁷[1]
Rat Adrenal Glomerulosa¹²⁵I-[Sar¹,Ile⁸]Ang II6.9 ± 0.5 x 10⁻⁹21.0 ± 0.6 x 10⁻⁹[2]

Table 1: In Vitro Receptor Binding Affinity of this compound

Functional Antagonism

Functional studies in isolated vascular tissues have confirmed the antagonistic properties of this compound. In both human and rabbit arterial strips, this compound competitively inhibits angiotensin II-induced contractions without exhibiting any intrinsic agonistic activity.[1] The potency of this compound in these functional assays was found to be two to three times greater than that of losartan.[1] Importantly, this compound did not affect the contractile responses to other vasoconstrictors such as norepinephrine, serotonin, histamine, or potassium chloride, further demonstrating its specificity for the AT₁ receptor.[1]

Signaling Pathway

The mechanism of action of this compound involves the blockade of the AT₁ receptor signaling pathway. This pathway is a critical component of the renin-angiotensin system.

Angiotensinogen Angiotensinogen AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI Renin Renin Renin->AngiotensinI AngiotensinII Angiotensin II AngiotensinI->AngiotensinII ACE ACE ACE->AngiotensinII AT1R AT₁ Receptor AngiotensinII->AT1R Vasoconstriction Vasoconstriction AT1R->Vasoconstriction Aldosterone Aldosterone Secretion AT1R->Aldosterone CellGrowth Cell Growth & Proliferation AT1R->CellGrowth This compound This compound This compound->AT1R Blocks cluster_0 Preparation cluster_1 Binding Assay Tissue Rat Adrenal Cortex / Medulla Homogenization Homogenization Tissue->Homogenization Centrifugation Centrifugation Homogenization->Centrifugation Membrane Membrane Fraction Centrifugation->Membrane Incubation Incubation with ¹²⁵I-[Sar¹,Ile⁸]Ang II & this compound Membrane->Incubation Filtration Filtration Incubation->Filtration Counting Gamma Counting Filtration->Counting Analysis IC₅₀ Determination Counting->Analysis cluster_0 Dosing & Sampling cluster_1 Analysis cluster_2 Tissue Distribution Rat Male Sprague-Dawley Rat Dosing Oral Gavage [¹⁴C]this compound (1 mg/kg) Rat->Dosing Blood Blood Sampling Dosing->Blood Excreta Urine & Feces Collection Dosing->Excreta Bile Bile Collection Dosing->Bile Autorad Autoradiography Dosing->Autorad LSC Liquid Scintillation Counting Blood->LSC Excreta->LSC Bile->LSC HPLC HPLC Analysis (Metabolites) Bile->HPLC PK Pharmacokinetic Analysis LSC->PK TissueHarvest Tissue Harvesting

References

An In-Depth Technical Guide to E4177 for In Vivo Cardiovascular Studies

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial literature searches for "E4177" did not yield specific information on a compound with this designation used in cardiovascular research. Therefore, this guide has been constructed as a representative technical whitepaper for a hypothetical investigational compound, "this compound," targeting the well-established Mitogen-Activated Protein Kinase (MAPK) signaling pathway, a critical regulator in cardiovascular pathophysiology. The data and experimental protocols presented are illustrative examples based on common practices in the field.

Introduction to this compound

This compound is a novel, selective small molecule inhibitor of the Extracellular signal-Regulated Kinase (ERK) 1/2, a key component of the MAPK signaling cascade. In preclinical models, this compound has demonstrated potential for mitigating adverse cardiac remodeling and preserving cardiac function following ischemic injury. This document provides a comprehensive overview of the core data, experimental protocols, and signaling pathways relevant to the in vivo cardiovascular investigation of this compound.

Core Mechanism of Action and Signaling Pathway

This compound exerts its cardioprotective effects by specifically targeting the ERK1/2 signaling pathway. In the context of cardiovascular stress, such as myocardial infarction, the MAPK/ERK pathway can become dysregulated, contributing to pathological hypertrophy, fibrosis, and inflammation.[1][2] this compound is designed to modulate this response, thereby reducing cardiomyocyte apoptosis and promoting a more favorable healing process in the myocardium.

Signaling Pathway Diagram

E4177_Mechanism_of_Action stimulus Cardiovascular Stress (e.g., Ischemia) receptor Receptor Tyrosine Kinases (e.g., EGFR, FGFR) stimulus->receptor ras Ras receptor->ras raf Raf ras->raf mek MEK1/2 raf->mek erk ERK1/2 mek->erk downstream Downstream Effectors (e.g., transcription factors) erk->downstream This compound This compound This compound->erk Inhibits cellular_response Pathological Responses (Hypertrophy, Fibrosis, Inflammation) downstream->cellular_response

Caption: Hypothetical mechanism of this compound in the MAPK/ERK signaling pathway.

In Vivo Cardiovascular Studies: Myocardial Infarction Model

To evaluate the therapeutic potential of this compound, a permanent ligation of the left anterior descending (LAD) coronary artery model in mice is utilized to induce myocardial infarction (MI). This model is well-established for studying cardiac remodeling and heart failure progression.[3]

Experimental Workflow Diagram

Experimental_Workflow acclimatization Acclimatization (1 week) baseline Baseline Echocardiography acclimatization->baseline surgery Myocardial Infarction Surgery (LAD Ligation) baseline->surgery randomization Randomization surgery->randomization treatment_vehicle Vehicle Treatment Group randomization->treatment_vehicle treatment_this compound This compound Treatment Group randomization->treatment_this compound monitoring Daily Monitoring treatment_vehicle->monitoring treatment_this compound->monitoring echo_28 Echocardiography (Day 28) monitoring->echo_28 hemodynamics Hemodynamic Assessment echo_28->hemodynamics euthanasia Euthanasia & Tissue Collection hemodynamics->euthanasia histology Histological Analysis euthanasia->histology western_blot Western Blot Analysis euthanasia->western_blot

Caption: Experimental workflow for in vivo evaluation of this compound.

Experimental Protocols

Murine Model of Myocardial Infarction
  • Animal Model: Adult male C57BL/6 mice, 8-10 weeks old.

  • Anesthesia: Mice are anesthetized with isoflurane (2% for induction, 1.5% for maintenance).

  • Surgical Procedure:

    • The mouse is placed in a supine position, and the chest is shaved and sterilized.

    • A left thoracotomy is performed to expose the heart.

    • The left anterior descending (LAD) coronary artery is permanently ligated with a suture.

    • Successful ligation is confirmed by the observation of myocardial blanching.

    • The chest is closed in layers, and the animal is allowed to recover on a heating pad.

  • Post-operative Care: Analgesics are administered for 3 days post-surgery. Animals are monitored daily for signs of distress.

Echocardiographic Assessment
  • Equipment: High-frequency ultrasound system with a linear-array transducer.

  • Procedure:

    • Mice are lightly anesthetized with isoflurane to maintain a heart rate of 400-500 bpm.

    • Two-dimensional M-mode images are obtained from the parasternal short-axis view.

    • Left ventricular internal dimensions at end-diastole (LVID;d) and end-systole (LVID;s) are measured.

    • Ejection fraction (EF%) and fractional shortening (FS%) are calculated.

Histological Analysis
  • Tissue Preparation:

    • At 28 days post-MI, hearts are arrested in diastole, excised, and perfused with phosphate-buffered saline (PBS).

    • The hearts are then fixed in 4% paraformaldehyde, embedded in paraffin, and sectioned.

  • Staining:

    • Masson's Trichrome: To assess the extent of fibrosis (collagen is stained blue).

    • Hematoxylin and Eosin (H&E): To evaluate general morphology and inflammation.

  • Image Analysis: The fibrotic area is quantified as a percentage of the total left ventricular area using image analysis software.

Quantitative Data Summary

The following tables represent hypothetical data from an in vivo study evaluating this compound.

Table 1: Echocardiographic Parameters 28 Days Post-MI
GroupnLVEF (%)LVFS (%)LVID;d (mm)LVID;s (mm)
Sham1060.2 ± 3.532.1 ± 2.83.5 ± 0.22.4 ± 0.2
Vehicle1230.5 ± 4.115.3 ± 2.54.8 ± 0.34.1 ± 0.3
This compound1242.8 ± 3.922.7 ± 2.14.2 ± 0.23.3 ± 0.2
Data are presented as mean ± SEM. *p < 0.05 vs. Vehicle.
Table 2: Histological and Molecular Analysis 28 Days Post-MI
GroupnInfarct Size (%)Fibrosis (%)p-ERK/Total ERK Ratio
Sham10N/A2.1 ± 0.51.0 ± 0.1
Vehicle1245.3 ± 5.235.6 ± 4.82.5 ± 0.3
This compound1232.1 ± 4.724.9 ± 3.91.3 ± 0.2*
Data are presented as mean ± SEM. *p < 0.05 vs. Vehicle.

Conclusion

The hypothetical compound this compound, through its targeted inhibition of the ERK1/2 signaling pathway, demonstrates significant potential as a therapeutic agent for cardiovascular diseases, particularly in the context of post-myocardial infarction remodeling. The presented in vivo data, while illustrative, underscore the importance of this pathway in cardiac pathophysiology. Further investigation is warranted to fully elucidate the therapeutic window and long-term efficacy of this compound. This technical guide provides a foundational framework for the continued development and evaluation of ERK1/2 inhibitors in cardiovascular research.

References

E4177: A Technical Guide to its AT1 Receptor Antagonist Selectivity and Affinity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the angiotensin II type 1 (AT1) receptor antagonist E4177, with a specific focus on its binding affinity and selectivity. The information presented herein is compiled from publicly available research and is intended to serve as a valuable resource for professionals in the fields of pharmacology and drug development.

Introduction to this compound

This compound, chemically known as 4'-[2-cyclopropyl-7-methyl-3H-imidazo[5,4-b]pyridine-3-yl]methyl-2-biphenylcarboxylic acid, is a non-peptide angiotensin II receptor antagonist.[1] It is a potent and highly selective blocker of the AT1 receptor, a key component of the renin-angiotensin system (RAS) that plays a crucial role in blood pressure regulation and cardiovascular homeostasis. By selectively inhibiting the binding of angiotensin II to the AT1 receptor, this compound effectively mitigates the downstream physiological effects, including vasoconstriction and aldosterone secretion.[2]

Binding Affinity and Selectivity Profile

The efficacy of this compound as an AT1 receptor antagonist is defined by its high binding affinity for the AT1 receptor and its pronounced selectivity over the angiotensin II type 2 (AT2) receptor.

Quantitative Binding Data

The binding affinity of this compound to the AT1 receptor has been determined through competitive radioligand binding assays, with the resulting half-maximal inhibitory concentration (IC50) values summarized in the table below. These values are compared with losartan, a well-characterized AT1 receptor antagonist.

CompoundTissue/Cell TypeRadioligandIC50 (nM)Reference
This compound Rat Adrenal Glomerulosa¹²⁵I-[Sar¹, Ile⁸]Ang II6.9 ± 0.5[1]
LosartanRat Adrenal Glomerulosa¹²⁵I-[Sar¹, Ile⁸]Ang II21.0 ± 0.6[1]
This compound Rat Adrenal Cortex¹²⁵I-[Sar¹, Ile⁸]Ang II52 ± 10[2]
LosartanRat Adrenal Cortex¹²⁵I-[Sar¹, Ile⁸]Ang II60 ± 9[2]
This compound Rat Liver¹²⁵I-[Sar¹, Ile⁸]Ang II120 ± 30[2]
LosartanRat Liver¹²⁵I-[Sar¹, Ile⁸]Ang II130 ± 50[2]

Note: IC50 values represent the concentration of the antagonist required to inhibit 50% of the specific binding of the radioligand.

AT1 vs. AT2 Receptor Selectivity

This compound demonstrates a high degree of selectivity for the AT1 receptor over the AT2 receptor. In studies using rat adrenal medulla, a tissue where AT2 receptors are predominant, this compound and losartan showed minimal effect on radioligand binding.[2] One study specifically noted that a high concentration of this compound (10,000 nM) caused only slight displacement of the radioligand in the rat adrenal medulla, further underscoring its AT1-specific nature.[1]

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the binding affinity and selectivity of this compound.

Radioligand Competition Binding Assay

This assay is employed to determine the IC50 value of a test compound (e.g., this compound) by measuring its ability to compete with a radiolabeled ligand for binding to the target receptor.

Materials:

  • Membrane Preparation: Tissues (e.g., rat adrenal cortex, liver) are homogenized in a cold buffer and centrifuged to isolate the cell membrane fraction containing the AT1 receptors.

  • Radioligand: ¹²⁵I-[Sar¹, Ile⁸]Angiotensin II is commonly used.

  • Test Compound: this compound at various concentrations.

  • Non-specific Binding Control: A high concentration of an unlabeled AT1 receptor antagonist (e.g., losartan or unlabeled Angiotensin II) to determine non-specific binding.

  • Assay Buffer: Typically a Tris-based buffer containing protease inhibitors.

  • Filtration System: Glass fiber filters and a vacuum manifold.

  • Scintillation Counter: To measure radioactivity.

Procedure:

  • Incubation: In assay tubes, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of this compound (or buffer for total binding, or a saturating concentration of unlabeled antagonist for non-specific binding).

  • Equilibration: Incubate the mixture at a specified temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand. The filters are then washed with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification: The radioactivity retained on the filters is measured using a gamma counter.

  • Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The IC50 value is determined by plotting the percentage of specific binding against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

G cluster_prep Sample Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane Prep Membrane Prep Incubation Incubation Membrane Prep->Incubation Radioligand Radioligand Radioligand->Incubation This compound Dilutions This compound Dilutions This compound Dilutions->Incubation Filtration Filtration Incubation->Filtration Gamma Counting Gamma Counting Filtration->Gamma Counting IC50 Calculation IC50 Calculation Gamma Counting->IC50 Calculation

Radioligand Competition Binding Assay Workflow

AT1 Receptor Signaling Pathways Antagonized by this compound

This compound, as an AT1 receptor antagonist, blocks the initiation of downstream signaling cascades typically triggered by angiotensin II. The primary signaling pathways are the canonical G-protein coupled pathway and the β-arrestin mediated pathway.

G-Protein Coupled Signaling Pathway

The AT1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gq/11. Activation of this pathway leads to a cascade of intracellular events culminating in physiological responses such as vasoconstriction.

G AngII Angiotensin II AT1R AT1 Receptor AngII->AT1R Activates This compound This compound This compound->AT1R Blocks Gq Gq Protein AT1R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC Protein Kinase C DAG->PKC Response Physiological Response (e.g., Vasoconstriction) Ca->Response PKC->Response G AngII Angiotensin II AT1R AT1 Receptor AngII->AT1R Activates This compound This compound This compound->AT1R Blocks GRK GRK AT1R->GRK Recruits P_AT1R Phosphorylated AT1 Receptor GRK->AT1R Phosphorylates b_arrestin β-Arrestin P_AT1R->b_arrestin Recruits Internalization Receptor Internalization b_arrestin->Internalization Mediates Signaling G-Protein Independent Signaling (e.g., MAPK) b_arrestin->Signaling Initiates

References

Early-Stage Research on E4177: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the early-stage research on the compound E4177, a potent and selective non-peptide angiotensin II type 1 (AT1) receptor antagonist. The information presented herein is intended for researchers, scientists, and professionals involved in drug development and is based on preclinical data. This document summarizes key quantitative findings, details experimental methodologies, and visualizes the compound's mechanism of action through signaling pathway diagrams.

Core Compound Characteristics

This compound, with the chemical name 3-[(2'-carboxybiphenyl-4-yl)methyl]-2-cyclopropyl-7-methyl-3H-imidazo[4,5-b]pyridine, is an antagonist of the angiotensin II type 1 (AT1) receptor. This specificity makes it a candidate for the treatment of cardiovascular diseases, such as hypertension. Early research indicates that this compound is a potent and selective antagonist of the AT1 receptor, with a competitive binding nature.

Quantitative Data Summary

The following tables summarize the key quantitative data from early-stage in vitro and in vivo studies of this compound.

Table 1: In Vitro Receptor Binding Affinity of this compound

TissueRadioligandParameterValue (M)Comparator (Losartan) (M)
Rat Adrenal Cortex¹²⁵I-[Sar¹, Ile⁸]Ang IIIC₅₀(5.2 ± 1.0) x 10⁻⁸(6.0 ± 0.9) x 10⁻⁸
Rat Liver¹²⁵I-[Sar¹, Ile⁸]Ang IIIC₅₀(1.2 ± 0.3) x 10⁻⁷(1.3 ± 0.5) x 10⁻⁷
Rat Adrenal Medulla¹²⁵I-[Sar¹, Ile⁸]Ang IIIC₅₀Little to no effectLittle to no effect

Data from in vitro autoradiography studies. The lack of effect in the adrenal medulla, where AT2 receptors are predominant, indicates the AT1-specific nature of this compound.

Table 2: In Vitro Functional Antagonism of this compound

TissueParameterPotency vs. Losartan
Human Arterial StripsIC₅₀2x more potent
Rabbit Aortic StripsIC₅₀3x more potent

Data from angiotensin II-induced contraction of isolated arterial strips.

Table 3: In Vivo Pharmacodynamic Potency of this compound

SpeciesParameterValue (ng/mL)
Beagle DogIC₅₀2.6
Cynomologus MonkeyIC₅₀2.7

IC₅₀ values represent the unbound plasma concentration required to inhibit 50% of the exogenous Angiotensin II-induced vasopressor response.

Table 4: Pharmacokinetic Properties of this compound

SpeciesParameterValue
Beagle DogOral Bioavailability> 60%
Elimination Half-life (i.v.)1.9 h
Systemic Plasma Clearance (i.v.)9.1 mL/min/kg
Volume of Distribution (Vdss)1.0 L/kg
Cynomologus MonkeyOral Bioavailability> 60%
Elimination Half-life (i.v.)2.0 h
Systemic Plasma Clearance (i.v.)12.9 mL/min/kg
Volume of Distribution (Vdss)1.2 L/kg

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the early-stage research of this compound.

In Vitro Radioligand Binding Assay

Objective: To determine the binding affinity and selectivity of this compound for the AT1 receptor.

Materials:

  • Tissue homogenates from rat adrenal cortex, liver, and adrenal medulla.

  • Radioligand: ¹²⁵I-[Sar¹, Ile⁸]Angiotensin II.

  • Compound this compound and comparator (Losartan) at various concentrations.

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.2% BSA, pH 7.4).

  • Wash buffer (ice-cold).

  • Glass fiber filters.

  • Scintillation counter.

Protocol:

  • Membrane Preparation: Tissues are homogenized in a buffer and centrifuged to pellet the cell membranes containing the receptors. The final pellet is resuspended in the binding buffer.

  • Assay Setup: The assay is performed in tubes containing the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the unlabeled compound (this compound or losartan). Control tubes for total binding (only radioligand) and non-specific binding (radioligand and a high concentration of unlabeled angiotensin II) are included.

  • Incubation: The mixture is incubated at room temperature for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).

  • Filtration: The incubation is terminated by rapid vacuum filtration through glass fiber filters, which trap the receptor-bound radioligand.

  • Washing: The filters are washed with ice-cold wash buffer to remove unbound radioligand.

  • Counting: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The specific binding is calculated by subtracting non-specific binding from total binding. The IC₅₀ value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition binding data.

Isolated Arterial Strip Contraction Assay

Objective: To assess the functional antagonistic activity of this compound on angiotensin II-induced vascular contraction.

Materials:

  • Human and rabbit arteries.

  • Krebs-Henseleit solution (physiological salt solution).

  • Angiotensin II (agonist).

  • Compound this compound and comparator (Losartan).

  • Organ bath system with isometric force transducers.

Protocol:

  • Tissue Preparation: Arteries are dissected and cut into rings or spiral strips.

  • Mounting: The arterial preparations are mounted in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O₂ and 5% CO₂.

  • Equilibration: The tissues are allowed to equilibrate under a resting tension for a period of time.

  • Contraction Induction: A cumulative concentration-response curve to angiotensin II is generated to establish a baseline contractile response.

  • Antagonist Incubation: The tissues are washed and then incubated with a specific concentration of this compound or losartan for a set period.

  • Challenge with Agonist: The cumulative concentration-response curve to angiotensin II is repeated in the presence of the antagonist.

  • Data Analysis: The antagonistic effect is quantified by the rightward shift of the concentration-response curve. The IC₅₀ value is calculated as the concentration of the antagonist that produces a 50% inhibition of the maximum angiotensin II-induced contraction. The selectivity of this compound is confirmed by observing no effect on contractions induced by other vasoconstrictors like norepinephrine, serotonin, or KCl.

Visualizations

The following diagrams illustrate the mechanism of action of this compound and a general experimental workflow.

AT1R_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space AngII Angiotensin II AT1R AT1 Receptor AngII->AT1R Binds & Activates This compound This compound This compound->AT1R Blocks Gq11 Gq/11 AT1R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC Physiological_Effects Physiological Effects (Vasoconstriction, etc.) Ca2->Physiological_Effects PKC->Physiological_Effects

Caption: Angiotensin II (AT1) Receptor Signaling Pathway and Blockade by this compound.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_analysis Data Analysis Binding_Assay Radioligand Binding Assay Affinity_Potency Determine Affinity (IC₅₀) & Potency Binding_Assay->Affinity_Potency Functional_Assay Isolated Tissue Contraction Assay Functional_Assay->Affinity_Potency PK_PD_Studies Pharmacokinetic & Pharmacodynamic Studies PK_Parameters Calculate PK Parameters (t½, CL, Vd) PK_PD_Studies->PK_Parameters Animal_Models Hypertension Animal Models Efficacy Evaluate In Vivo Efficacy Animal_Models->Efficacy Affinity_Potency->PK_PD_Studies PK_Parameters->Animal_Models

Caption: General Experimental Workflow for Preclinical Evaluation of this compound.

E4177: A Technical Overview of a Non-Peptide Angiotensin II Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

E4177 is a potent and selective non-peptide antagonist of the angiotensin II type 1 (AT1) receptor. Its chemical designation is 3-[(2'-carboxybiphenyl-4-yl)methyl]-2-cyclopropyl-7-methyl-3H-imidazo[4,5-b]pyridine. Developed as a potential therapeutic agent for cardiovascular diseases, this compound acts by blocking the effects of angiotensin II, a key hormone in the renin-angiotensin system (RAS) that plays a crucial role in blood pressure regulation and cardiovascular homeostasis. This document provides a comprehensive technical overview of the available scientific information on this compound, focusing on its discovery, development, and pharmacological profile.

Discovery and Development History

While detailed historical records of the discovery and initial development of this compound by Eisai Co., Ltd. are not extensively available in the public domain, its emergence is rooted in the broader pharmaceutical effort to develop orally active, non-peptide antagonists of the AT1 receptor. This class of drugs, known as angiotensin II receptor blockers (ARBs) or sartans, represented a significant advancement in the treatment of hypertension and other cardiovascular conditions, offering a more specific and targeted approach to RAS inhibition compared to earlier classes of drugs like ACE inhibitors.

The development of this compound likely involved a systematic drug discovery process, including the synthesis and screening of a library of compounds based on the imidazo[4,5-b]pyridine scaffold. The objective would have been to identify a lead compound with high affinity and selectivity for the AT1 receptor, coupled with favorable pharmacokinetic and safety profiles. The chemical structure of this compound, featuring a biphenyl-tetrazole moiety (or a carboxylic acid bioisostere) common to many sartans, suggests a rational design approach aimed at mimicking the binding of angiotensin II to its receptor.

Mechanism of Action: AT1 Receptor Antagonism

This compound exerts its pharmacological effects by competitively inhibiting the binding of angiotensin II to the AT1 receptor. The renin-angiotensin system is a critical regulator of blood pressure, fluid, and electrolyte balance. Angiotensin II, the primary active component of this system, mediates its effects by binding to two main receptor subtypes: AT1 and AT2.

The binding of angiotensin II to the AT1 receptor, predominantly found in vascular smooth muscle, adrenal glands, kidneys, and the brain, triggers a cascade of physiological responses, including:

  • Vasoconstriction: Leading to an increase in blood pressure.

  • Aldosterone Secretion: Promoting sodium and water retention by the kidneys.

  • Sympathetic Nervous System Activation: Further contributing to increased blood pressure.

  • Cellular Growth and Proliferation: Implicated in cardiovascular and renal remodeling.

By selectively blocking the AT1 receptor, this compound prevents these actions of angiotensin II, resulting in vasodilation, reduced aldosterone secretion, and an overall decrease in blood pressure.

Signaling Pathway of Angiotensin II at the AT1 Receptor

The following diagram illustrates the signaling pathway initiated by angiotensin II binding to the AT1 receptor, which is inhibited by this compound.

Angiotensin_II_Signaling cluster_RAS Renin-Angiotensin System cluster_Cell Target Cell (e.g., Vascular Smooth Muscle) Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin_I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin_II Angiotensin_I->Angiotensin_II ACE AT1R AT1 Receptor Angiotensin_II->AT1R G_protein Gq/11 AT1R->G_protein This compound This compound This compound->AT1R PLC Phospholipase C G_protein->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER/SR) IP3->Ca_release PKC Protein Kinase C DAG->PKC Physiological_Effects Physiological Effects (Vasoconstriction, etc.) Ca_release->Physiological_Effects PKC->Physiological_Effects

Angiotensin II signaling pathway and the inhibitory action of this compound.

In Vitro Pharmacology

The primary characterization of this compound's pharmacological activity comes from in vitro studies. These experiments have demonstrated its potency and selectivity as an AT1 receptor antagonist.

Quantitative Data

The following table summarizes the key quantitative data from in vitro pharmacological studies of this compound, comparing its potency with the established AT1 receptor antagonist, losartan.

CompoundAssay TypeTissue/Cell LineIC50 (M)
This compound Radioligand Binding ([¹²⁵I]-[Sar¹,Ile⁸]Ang II)Rat Adrenal Cortex(5.2 ± 1.0) x 10⁻⁸
Rat Liver(1.2 ± 0.3) x 10⁻⁷
Functional Antagonism (Ang II-induced contraction)Human Arteries-
Rabbit Aortic Strips-
Losartan Radioligand Binding ([¹²⁵I]-[Sar¹,Ile⁸]Ang II)Rat Adrenal Cortex(6.0 ± 0.9) x 10⁻⁸
Rat Liver(1.3 ± 0.5) x 10⁻⁷

Data presented as mean ± SEM.

These results indicate that this compound has a comparable binding affinity for the AT1 receptor to losartan in rat tissues. Functional antagonism studies have suggested that this compound is approximately twice as potent as losartan in human arteries and three times more potent in rabbit aortic strips, although specific IC50 values from these functional assays are not available.

Experimental Protocols

Radioligand Binding Assay

  • Objective: To determine the binding affinity of this compound for the AT1 receptor.

  • Methodology:

    • Tissue Preparation: Membranes were prepared from rat adrenal cortex and liver, tissues known to express high levels of AT1 receptors.

    • Radioligand: [¹²⁵I]-[Sar¹,Ile⁸]Angiotensin II, a radiolabeled analog of angiotensin II with high affinity for the AT1 receptor, was used.

    • Incubation: Tissue membranes were incubated with the radioligand in the presence of increasing concentrations of this compound or losartan.

    • Separation: Bound and free radioligand were separated by filtration.

    • Quantification: The amount of bound radioactivity was measured using a gamma counter.

    • Data Analysis: The concentration of the competing ligand (this compound or losartan) that inhibits 50% of the specific binding of the radioligand (IC50) was calculated.

Functional Antagonism Assay

  • Objective: To assess the ability of this compound to inhibit the physiological response to angiotensin II.

  • Methodology:

    • Tissue Preparation: Arterial strips from humans and rabbits were isolated and mounted in organ baths containing a physiological salt solution.

    • Contraction Induction: Cumulative concentration-response curves to angiotensin II were generated to establish a baseline contractile response.

    • Antagonist Incubation: The arterial strips were then incubated with various concentrations of this compound or losartan for a defined period.

    • Repeat Contraction: The concentration-response to angiotensin II was repeated in the presence of the antagonist.

    • Data Analysis: The rightward shift in the concentration-response curve in the presence of the antagonist was used to determine its potency.

The following diagram illustrates the general workflow for the in vitro functional antagonism experiment.

Functional_Antagonism_Workflow start Start tissue_prep Isolate Arterial Strips start->tissue_prep organ_bath Mount in Organ Baths tissue_prep->organ_bath baseline_crc Generate Baseline Ang II Concentration-Response Curve organ_bath->baseline_crc antagonist_incubation Incubate with this compound (or Losartan) baseline_crc->antagonist_incubation repeat_crc Repeat Ang II Concentration-Response Curve antagonist_incubation->repeat_crc data_analysis Analyze Data (Calculate Potency) repeat_crc->data_analysis end End data_analysis->end

Workflow for the in vitro functional antagonism assay.

Conclusion

This compound is a potent and selective non-peptide AT1 receptor antagonist identified through preclinical research. The available in vitro data demonstrate its high affinity for the AT1 receptor and its ability to functionally antagonize the effects of angiotensin II. However, a comprehensive understanding of its discovery, synthesis, and the full scope of its preclinical and clinical development remains limited due to the lack of publicly available information. Further disclosure of data from the developing company would be necessary to fully evaluate the therapeutic potential and development history of this compound.

E4177 (Eritoran): A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

E4177, more commonly known as Eritoran or E5564, is a synthetic molecule designed as a potent antagonist of Toll-like receptor 4 (TLR4).[1][2] Developed by Eisai Co., Ltd., it is a structural analog of lipid A, the endotoxic component of lipopolysaccharide (LPS) found in Gram-negative bacteria.[2][3] Eritoran was investigated primarily for the treatment of severe sepsis due to its ability to competitively inhibit LPS binding to the MD-2/TLR4 complex, thereby modulating the innate immune response.[1][2] Although it ultimately did not meet its primary endpoint in a Phase III clinical trial for severe sepsis, its well-defined mechanism of action and extensive preclinical and clinical investigation make it a valuable tool for research into TLR4 signaling and inflammatory disease.[4] This guide provides a detailed overview of the chemical properties, structure, and biological activity of Eritoran.

Chemical Properties and Structure

Eritoran is a complex synthetic lipid. Its structure is designed to mimic the lipid A portion of LPS from the non-pathogenic bacterium Rhodobacter sphaeroides.[5]

Physicochemical Properties
PropertyValueSource
IUPAC Name [(2R,3R,4R,5S,6R)-4-Decoxy-5-hydroxy-6-[[(2R,3R,4R,5S,6R)-4-[(3R)-3-methoxydecoxy]-6-(methoxymethyl)-3-[[(Z)-octadec-11-enoyl]amino]-5-phosphonatooxyoxan-2-yl]oxymethyl]-3-(3-oxotetradecanoylamino)oxan-2-yl] phosphoric acid[3]
Synonyms This compound, E5564, Eritoran[3][6]
CAS Number 185955-34-4 (acid form), 185954-98-7 (tetrasodium salt)[3]
Molecular Formula C₆₆H₁₂₆N₂O₁₉P₂[3]
Molar Mass 1313.677 g/mol [3]
Appearance Not specified in provided results.
Solubility Not specified in provided results.
Biological Half-Life 50.4 to 62.7 hours[2]
Structural Elucidation

The definitive three-dimensional structure of Eritoran in complex with human TLR4 and MD-2 has been determined by X-ray crystallography. This has provided critical insights into its mechanism of antagonism.

The crystal structure reveals that Eritoran binds to a hydrophobic pocket within the MD-2 co-receptor, preventing the dimerization of the TLR4-MD-2 complex that is induced by agonist ligands like LPS.

PDB IDDescriptionResolution (Å)
2Z65 Crystal structure of the human TLR4 TV3 hybrid-MD-2-Eritoran complex2.70

Experimental Protocols

Detailed, publicly available protocols for the synthesis, purification, and comprehensive analytical characterization of Eritoran are limited due to the proprietary nature of its development. However, based on its complex structure as a synthetic glycolipid, the following general methodologies would be employed.

Synthesis

The synthesis of Eritoran is a multi-step process involving the assembly of a disaccharide backbone, followed by the strategic introduction of fatty acid chains and phosphate groups. One publication notes that difficulties with the large-scale synthesis and purification of its predecessor, E5531, led to the development of Eritoran, suggesting a complex and optimized synthetic route.[5] While a specific, detailed protocol is not publicly available, it would involve advanced organic synthesis techniques, including:

  • Protecting group chemistry: To selectively modify different hydroxyl and amino groups on the sugar scaffolds.

  • Glycosylation reactions: To form the disaccharide core.

  • Acylation reactions: To attach the various fatty acid side chains.

  • Phosphorylation reactions: To introduce the phosphate groups.

  • Chromatographic purification: At each step to isolate and purify the intermediates.

Purification

Purification of the final Eritoran product would be critical to ensure high purity for research and clinical applications. A likely method would be:

  • High-Performance Liquid Chromatography (HPLC): A validated HPLC method for measuring Eritoran levels in plasma has been described, utilizing a Luna phenyl-hexyl column.[] A similar approach with appropriate mobile phases would be used for preparative purification.

Analytical Characterization

A combination of spectroscopic techniques would be used to confirm the structure and purity of synthesized Eritoran.

  • ¹H and ¹³C NMR: To confirm the overall structure, including the stereochemistry of the sugar rings and the position of the acyl and phosphate groups.

  • ³¹P NMR: To characterize the phosphate moieties.

  • 2D NMR techniques (e.g., COSY, HSQC, HMBC): To assign all proton and carbon signals and confirm the connectivity of the molecule.

Detailed experimental parameters such as solvent, temperature, and instrument frequency for the specific analysis of Eritoran are not publicly available.

  • High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition and exact mass of the molecule.

  • Tandem Mass Spectrometry (MS/MS): A validated liquid chromatography/mass spectrometry/mass spectrometry (LC/MS/MS) method with a measurable limit of 5 ng/mL has been used to quantify Eritoran in plasma.[] This technique would also be used to study the fragmentation pattern of the molecule to further confirm its structure. The mobile phase for this analysis consisted of 100% MeOH, 1% acetic acid, and 0.1% trifluoroacetic acid (TFA).[]

Mechanism of Action and Signaling Pathways

Eritoran functions as a direct antagonist of the TLR4 signaling pathway.

Molecular Interaction

Eritoran competitively inhibits the binding of LPS to the MD-2 co-receptor, which forms a complex with TLR4 on the surface of immune cells.[8] By occupying the hydrophobic pocket of MD-2, Eritoran prevents the LPS-induced conformational changes and dimerization of the TLR4-MD-2 complex that are necessary for downstream signal transduction.[8]

Signaling Pathway Inhibition

The binding of an agonist like LPS to the TLR4-MD-2 complex initiates a signaling cascade that leads to the activation of transcription factors, primarily NF-κB, and the subsequent production of pro-inflammatory cytokines. Eritoran blocks this cascade at its inception.

TLR4_Signaling_Inhibition cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space LPS LPS MD2_TLR4 MD-2/TLR4 Complex LPS->MD2_TLR4 Binds and Activates Eritoran Eritoran (this compound) Eritoran->MD2_TLR4 Binds and Inhibits MyD88 MyD88 MD2_TLR4->MyD88 Recruitment TRAF6 TRAF6 MyD88->TRAF6 NFkB NF-κB Activation TRAF6->NFkB Cytokines Pro-inflammatory Cytokine Production NFkB->Cytokines

Caption: Eritoran's antagonistic action on the TLR4 signaling pathway.

Experimental Workflow for Assessing TLR4 Antagonism

A typical in vitro workflow to evaluate the TLR4 antagonistic activity of a compound like Eritoran would involve stimulating immune cells with LPS in the presence and absence of the compound and then measuring the downstream inflammatory response.

Experimental_Workflow A Immune Cells (e.g., Macrophages) B Treatment Groups C1 Vehicle Control C2 LPS Stimulation C3 Eritoran + LPS D Incubation C1->D C2->D C3->D E Measurement of Inflammatory Response F1 Cytokine Quantification (e.g., ELISA) F2 NF-κB Activity Assay

Caption: In vitro workflow for evaluating TLR4 antagonism.

Conclusion

Eritoran (this compound/E5564) is a well-characterized synthetic antagonist of TLR4. Its development, although not leading to a commercial drug for sepsis, has provided the scientific community with a valuable tool to probe the intricacies of the innate immune system and TLR4-mediated signaling pathways. The extensive data available on its chemical structure, physicochemical properties, and mechanism of action, as outlined in this guide, serve as a solid foundation for researchers in drug development and immunology. While detailed proprietary information on its synthesis remains undisclosed, the established analytical methods provide a clear path for its characterization. Further research utilizing Eritoran could lead to new insights into inflammatory diseases and the development of novel therapeutics.

References

E4177: A Comprehensive Technical Guide to its Biological Activity and Targets

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

E4177 is a potent and selective non-peptide antagonist of the Angiotensin II Type 1 (AT1) receptor. As a key regulator of the renin-angiotensin system (RAS), the AT1 receptor plays a crucial role in cardiovascular homeostasis, and its blockade has significant therapeutic implications for conditions such as hypertension. This document provides an in-depth technical overview of the biological activity of this compound, its molecular targets, and the downstream signaling pathways it modulates. Quantitative data from key studies are summarized, and detailed experimental protocols for assessing its activity are provided.

Core Biological Activity and Primary Target

This compound exerts its biological effects primarily through competitive antagonism of the Angiotensin II Type 1 (AT1) receptor.[1][2][3][4] This high-affinity binding prevents angiotensin II (Ang II), the primary endogenous ligand, from activating the receptor and initiating its downstream signaling cascades. The result is a blockade of the physiological and pathophysiological effects mediated by Ang II through the AT1 receptor, including vasoconstriction, aldosterone secretion, and cellular growth and proliferation.[1][2][5]

This compound demonstrates high specificity for the AT1 receptor subtype over the Angiotensin II Type 2 (AT2) receptor.[1][2][6] This selectivity is a critical feature, as the AT2 receptor is understood to mediate effects that often counterbalance those of the AT1 receptor, such as vasodilation and anti-proliferative actions.

Quantitative Data: In Vitro Potency and Activity

The potency of this compound has been quantified in various in vitro systems, primarily through radioligand binding assays and functional antagonism studies. The half-maximal inhibitory concentration (IC50) values demonstrate its high affinity for the AT1 receptor across different tissues and species.

Assay Type Tissue/Cell Type Species IC50 Value Reference
Radioligand BindingAdrenal CortexRat(5.2 +/- 1.0) x 10⁻⁸ M[1][2]
Radioligand BindingLiverRat(1.2 +/- 0.3) x 10⁻⁷ M[1][2]
Radioligand BindingAdrenal GlomerulosaRat6.9 +/- 0.5 nM[6]
Functional AntagonismHuman ArteriesHuman- (Twice as potent as Losartan)[1][2]
Functional AntagonismRabbit Aortic StripsRabbit- (Three times more potent as Losartan)[1][2]
Blockade of Vasopressor Response-Dog2.6 ng/ml (unbound plasma concentration)[7]
Blockade of Vasopressor Response-Monkey2.7 ng/ml (unbound plasma concentration)[7]

Signaling Pathways Modulated by this compound

By blocking the AT1 receptor, this compound inhibits multiple downstream signaling pathways that are crucial in cardiovascular regulation and pathology.

Canonical Gq/PLC/IP3/Ca²⁺ Pathway

The primary signaling mechanism of the AT1 receptor involves its coupling to the Gq/11 family of G-proteins. Activation of this pathway by Ang II leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This cascade ultimately leads to cellular responses such as smooth muscle contraction (vasoconstriction). This compound effectively blocks this entire pathway by preventing the initial receptor activation.

Gq_PLC_Pathway AngII Angiotensin II AT1R AT1 Receptor AngII->AT1R Activates This compound This compound This compound->AT1R Inhibits Gq Gq/11 AT1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC Contraction Smooth Muscle Contraction Ca_release->Contraction PKC->Contraction

Canonical Gq/PLC/IP3/Ca²⁺ Signaling Pathway Blocked by this compound.
JAK/STAT Pathway

The AT1 receptor can also signal through the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway. Ang II binding to the AT1 receptor can lead to the activation of Tyk2 and JAK2, which then phosphorylate STAT proteins.[8] These phosphorylated STATs translocate to the nucleus and regulate the transcription of genes involved in cellular growth, proliferation, and inflammation. This compound has been shown to suppress the Ang II-induced phosphorylation of Tyk2 and partially inhibit the phosphorylation of JAK2, thereby attenuating this signaling cascade.[8]

JAK_STAT_Pathway AngII Angiotensin II AT1R AT1 Receptor AngII->AT1R Activates This compound This compound This compound->AT1R Inhibits JAKs Tyk2 & JAK2 AT1R->JAKs Activates STATs STATs JAKs->STATs Phosphorylates pSTATs Phosphorylated STATs STATs->pSTATs Nucleus Nucleus pSTATs->Nucleus Translocates to Transcription Gene Transcription (Growth, Proliferation, Inflammation) Nucleus->Transcription Regulates

Inhibition of the AT1 Receptor-Mediated JAK/STAT Pathway by this compound.
Other Potential Targets and Effects

  • Platelet-Derived Growth Factor (PDGF) Receptor: Studies have indicated that this compound can increase the expression of the PDGF receptor.[5] While the direct mechanistic link has not been fully elucidated, this suggests a potential cross-talk between the AT1 receptor and growth factor signaling pathways that could be modulated by this compound.

  • Specificity: this compound has been shown to be highly specific for the AT1 receptor, with no significant effects on responses to norepinephrine, serotonin, histamine, or KCl.[1][2] Additionally, it does not inhibit angiotensin-converting enzyme (ACE) activity.[1][2]

Experimental Protocols

AT1 Receptor Radioligand Binding Assay

This protocol is adapted from standard methodologies for determining the affinity of a compound for the AT1 receptor.

Objective: To determine the IC50 value of this compound for the AT1 receptor in rat adrenal cortex and liver membranes.

Materials:

  • Tissue: Rat adrenal cortex or liver

  • Radioligand: ¹²⁵I-[Sar¹,Ile⁸]Angiotensin II

  • Non-specific binding control: Unlabeled Angiotensin II

  • Test compound: this compound

  • Buffers:

    • Homogenization Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, 1 mM EGTA, and protease inhibitors.

    • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, 0.2% bovine serum albumin (BSA).

    • Wash Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂.

  • Equipment: Homogenizer, refrigerated centrifuge, filtration apparatus with glass fiber filters, gamma counter.

Procedure:

  • Membrane Preparation:

    • Homogenize the tissue in ice-cold Homogenization Buffer.

    • Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

    • Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C to pellet the membranes.

    • Wash the pellet by resuspending in Assay Buffer and centrifuging again.

    • Resuspend the final pellet in Assay Buffer to a protein concentration of 1-2 mg/mL.

  • Binding Assay:

    • In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and a range of this compound concentrations.

    • Add a constant concentration of ¹²⁵I-[Sar¹,Ile⁸]Angiotensin II to all wells.

    • For non-specific binding wells, add a high concentration of unlabeled Angiotensin II (e.g., 1 µM).

    • Add the desired concentrations of this compound to the respective wells.

    • Add the membrane preparation to all wells to initiate the binding reaction.

    • Incubate at room temperature for 60-90 minutes.

  • Filtration and Counting:

    • Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus.

    • Wash the filters three times with ice-cold Wash Buffer.

    • Measure the radioactivity retained on the filters using a gamma counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC50 value using non-linear regression analysis.

Binding_Assay_Workflow Start Start TissuePrep Tissue Homogenization & Membrane Isolation Start->TissuePrep AssaySetup Assay Plate Setup (Total, Non-specific, this compound) TissuePrep->AssaySetup Incubation Incubation with ¹²⁵I-[Sar¹,Ile⁸]Ang II and this compound AssaySetup->Incubation Filtration Rapid Filtration & Washing Incubation->Filtration Counting Gamma Counting Filtration->Counting Analysis Data Analysis (IC50 Determination) Counting->Analysis End End Analysis->End

Workflow for AT1 Receptor Radioligand Binding Assay.
Functional Antagonism in Isolated Arterial Strips

This protocol outlines the methodology to assess the functional antagonistic effect of this compound on Ang II-induced vasoconstriction.

Objective: To characterize the antagonistic properties of this compound on Angiotensin II-induced contraction of human or rabbit arterial strips.

Materials:

  • Tissue: Human internal mammary artery or rabbit aorta.

  • Agonist: Angiotensin II

  • Antagonist: this compound

  • Physiological Salt Solution (PSS): e.g., Krebs-Henseleit solution, gassed with 95% O₂ / 5% CO₂.

  • Equipment: Organ bath system with force-displacement transducers, data acquisition system.

Procedure:

  • Tissue Preparation:

    • Dissect the artery and cut it into rings of 2-3 mm in width.

    • Suspend the arterial rings in organ baths containing PSS maintained at 37°C and gassed with 95% O₂ / 5% CO₂.

    • Connect the rings to force-displacement transducers to measure isometric tension.

    • Allow the tissues to equilibrate for at least 60 minutes under a resting tension (e.g., 2 grams).

  • Experimental Protocol:

    • After equilibration, contract the tissues with a high concentration of KCl (e.g., 80 mM) to assess tissue viability.

    • Wash the tissues and allow them to return to baseline tension.

    • For control tissues, generate a cumulative concentration-response curve to Angiotensin II.

    • For experimental tissues, pre-incubate with a specific concentration of this compound for a defined period (e.g., 30-60 minutes).

    • In the continued presence of this compound, generate a cumulative concentration-response curve to Angiotensin II.

    • Repeat this process with different concentrations of this compound.

  • Data Analysis:

    • Plot the contractile response (as a percentage of the maximum KCl-induced contraction) against the logarithm of the Angiotensin II concentration.

    • Compare the concentration-response curves in the absence and presence of this compound to determine the nature of the antagonism (e.g., competitive or non-competitive) and to calculate potency parameters such as the pA₂ value.

Conclusion

This compound is a well-characterized, potent, and selective AT1 receptor antagonist. Its mechanism of action involves the competitive blockade of Angiotensin II binding, leading to the inhibition of key signaling pathways such as the Gq/PLC/Ca²⁺ and JAK/STAT pathways. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and professionals in the field of cardiovascular drug discovery and development. Further investigation into the effects of this compound on PDGF receptor expression may reveal additional therapeutic benefits and mechanisms of action.

References

E4177: A Potent and Selective AT1 Receptor Antagonist for Hypertension Research

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide

This whitepaper provides a detailed review of the available preclinical research on E4177, a non-peptide angiotensin II receptor antagonist. The content herein is targeted towards researchers, scientists, and drug development professionals in the field of cardiovascular disease, with a specific focus on hypertension. This guide synthesizes the pharmacological profile of this compound, its mechanism of action, and the experimental methodologies used in its initial characterization.

Introduction to this compound

This compound, chemically known as 3-[(2'-carboxybiphenyl-4-yl)methyl]-2-cyclopropyl-7-methyl-3H-imidazo[4,5-b]pyridine, is an angiotensin II type 1 (AT1) receptor antagonist.[1] It has been investigated for its potential therapeutic application in cardiovascular diseases, particularly hypertension.[1][2] The primary mechanism of action for this compound is the competitive antagonism of the AT1 receptor, which blocks the physiological effects of angiotensin II, a key peptide hormone in the regulation of blood pressure.

Mechanism of Action

This compound functions as a selective and competitive antagonist of the angiotensin II type 1 (AT1) receptor.[1] Angiotensin II, a potent vasoconstrictor, exerts its effects by binding to the AT1 receptor, leading to a cascade of intracellular events that result in vasoconstriction, aldosterone release, and sodium retention, all of which contribute to an increase in blood pressure. By competitively inhibiting the binding of angiotensin II to the AT1 receptor, this compound effectively blocks these downstream effects, leading to vasodilation and a reduction in blood pressure.[1]

Notably, this compound demonstrates high specificity for the AT1 receptor, with little to no effect on the AT2 receptor subtype.[1] Furthermore, it does not inhibit the angiotensin-converting enzyme (ACE), the enzyme responsible for the conversion of angiotensin I to angiotensin II.[1] This selectivity is a key characteristic of the angiotensin receptor blocker (ARB) class of drugs, to which this compound belongs.

cluster_0 Physiological Response Vasoconstriction Vasoconstriction Increased Blood Pressure Increased Blood Pressure Vasoconstriction->Increased Blood Pressure Aldosterone Release Aldosterone Release Aldosterone Release->Increased Blood Pressure Sodium Retention Sodium Retention Sodium Retention->Increased Blood Pressure Angiotensin II Angiotensin II AT1 Receptor AT1 Receptor Angiotensin II->AT1 Receptor Binds to AT1 Receptor->Vasoconstriction AT1 Receptor->Aldosterone Release AT1 Receptor->Sodium Retention This compound This compound This compound->AT1 Receptor Blocks

Mechanism of Action of this compound

Quantitative Data Summary

The in vitro potency of this compound has been quantified through competitive binding assays and functional antagonism studies. The following tables summarize the key quantitative data from these experiments, comparing the efficacy of this compound with losartan, another well-characterized AT1 receptor antagonist.

Table 1: Competitive Inhibition of 125I-[Sar1,Ile8]Ang II Binding

Tissue (Species)This compound IC50 (M)Losartan IC50 (M)
Adrenal Cortex (Rat)(5.2 +/- 1.0) x 10-8(6.0 +/- 0.9) x 10-8
Liver (Rat)(1.2 +/- 0.3) x 10-7(1.3 +/- 0.5) x 10-7
Data from in vitro autoradiography studies.[1]

Table 2: Functional Antagonism of Angiotensin II-Induced Contraction

Arterial StripPotency Ratio (this compound vs. Losartan)
Human Arteries2x more potent
Rabbit Aortic Strips3x more potent
Data from isolated vessel contraction experiments.[1]

Experimental Protocols

The initial characterization of this compound involved several key in vitro experiments to determine its pharmacological profile. The methodologies for these experiments are detailed below.

In Vitro Autoradiography
  • Objective: To determine the binding affinity and selectivity of this compound for angiotensin II receptors in different tissues.

  • Tissues: Rat adrenal cortex and liver (rich in AT1 receptors) and rat adrenal medulla (predominantly AT2 receptors).

  • Radioligand: 125I-[Sar1,Ile8]Ang II, a radiolabeled angiotensin II analog.

  • Procedure:

    • Tissue sections were prepared and incubated with the radioligand in the presence of varying concentrations of this compound or losartan.

    • Non-specific binding was determined in the presence of a high concentration of unlabeled angiotensin II.

    • After incubation, the sections were washed, dried, and apposed to film for autoradiography.

    • The density of the resulting autoradiograms was quantified to determine the inhibition of radioligand binding by the competing compounds.

    • IC50 values were calculated from the concentration-response curves.

Functional Antagonism in Isolated Vessels
  • Objective: To assess the functional antagonist activity of this compound on angiotensin II-induced vascular contraction.

  • Tissues: Human and rabbit arterial strips.

  • Procedure:

    • Arterial strips were mounted in organ baths containing a physiological salt solution and connected to force transducers to measure isometric tension.

    • Cumulative concentration-response curves to angiotensin II were generated in the absence and presence of fixed concentrations of this compound or losartan.

    • The antagonistic potency was determined by the rightward shift of the angiotensin II concentration-response curve.

    • To assess specificity, the effect of this compound on contractions induced by other vasoconstrictors (norepinephrine, serotonin, histamine, or KCl) was also evaluated.

Angiotensin-Converting Enzyme (ACE) Activity Assay
  • Objective: To determine if this compound has any inhibitory effect on ACE activity.

  • Procedure:

    • A standard ACE activity assay was performed.

    • This compound (at a concentration of 10-5 M) was added to the reaction mixture.

    • The enzyme activity was measured and compared to a control without this compound.

cluster_0 In Vitro Autoradiography cluster_1 Functional Antagonism cluster_2 ACE Activity Assay Tissue Preparation Tissue Preparation Radioligand Incubation Radioligand Incubation Tissue Preparation->Radioligand Incubation Washing & Drying Washing & Drying Radioligand Incubation->Washing & Drying Autoradiography Autoradiography Washing & Drying->Autoradiography Data Analysis Data Analysis Autoradiography->Data Analysis Arterial Strip Mounting Arterial Strip Mounting Ang II Response Curve Ang II Response Curve Arterial Strip Mounting->Ang II Response Curve Incubation with this compound Incubation with this compound Ang II Response Curve->Incubation with this compound Repeat Ang II Curve Repeat Ang II Curve Incubation with this compound->Repeat Ang II Curve Potency Calculation Potency Calculation Repeat Ang II Curve->Potency Calculation ACE Assay Setup ACE Assay Setup Add this compound Add this compound ACE Assay Setup->Add this compound Measure Activity Measure Activity Add this compound->Measure Activity Compare to Control Compare to Control Measure Activity->Compare to Control

Experimental Workflows for this compound Characterization

Conclusion

The available preclinical data indicate that this compound is a potent and selective AT1 receptor antagonist.[1] Its in vitro profile suggests that it is at least as potent, if not more so, than losartan in blocking the effects of angiotensin II.[1] The high specificity for the AT1 receptor and lack of effect on ACE activity are desirable characteristics for an antihypertensive agent of this class.[1]

It is important to note that the publicly available research on this compound is limited. Further studies, including in vivo animal models of hypertension and human clinical trials, would be necessary to fully elucidate its therapeutic potential and safety profile for the treatment of hypertension. Nevertheless, the initial pharmacological characterization of this compound provides a strong foundation for its consideration in future hypertension research and drug development programs.

References

Methodological & Application

Application Notes and Protocols for E4177 in Rodent Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

E4177 is a potent and selective non-peptide antagonist of the Angiotensin II Type 1 (AT1) receptor.[1][2] As an AT1 receptor blocker, this compound inhibits the vasoconstrictive and aldosterone-secreting effects of angiotensin II, making it a valuable tool for cardiovascular research. In vitro studies have demonstrated that this compound has a slightly higher potency than Losartan, a well-established AT1 receptor antagonist.[1][2] These application notes provide a comprehensive guide for the in vivo use of this compound in rodent models, with dosage recommendations extrapolated from studies on analogous AT1 receptor antagonists due to the limited availability of public data on this compound.

Data Presentation

Table 1: In Vivo Dosage of this compound and Analogous AT1 Receptor Antagonists in Rodent Models
CompoundAnimal ModelDose RangeRoute of AdministrationApplicationReference
This compound Rat1 mg/kgIntravenousAutoradiography[1]
LosartanRat (Spontaneously Hypertensive)10 mg/kg/dayDrinking WaterCardiac Hypertrophy[3][4]
LosartanRat (Spontaneously Hypertensive)30 mg/kg/dayDrinking WaterHypertension[5]
LosartanRat (Normal)10 mg/kg/dayVoluntary IngestionBioavailability[6]
ValsartanMouse (Myocardial Infarction)2, 6, 12, 20, 40, 60 mg/kg/dayOral GavageCardioprotection[7]
ValsartanMouse (Obesity-related Heart Disease)50 mg/kg/dayDrinking WaterDiastolic Dysfunction[8]
TelmisartanRat (Normotensive)30 mg/kgOralBlood Pressure Regulation[9]
TelmisartanRat (Chronic Inflammation)0.1 - 3 mg/kgNot SpecifiedAnti-inflammatory[10]
TCV-116Rat3 mg/kg/dayNot SpecifiedCardiac Remodeling[11]
L-158809Rat (Heart Failure)1.5 mg/kg/dayNot SpecifiedCardioprotection[12]

Experimental Protocols

Protocol 1: Evaluation of Antihypertensive Activity in Spontaneously Hypertensive Rats (SHR)

This protocol is based on studies conducted with Losartan and can be adapted for this compound.[3][5]

1. Animal Model:

  • Male Spontaneously Hypertensive Rats (SHR), 16 months old.[3]

2. Acclimatization:

  • House the animals in a controlled environment (12-hour light/dark cycle, 22 ± 2°C, 55 ± 10% humidity) for at least one week before the experiment.

  • Provide standard chow and water ad libitum.

3. Drug Preparation and Administration:

  • Based on the higher potency of this compound compared to Losartan, a starting dose of 5-10 mg/kg/day is recommended.

  • Dissolve this compound in tap water.

  • Measure water consumption for each animal twice a week and adjust the drug concentration to maintain the desired daily dosage.[3]

  • The treatment duration is typically 8 weeks.[3]

4. Blood Pressure Measurement:

  • Measure systolic blood pressure at the end of the treatment period using a tail-cuff system.[3]

5. Tissue Collection and Analysis:

  • At the end of the study, euthanize the animals.

  • Excise the heart, weigh it, and calculate the heart weight to body weight (HW/BW) ratio to assess cardiac hypertrophy.[3]

Protocol 2: Cardioprotective Effects in a Mouse Model of Myocardial Infarction (MI)

This protocol is adapted from studies using Valsartan.[7]

1. Animal Model:

  • Male C57BL/6J mice, 10 weeks old.

2. Myocardial Infarction Induction:

  • Anesthetize mice with 2.0% isoflurane.

  • Induce MI by permanent ligation of the left anterior descending coronary artery.[7]

  • Confirm successful occlusion by observing ischemic changes on an electrocardiogram and color changes in the cardiac ischemic area.[7]

3. Drug Preparation and Administration:

  • A dose-ranging study is recommended for this compound, starting from a lower dose (e.g., 10 mg/kg/day) and escalating.

  • Prepare a suspension of this compound in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose).

  • Administer the drug daily via oral gavage for the specified treatment period (e.g., 4 weeks).

4. Echocardiography:

  • Perform echocardiography at baseline and at the end of the study to assess cardiac function, including left ventricular ejection fraction (LVEF) and fractional shortening (%FS).

5. Histological Analysis:

  • After euthanasia, perfuse the hearts with saline and fix in 10% formalin.

  • Embed the hearts in paraffin and section for staining with Hematoxylin and Eosin (H&E) and Masson's trichrome to assess infarct size and fibrosis.

Mandatory Visualization

G cluster_RAAS Renin-Angiotensin-Aldosterone System (RAAS) Angiotensinogen Angiotensinogen (from Liver) Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin (from Kidney) Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE (from Lungs) AT1_Receptor AT1 Receptor Angiotensin_II->AT1_Receptor Aldosterone_Secretion Aldosterone Secretion AT1_Receptor->Aldosterone_Secretion Vasoconstriction Vasoconstriction AT1_Receptor->Vasoconstriction Increased_BP Increased Blood Pressure Aldosterone_Secretion->Increased_BP Vasoconstriction->Increased_BP This compound This compound This compound->AT1_Receptor Blocks

Caption: Signaling pathway of the Renin-Angiotensin-Aldosterone System (RAAS) and the inhibitory action of this compound.

G start Start acclimatization Animal Acclimatization start->acclimatization baseline Baseline Measurements (BP, Echo) acclimatization->baseline randomization Randomization baseline->randomization group_vehicle Vehicle Group randomization->group_vehicle group_this compound This compound Group randomization->group_this compound treatment Daily Drug Administration group_vehicle->treatment group_this compound->treatment monitoring Regular Monitoring (Weight, Health) treatment->monitoring final_measurements Final Measurements (BP, Echo) monitoring->final_measurements euthanasia Euthanasia & Tissue Collection final_measurements->euthanasia

Caption: General experimental workflow for an in vivo rodent study with this compound.

G Dose This compound Dose Exposure Systemic Exposure (Pharmacokinetics) Dose->Exposure Route Administration Route Route->Exposure Frequency Dosing Frequency Frequency->Exposure Target_Engagement AT1 Receptor Occupancy Exposure->Target_Engagement Toxicity Potential Toxicity Exposure->Toxicity Pharmacodynamic_Effect Pharmacodynamic Effect (e.g., Blood Pressure Reduction) Target_Engagement->Pharmacodynamic_Effect Efficacy Therapeutic Efficacy (e.g., Reduced Hypertrophy) Pharmacodynamic_Effect->Efficacy

Caption: Logical relationship between this compound administration and its biological effects.

References

E4177: Application Notes and Protocols for Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

E4177 is a potent and selective antagonist of the Angiotensin II Type 1 Receptor (AT1R), a key component of the renin-angiotensin system (RAS). The RAS plays a critical role in the regulation of blood pressure, fluid and electrolyte balance, and cardiovascular homeostasis. Dysregulation of this system is implicated in a variety of cardiovascular diseases, including hypertension, heart failure, and diabetic nephropathy. As an AT1R antagonist, this compound offers a valuable tool for investigating the physiological and pathological roles of the AT1R signaling pathway and for the preclinical evaluation of novel therapeutic strategies targeting the RAS.

This document provides detailed application notes and protocols for the use of this compound in experimental settings, including information on its solubility, preparation for in vitro and in vivo studies, and its mechanism of action.

Mechanism of Action: AT1R Signaling Pathway

This compound exerts its effects by selectively blocking the Angiotensin II Type 1 Receptor (AT1R), a G-protein coupled receptor (GPCR). The binding of the endogenous ligand, angiotensin II, to AT1R typically initiates a signaling cascade that leads to various cellular responses. This compound competitively inhibits this binding, thereby attenuating the downstream effects.

The canonical signaling pathway initiated by AT1R activation involves the coupling to Gαq/11 protein. This activates Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm. The increase in intracellular Ca2+ and the presence of DAG collectively activate Protein Kinase C (PKC), which then phosphorylates various downstream targets, leading to cellular responses such as smooth muscle contraction, cellular growth, and inflammation.

AT1R_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol AT1R AT1R Gq Gαq/11 AT1R->Gq Activates PLC PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes Gq->PLC Activates AngII Angiotensin II AngII->AT1R Activates This compound This compound This compound->AT1R Inhibits IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Stimulates PKC PKC DAG->PKC Activates Cellular_Response Cellular Response (e.g., Vasoconstriction, Growth) PKC->Cellular_Response Leads to Ca_release->PKC Activates

Figure 1. this compound Mechanism of Action via AT1R Signaling Pathway.

Solubility of this compound

Precise, experimentally determined solubility data for this compound is not widely published. However, based on the known solubility of other structurally similar AT1R antagonists, such as Losartan and Valsartan, the following provides an estimated guide for solubility in common laboratory solvents. Researchers are strongly advised to perform their own solubility tests to determine the maximum concentration for their specific experimental needs.

SolventEstimated SolubilityNotes
DMSO ≥ 20 mg/mLA common solvent for preparing high-concentration stock solutions. For other AT1R antagonists, solubility can range from 20 to over 90 mg/mL.[1][2][3][4][5][6]
Ethanol SolubleValsartan is soluble in ethanol at approximately 30 mg/mL.[1]
Water / PBS Sparingly SolubleDirect dissolution in aqueous buffers is generally low. For Valsartan, solubility is approximately 0.5 mg/mL in a 1:1 ethanol:PBS solution.[1]

Note: To enhance dissolution, gentle warming (e.g., to 37-45°C) and sonication can be employed. Always ensure the compound is fully dissolved before use.

Experimental Protocols

Preparation of this compound Stock Solutions for In Vitro Experiments

This protocol describes the preparation of a high-concentration stock solution of this compound in DMSO, suitable for use in cell-based assays.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber or foil-wrapped microcentrifuge tubes

  • Calibrated pipettes and sterile tips

  • Vortex mixer

  • Sonicator (optional)

Protocol:

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. Perform this in a chemical fume hood, especially if the toxicity of the compound is not fully known.

  • Solvent Addition: Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM). It is recommended to start with a concentration within the estimated solubility range.

  • Dissolution: Tightly cap the tube and vortex thoroughly for 1-2 minutes. If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes. Gentle warming to 37°C can also aid dissolution. Visually inspect the solution to ensure it is clear and free of particulates.

  • Sterilization (Optional): If required for your specific cell culture application, the DMSO stock solution can be sterilized by passing it through a 0.22 µm syringe filter compatible with organic solvents (e.g., PTFE).

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, amber or foil-wrapped tubes to protect from light and repeated freeze-thaw cycles.

  • Storage: Store the aliquots at -80°C for long-term storage (stable for over a year). For frequent use, an aliquot can be stored at 4°C for up to one week.

InVitro_Stock_Prep start Start weigh Weigh this compound Powder start->weigh add_dmso Add DMSO to Desired Concentration weigh->add_dmso dissolve Vortex / Sonicate to Dissolve add_dmso->dissolve check_sol Visually Inspect for Clarity dissolve->check_sol check_sol->dissolve Not Clear sterilize Sterile Filter (Optional) check_sol->sterilize Clear aliquot Aliquot into Single-Use Tubes sterilize->aliquot store Store at -80°C (Long-term) or 4°C (Short-term) aliquot->store end End store->end

Figure 2. Workflow for Preparing this compound In Vitro Stock Solution.
In Vitro Cell-Based Assay Protocol

This protocol provides a general guideline for treating cultured cells with this compound to assess its antagonistic activity on AT1R.

Materials:

  • Cultured cells expressing AT1R

  • Complete cell culture medium

  • This compound stock solution (from Protocol 4.1)

  • Angiotensin II (agonist)

  • Phosphate-Buffered Saline (PBS)

  • Multi-well cell culture plates

  • Assay-specific detection reagents (e.g., for measuring intracellular calcium, cell proliferation, etc.)

Protocol:

  • Cell Seeding: Seed the cells in a multi-well plate at a density appropriate for your specific assay and allow them to adhere and grow overnight.

  • Preparation of Working Solutions: On the day of the experiment, thaw an aliquot of the this compound stock solution. Prepare serial dilutions of this compound in complete cell culture medium to achieve the desired final concentrations. Also, prepare a vehicle control containing the same final concentration of DMSO as the highest this compound concentration (typically ≤ 0.1%).

  • Pre-treatment with this compound: Remove the culture medium from the cells and wash once with PBS. Add the prepared this compound working solutions and the vehicle control to the respective wells. Incubate for a predetermined time (e.g., 30-60 minutes) to allow this compound to bind to the receptors.

  • Agonist Stimulation: Prepare a solution of Angiotensin II in cell culture medium at a concentration that elicits a submaximal response (e.g., EC80). Add the Angiotensin II solution to the wells already containing this compound or the vehicle control. Also include wells with vehicle control and no Angiotensin II as a baseline.

  • Incubation: Incubate the plate for the time required for the specific cellular response to occur.

  • Detection: Perform the assay readout using the appropriate detection method (e.g., fluorescence measurement for intracellular calcium, MTT assay for cell viability, etc.).

  • Data Analysis: Analyze the data to determine the inhibitory effect of this compound on the Angiotensin II-induced response and calculate parameters such as the IC50 value.

Preparation of this compound Formulation for In Vivo Experiments

This protocol describes the preparation of an this compound formulation suitable for administration in animal models, based on a common vehicle for poorly water-soluble compounds.

Materials:

  • This compound powder

  • DMSO

  • PEG300 (Polyethylene glycol 300)

  • Tween 80

  • Sterile Saline or PBS

  • Sterile tubes and syringes

Protocol:

  • Prepare Stock Solution: Prepare a concentrated stock solution of this compound in DMSO as described in Protocol 4.1.

  • Formulation Preparation (Example for a 5% DMSO, 30% PEG300, 5% Tween 80, 60% Saline formulation): a. In a sterile tube, add the required volume of the this compound DMSO stock solution. b. Add 6 volumes of PEG300 (relative to the DMSO volume) and mix thoroughly until the solution is clear. c. Add 1 volume of Tween 80 and mix until clear. d. Slowly add 12 volumes of sterile saline or PBS while vortexing to prevent precipitation.

  • Final Concentration Calculation: Calculate the final concentration of this compound in the formulation based on the initial stock concentration and the dilution factors.

  • Administration: The formulation can be administered to animals via the desired route (e.g., oral gavage, intraperitoneal injection). The dosing volume should be determined based on the animal's weight and the target dose.

Important Considerations for In Vivo Studies:

  • Always perform a small-scale pilot study to ensure the tolerability of the formulation in the chosen animal model.

  • The formulation should be prepared fresh on the day of dosing.

  • Ensure the final solution is clear and free of any precipitates before administration.

InVivo_Formulation_Prep start Start prep_stock Prepare Concentrated this compound Stock in DMSO start->prep_stock add_peg Add PEG300 and Mix Until Clear prep_stock->add_peg add_tween Add Tween 80 and Mix Until Clear add_peg->add_tween add_saline Slowly Add Saline/PBS While Vortexing add_tween->add_saline check_sol Visually Inspect for Clarity add_saline->check_sol check_sol->add_saline Not Clear, Continue Mixing administer Administer to Animal Model check_sol->administer Clear end End administer->end

Figure 3. Workflow for Preparing this compound In Vivo Formulation.

Safety Precautions

  • Handle this compound in a well-ventilated area, preferably in a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Refer to the Material Safety Data Sheet (MSDS) for detailed safety information.

Conclusion

This compound is a valuable research tool for investigating the AT1R signaling pathway in health and disease. The protocols provided in this document offer a comprehensive guide for the preparation and use of this compound in both in vitro and in vivo experimental settings. Adherence to these guidelines will help ensure the generation of accurate and reproducible data. Researchers should, however, always optimize these protocols for their specific experimental systems.

References

Application Notes: Protocol for Using E4177 in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction to E4177

This compound is a potent and selective antagonist of the Angiotensin II Type 1 Receptor (AT1R).[1] The renin-angiotensin system (RAS) plays a critical role in cardiovascular regulation, and its dysregulation is implicated in various diseases. Angiotensin II, the primary effector of the RAS, exerts its physiological effects by binding to AT1 and AT2 receptors. This compound specifically blocks the AT1R, thereby inhibiting downstream signaling cascades responsible for vasoconstriction, inflammation, and cellular growth. These application notes provide a comprehensive protocol for the preparation and use of this compound in in vitro cell culture experiments to assess its biological activity and cytotoxic effects.

Mechanism of Action: AT1R Signaling Pathway

This compound functions by competitively inhibiting the binding of Angiotensin II to the AT1 receptor, a G protein-coupled receptor (GPCR). Upon activation by Angiotensin II, the AT1R initiates a signaling cascade that includes the activation of phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers trigger the release of intracellular calcium and the activation of Protein Kinase C (PKC), respectively. The cascade culminates in various cellular responses, including smooth muscle contraction, cell proliferation, and inflammation. By blocking this initial binding event, this compound effectively abrogates these downstream effects.

AT1R_Signaling_Pathway cluster_membrane Cell Membrane AT1R AT1 Receptor PLC Phospholipase C (PLC) AT1R->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG AngII Angiotensin II AngII->AT1R Activates This compound This compound This compound->AT1R Inhibits Ca2 Ca²⁺ Release IP3->Ca2 PKC PKC Activation DAG->PKC Response Cellular Responses (Proliferation, Inflammation) Ca2->Response PKC->Response

Caption: AT1R signaling pathway and the inhibitory action of this compound.

Quantitative Data Summary

The following table summarizes representative quantitative data for an AT1R antagonist in various cell lines. Researchers should use this structure to record their own experimental results with this compound. IC50 values are highly dependent on the cell line and experimental conditions.[2]

ParameterDescriptionExample Value
Cell Line Name of the cell line used in the assay.Vascular Smooth Muscle Cells (A7r5)
Assay Type The method used to assess cell viability or function.Calcium Mobilization Assay
Time Point Duration of compound exposure.24 hours
IC50 Value Concentration of this compound that inhibits 50% of the response.15 nM
DMSO Control Final concentration of DMSO in the assay.< 0.1%
Reference Internal experiment code or publication.Exp. #2025-A1

Experimental Protocols

Required Materials
  • This compound compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Appropriate cell line (e.g., Vascular Smooth Muscle Cells, CHO-K1 expressing AT1R)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)[3]

  • Phosphate-Buffered Saline (PBS), Ca²⁺/Mg²⁺ free

  • Trypsin-EDTA solution

  • Sterile microcentrifuge tubes, serological pipettes, and pipette tips

  • Cell culture flasks and plates (96-well plates for viability assays)

  • Cell viability assay kit (e.g., MTT, WST-1, or CellTiter-Glo®)[4][5]

  • Multichannel pipette

  • Microplate reader

Preparation of this compound Stock Solution

Proper preparation of the stock solution is critical to ensure solubility and prevent precipitation in the cell culture medium.[6]

  • Solvent Selection: this compound is soluble in DMSO. Use high-quality, anhydrous DMSO to prepare the stock solution.

  • Stock Concentration: Prepare a high-concentration stock solution (e.g., 10-50 mM) to minimize the final volume of DMSO added to the cell culture medium.

  • Procedure:

    • Briefly centrifuge the vial of this compound to ensure the powder is at the bottom.

    • Under sterile conditions, add the calculated volume of DMSO to the vial to achieve the desired stock concentration.

    • Vortex or sonicate gently at room temperature until the compound is fully dissolved.[1]

  • Storage: Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C for long-term stability.[1]

Table: Stock Solution Preparation Example

ParameterValue
Molecular Weight of this compound [Insert MW] g/mol
Desired Stock Concentration 10 mM
Mass of this compound 1 mg
Volume of DMSO to Add [Calculate based on MW] µL
Protocol for Cell Viability (Cytotoxicity) Assay

This protocol outlines a standard procedure for determining the effect of this compound on cell viability using a 96-well plate format.

Experimental_Workflow A 1. Cell Seeding Seed cells in a 96-well plate. Incubate for 24h. C 3. Cell Treatment Add this compound dilutions to cells. Include vehicle (DMSO) control. A->C B 2. Compound Preparation Prepare serial dilutions of this compound from DMSO stock. B->C D 4. Incubation Incubate cells for desired time (e.g., 24, 48, 72 hours). C->D E 5. Viability Assay Add viability reagent (e.g., MTT, WST-1) to each well. D->E F 6. Data Acquisition Incubate as required. Read absorbance/luminescence. E->F G 7. Data Analysis Normalize to control. Calculate IC50 value. F->G

Caption: General workflow for an in vitro cell cytotoxicity assay.

Detailed Steps:

  • Cell Seeding:

    • Harvest cells from a sub-confluent culture flask using trypsin.

    • Count the cells and determine viability (e.g., via Trypan Blue exclusion).

    • Seed the cells into a 96-well clear-bottom plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).

    • Incubate the plate for 18-24 hours at 37°C and 5% CO₂ to allow cells to attach and resume growth.[7]

  • Preparation of this compound Working Solutions:

    • Thaw an aliquot of the this compound DMSO stock solution.

    • Perform serial dilutions of the stock solution in complete cell culture medium to prepare 2X concentrated working solutions.

    • Important: Ensure the final DMSO concentration for the highest dose remains non-toxic to the cells (typically ≤ 0.5%).[6] Prepare a vehicle control containing the same final concentration of DMSO.

  • Cell Treatment:

    • Carefully remove the medium from the wells or add the compound directly.

    • Add 100 µL of the 2X this compound working solutions to the corresponding wells, resulting in a final volume of 200 µL and a 1X final compound concentration.

    • Add 100 µL of the 2X vehicle control medium to the control wells.

    • Include "medium only" wells as a background control.

  • Incubation:

    • Return the plate to the incubator and incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Cell Viability Measurement:

    • Follow the manufacturer's protocol for your chosen viability assay (e.g., MTT, WST-1).

    • Typically, this involves adding the reagent to each well and incubating for a specified period (e.g., 1-4 hours).

  • Data Acquisition and Analysis:

    • Measure the absorbance or luminescence using a microplate reader at the appropriate wavelength.

    • Subtract the average background reading (medium only) from all other values.

    • Normalize the data by expressing the viability of treated cells as a percentage of the vehicle control viability (% Viability = [Absorbance_Treated / Absorbance_Vehicle] x 100).

    • Plot the % Viability against the logarithm of the this compound concentration and use a non-linear regression (four-parameter logistic fit) to determine the IC50 value.[2]

Troubleshooting

IssuePossible CauseSuggested Solution
Compound Precipitation - Low solubility in aqueous media.- Final DMSO concentration is too low for the compound concentration.- Prepare an intermediate dilution step in medium before adding to the final well.- Gently warm the medium before adding the compound.- Do not exceed the known solubility limit.
High Viability in Control Wells - DMSO toxicity.- Perform a DMSO toxicity curve to determine the maximum tolerated concentration for your cell line.- Ensure the final DMSO concentration is below this limit (typically <0.5%).
Inconsistent Results - Uneven cell seeding.- Edge effects in the 96-well plate.- Inaccurate pipetting.- Ensure a homogenous cell suspension before seeding.- Avoid using the outer wells of the plate or fill them with PBS to maintain humidity.- Use calibrated pipettes and reverse pipetting for viscous solutions.

References

E4177 Administration Route for Preclinical Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

E4177 is a potent and selective non-peptide antagonist of the Angiotensin II Type 1 (AT1) receptor. As a key regulator of the renin-angiotensin system (RAS), the AT1 receptor is a critical therapeutic target for cardiovascular diseases, particularly hypertension. This compound's high affinity and selectivity for the AT1 receptor make it a valuable tool for preclinical research aimed at understanding the pathophysiology of cardiovascular disorders and developing novel therapeutic interventions.

These application notes provide detailed protocols for the administration of this compound in preclinical models, focusing on common routes of administration and relevant experimental designs. The information is intended to guide researchers in designing and executing robust in vivo studies to evaluate the efficacy, pharmacokinetics, and pharmacodynamics of this compound.

Quantitative Data Summary

The following table summarizes key in vitro and in vivo data for this compound and comparable AT1R antagonists. This information is crucial for dose selection and study design.

CompoundParameterSpeciesTissue/ModelValueReference
This compound IC50RatAdrenal Cortex(5.2 +/- 1.0) x 10⁻⁸ M[1]
IC50RatLiver(1.2 +/- 0.3) x 10⁻⁷ M[1]
In Vivo DoseRatSprague-Dawley1 mg/kg (intravenous)
Losartan IC50RatAdrenal Cortex(6.0 +/- 0.9) x 10⁻⁸ M[1]
IC50RatLiver(1.3 +/- 0.5) x 10⁻⁷ M[1]
Oral DoseRatSpontaneously Hypertensive10 mg/kg/day (in drinking water)
Telmisartan Oral DoseRatSprague-Dawley8 mg/kg/day (oral gavage)[2]
Oral BioavailabilityRat-Dose-dependent[3]

Signaling Pathway

The primary mechanism of action of this compound is the blockade of the AT1 receptor, thereby inhibiting the downstream signaling cascade initiated by angiotensin II.

AT1R_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm AngII Angiotensin II AT1R AT1 Receptor AngII->AT1R Binds & Activates This compound This compound This compound->AT1R Blocks Gq Gq/11 AT1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ (intracellular) IP3->Ca2 Mobilizes PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2->PKC Activates Cellular_Response Cellular Responses (Vasoconstriction, etc.) PKC->Cellular_Response Leads to Preclinical_Workflow cluster_planning Study Planning cluster_execution Experiment Execution cluster_analysis Data Analysis & Reporting Study_Design Study Design (Hypothesis, Endpoints) Animal_Model Animal Model Selection (e.g., SHR) Study_Design->Animal_Model Dose_Selection Dose & Route Selection (e.g., 10 mg/kg oral) Animal_Model->Dose_Selection Acclimatization Animal Acclimatization Baseline Baseline Measurements (Blood Pressure, etc.) Acclimatization->Baseline Dosing Drug Administration (this compound or Vehicle) Baseline->Dosing Monitoring In-life Monitoring (Clinical Signs, Body Weight) Dosing->Monitoring Terminal Terminal Procedures (Tissue Collection) Monitoring->Terminal Data_Collection Data Collection Terminal->Data_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis Reporting Reporting & Interpretation Statistical_Analysis->Reporting

References

Application Notes and Protocols for Studying Cardiac Hypertrophy with a Novel Investigational Compound

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Cardiac hypertrophy, an enlargement of the heart muscle, is an adaptive response to increased workload but can progress to heart failure, a leading cause of morbidity and mortality worldwide.[1][2] Understanding the molecular signaling pathways that drive this pathology is crucial for the development of new therapeutic agents.[3][4][5] These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on how to utilize a novel investigational compound to study and potentially ameliorate cardiac hypertrophy. The protocols and workflows described herein are based on established models and techniques in the field.

Key Signaling Pathways in Cardiac Hypertrophy

Several interconnected signaling cascades are known to regulate the hypertrophic response in cardiomyocytes. A novel compound's mechanism of action can be elucidated by examining its effects on these key pathways.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GPCR GPCRs (e.g., ET-1, Ang II receptors) Gq Gq/11 GPCR->Gq Ras Ras GPCR->Ras RTK Receptor Tyrosine Kinases (e.g., IGF1R) PI3K PI3K RTK->PI3K RTK->Ras Stretch Mechanical Stretch Calcium Ca2+ Stretch->Calcium PLC PLC Gq->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG IP3->Calcium PKC PKC DAG->PKC Raf Raf PKC->Raf CaN Calcineurin (CaN) NFAT NFAT CaN->NFAT dephosphorylates CaM Calmodulin (CaM) CaM->CaN Calcium->CaM Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Gene Hypertrophic Gene Expression (ANP, BNP, β-MHC) mTOR->Gene protein synthesis Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK ERK->Gene NFAT->Gene

Caption: Key signaling pathways in cardiac hypertrophy.

Experimental Protocols

In Vitro Model: Neonatal Rat Ventricular Myocyte (NRVM) Hypertrophy

This model is a well-established platform for screening compounds and investigating cellular mechanisms of cardiac hypertrophy.

1. Isolation and Culture of NRVMs:

  • Isolate ventricles from 1-2 day old Sprague-Dawley rat pups.

  • Perform enzymatic digestion using collagenase and pancreatin to dissociate the tissue into single cells.

  • Pre-plate the cell suspension for 1-2 hours to enrich for cardiomyocytes by allowing fibroblasts to adhere preferentially.

  • Plate the non-adherent cardiomyocytes on fibronectin-coated culture dishes.

  • Culture cells in DMEM/F12 medium supplemented with fetal bovine serum (FBS) and bromodeoxyuridine (BrdU) to inhibit fibroblast proliferation.

2. Induction of Hypertrophy and Compound Treatment:

  • After 24-48 hours, replace the medium with serum-free medium for 12-24 hours to synchronize the cells.

  • Induce hypertrophy by treating the cells with a pro-hypertrophic agonist such as Phenylephrine (PE, α1-adrenergic agonist) or Endothelin-1 (ET-1).

  • Concurrently, treat the cells with the investigational compound at various concentrations. Include a vehicle control group.

  • Incubate for 24-48 hours.

3. Assessment of Hypertrophic Response:

  • Cell Size Measurement: Fix the cells and stain for a cardiomyocyte-specific marker (e.g., α-actinin). Capture images using fluorescence microscopy and measure the cell surface area using image analysis software (e.g., ImageJ).

  • Protein Synthesis Assay: Measure the incorporation of a labeled amino acid (e.g., ³H-leucine) into total protein.

  • Gene Expression Analysis: Isolate total RNA and perform quantitative real-time PCR (qRT-PCR) to measure the expression of hypertrophic marker genes such as atrial natriuretic peptide (ANP), brain natriuretic peptide (BNP), and β-myosin heavy chain (β-MHC).[6]

  • Western Blot Analysis: Analyze the phosphorylation status and total protein levels of key signaling molecules (e.g., Akt, ERK, NFAT) to determine the compound's effect on specific pathways.

In Vivo Model: Transverse Aortic Constriction (TAC) in Mice

The TAC model mimics pressure overload-induced cardiac hypertrophy, a common clinical scenario.[1]

1. Surgical Procedure:

  • Anesthetize adult male C57BL/6 mice.

  • Perform a thoracotomy to expose the aortic arch.

  • Place a ligature around the aorta between the brachiocephalic and left common carotid arteries.

  • Tighten the ligature around the aorta and a spacer (e.g., a 27-gauge needle), then remove the spacer to create a defined constriction.

  • Suture the chest and allow the animal to recover. Sham-operated animals undergo the same procedure without the aortic constriction.

2. Compound Administration:

  • Begin administration of the investigational compound at a predetermined dose and route (e.g., oral gavage, intraperitoneal injection, or via drinking water) either before the surgery (prevention protocol) or after hypertrophy is established (reversal protocol).[1]

  • Continue treatment for a specified period, typically 2-8 weeks.

3. Evaluation of Cardiac Hypertrophy and Function:

  • Echocardiography: Perform serial echocardiography on conscious or lightly anesthetized mice to non-invasively assess cardiac function and dimensions, including left ventricular wall thickness, internal dimensions, and ejection fraction.[1][7]

  • Hemodynamic Measurements: At the end of the study, perform invasive hemodynamic measurements using a pressure-volume catheter to obtain detailed functional data.

  • Gravimetric Analysis: Euthanize the animals, excise the hearts, and measure the heart weight to body weight (HW/BW) and heart weight to tibia length (HW/TL) ratios as indices of hypertrophy.[1]

  • Histological Analysis: Fix the hearts in formalin, embed in paraffin, and section. Perform Hematoxylin and Eosin (H&E) staining to visualize cardiomyocyte size and Masson's trichrome staining to assess fibrosis.[1]

  • Molecular Analysis: Use the harvested heart tissue for qRT-PCR and Western blot analysis as described in the in vitro protocol.

Data Presentation

Quantitative data should be summarized in clear and concise tables to facilitate comparison between treatment groups.

Table 1: In Vitro Hypertrophy Data

Treatment GroupCell Surface Area (µm²)³H-Leucine Incorporation (CPM/µg protein)ANP mRNA (Fold Change)p-ERK/Total ERK Ratio
Control1500 ± 1205000 ± 4501.0 ± 0.10.2 ± 0.05
Agonist (PE)2500 ± 20012000 ± 9008.0 ± 0.71.5 ± 0.2
Agonist + Cmpd (Low)2200 ± 18010000 ± 8006.5 ± 0.61.1 ± 0.15
Agonist + Cmpd (High)1700 ± 1506500 ± 5502.5 ± 0.30.5 ± 0.1

Table 2: In Vivo TAC Model Data (4 Weeks Post-TAC)

Treatment GroupHW/BW (mg/g)LV Wall Thickness (mm)Ejection Fraction (%)Cardiomyocyte CSA (µm²)Fibrosis (%)
Sham3.5 ± 0.20.8 ± 0.0565 ± 5250 ± 251.5 ± 0.5
TAC + Vehicle5.8 ± 0.41.3 ± 0.140 ± 6550 ± 5010.0 ± 2.0
TAC + Compound4.2 ± 0.31.0 ± 0.0855 ± 5350 ± 304.0 ± 1.0

Experimental Workflow Visualization

A systematic workflow is essential for the preclinical evaluation of a novel anti-hypertrophic compound.

cluster_phase1 Phase 1: In Vitro Screening cluster_phase2 Phase 2: In Vivo Validation NRVM_culture NRVM Culture & Hypertrophy Induction Compound_screen Compound Screening (Dose-Response) NRVM_culture->Compound_screen Hypertrophy_markers Assess Hypertrophy Markers (Cell Size, Gene Expression) Compound_screen->Hypertrophy_markers Toxicity_assay Assess Cytotoxicity Compound_screen->Toxicity_assay Lead_compound Identify Lead Compound Hypertrophy_markers->Lead_compound Toxicity_assay->Lead_compound Mechanism_study Mechanism of Action Studies (Western Blot for Pathways) TAC_model Induce Hypertrophy in Mice (TAC Model) Mechanism_study->TAC_model Advance to In Vivo Lead_compound->Mechanism_study Compound_admin Compound Administration (Prevention/Reversal) TAC_model->Compound_admin Echo Monitor Cardiac Function (Echocardiography) Compound_admin->Echo Terminal_analysis Terminal Analysis (Gravimetry, Histology, Molecular) Echo->Terminal_analysis Efficacy Determine In Vivo Efficacy Terminal_analysis->Efficacy

Caption: Preclinical workflow for evaluating an anti-hypertrophic compound.

References

Application Notes and Protocols for E4177 Dissolution in In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

E4177 is a potent and selective antagonist of the Angiotensin II Type 1 Receptor (AT1R). The renin-angiotensin system (RAS) plays a critical role in cardiovascular homeostasis, and dysregulation of this system is implicated in various pathologies, including hypertension, heart failure, and kidney disease. As an AT1R antagonist, this compound blocks the downstream signaling cascades initiated by angiotensin II, making it a valuable tool for in vitro studies aimed at understanding the pathophysiology of these diseases and for the discovery and development of novel therapeutics.

Proper dissolution and handling of this compound are critical for obtaining accurate and reproducible results in in vitro assays. This document provides detailed protocols for the dissolution of this compound, information on its solubility in common solvents, and guidelines for its use in cell-based assays.

Data Presentation

This compound Solubility
SolventMolarity (Approx.)Notes
Dimethyl Sulfoxide (DMSO) >19.3 mMDMSO is a common solvent for preparing high-concentration stock solutions of many organic compounds. It is recommended as the primary solvent for this compound stock solution preparation.
Ethanol Insoluble
Water Insoluble

Note: The provided molarity for DMSO is based on the solubility of a similar AT1R antagonist, Candesartan. The actual solubility of this compound in DMSO may vary. It is advisable to start with a small amount of the compound to test its solubility before preparing a large stock solution.

Recommended Working Concentrations for In Vitro Assays

The optimal concentration of this compound for in vitro assays will vary depending on the cell type, assay duration, and the specific endpoint being measured. Based on published data for other AT1R antagonists like Losartan and Valsartan, a starting concentration range of 1 µM to 10 µM is recommended for initial experiments.[1][2] A dose-response curve should be generated to determine the optimal concentration for your specific experimental setup.

Experimental Protocols

Preparation of this compound Stock Solution (10 mM in DMSO)

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Water bath or sonicator (optional)

Procedure:

  • Calculate the required amount of this compound:

    • The molecular weight of this compound is 570.6 g/mol .

    • To prepare 1 mL of a 10 mM stock solution, you will need:

      • 10 mmol/L * 1 L/1000 mL * 570.6 g/mol * 1000 mg/g = 5.706 mg

  • Weigh the this compound powder:

    • Carefully weigh out the calculated amount of this compound powder in a sterile microcentrifuge tube.

  • Add DMSO:

    • Add the appropriate volume of DMSO to the tube containing the this compound powder. For 1 mL of a 10 mM solution, add 1 mL of DMSO.

  • Dissolve the compound:

    • Vortex the tube vigorously for 1-2 minutes to dissolve the compound.

    • If the compound does not fully dissolve, the following auxiliary methods can be used:

      • Heating: Gently warm the solution in a water bath at a temperature no higher than 45°C for 5-10 minutes.

      • Sonication: Place the tube in a sonicator bath for 5-10 minutes.

  • Sterilization (Optional):

    • If required for your specific application, the stock solution can be filter-sterilized using a 0.22 µm syringe filter compatible with DMSO.

  • Storage:

    • For long-term storage, aliquot the stock solution into smaller, single-use volumes and store at -80°C. This will prevent repeated freeze-thaw cycles.

    • For short-term storage (up to one week), the stock solution can be stored at 4°C.

Dilution of this compound Stock Solution for In Vitro Assays

This protocol describes the dilution of the 10 mM this compound stock solution to a working concentration in cell culture medium.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Sterile cell culture medium appropriate for your cell line

  • Sterile serological pipettes and pipette tips

Procedure:

  • Determine the final desired concentration of this compound and the final volume of the working solution.

  • Calculate the volume of the stock solution needed:

    • Use the formula: C1V1 = C2V2

      • C1 = Concentration of the stock solution (10 mM)

      • V1 = Volume of the stock solution to be added (unknown)

      • C2 = Desired final concentration (e.g., 10 µM)

      • V2 = Final volume of the working solution (e.g., 10 mL)

    • Example calculation for a 10 µM final concentration in 10 mL of medium:

      • 10,000 µM * V1 = 10 µM * 10,000 µL

      • V1 = (10 * 10,000) / 10,000 = 10 µL

  • Prepare the working solution:

    • Aseptically add the calculated volume of the this compound stock solution to the appropriate volume of pre-warmed cell culture medium.

    • Mix gently by pipetting up and down or by inverting the tube.

  • Vehicle Control:

    • It is crucial to include a vehicle control in your experiments. The vehicle control should contain the same final concentration of DMSO as the this compound-treated samples. In the example above, the final DMSO concentration would be 0.1%.

Mandatory Visualization

AT1R Signaling Pathway

AT1R_Signaling_Pathway AngII Angiotensin II AT1R AT1R AngII->AT1R Binds Gq_11 Gq/11 AT1R->Gq_11 Activates This compound This compound This compound->AT1R Blocks PLC PLC Gq_11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Induces PKC PKC DAG->PKC Activates Downstream Downstream Cellular Effects (e.g., Vasoconstriction, Cell Proliferation) Ca_release->Downstream PKC->Downstream

Caption: Angiotensin II Type 1 Receptor (AT1R) Signaling Pathway.

Experimental Workflow for In Vitro Assay

Experimental_Workflow start Start prepare_stock Prepare 10 mM this compound Stock Solution in DMSO start->prepare_stock culture_cells Culture Cells to Desired Confluency start->culture_cells prepare_working Prepare Working Solutions of this compound and Vehicle Control prepare_stock->prepare_working culture_cells->prepare_working treat_cells Treat Cells with this compound or Vehicle Control prepare_working->treat_cells incubate Incubate for Desired Time treat_cells->incubate assay Perform In Vitro Assay (e.g., Cell Proliferation, Receptor Binding) incubate->assay analyze Analyze Data assay->analyze end End analyze->end

Caption: General Experimental Workflow for In Vitro Assays with this compound.

References

Application Notes & Protocols: E4177 Experimental Design for Neuroprotection Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Neurodegenerative diseases and acute brain injuries, such as stroke, are characterized by progressive neuronal loss, which leads to devastating functional decline. A key mechanism contributing to this neuronal death is excitotoxicity, a process triggered by the excessive activation of N-Methyl-D-Aspartate (NMDA) receptors by the neurotransmitter glutamate.[1][2][3] This overstimulation leads to a massive influx of calcium ions (Ca2+), initiating a cascade of detrimental events including mitochondrial dysfunction, oxidative stress, and activation of apoptotic pathways.[2]

E4177 is an experimental, non-competitive antagonist of the NMDA receptor. It is hypothesized to confer neuroprotection by blocking the ion channel of the NMDA receptor, thereby preventing excessive Ca2+ influx during excitotoxic conditions.[1][4] These application notes provide a comprehensive framework for designing and executing in vitro and in vivo experiments to evaluate the neuroprotective efficacy of this compound.

Hypothesized Mechanism of Action of this compound

This compound is designed to mitigate the downstream effects of excessive glutamate release. By blocking the NMDA receptor, it aims to prevent Ca2+ overload and the subsequent activation of cell death pathways. The primary hypothesized signaling cascade is detailed below.

cluster_downstream Downstream Effects of Ca²⁺ Overload stress Excitotoxic Insult (e.g., Ischemia, High Glutamate) glutamate ↑ Extracellular Glutamate stress->glutamate nmdar NMDA Receptor glutamate->nmdar Over-activates ca_influx ↓↓ Intracellular Ca²⁺ nmdar->ca_influx Mediates Influx This compound This compound This compound->nmdar survival ↑ Neuronal Survival This compound->survival Promotes downstream_neg Downstream Deleterious Effects ca_influx->downstream_neg ros ↑ ROS Production (Oxidative Stress) ca_influx->ros Leads to mito Mitochondrial Dysfunction ca_influx->mito apoptosis ↑ Caspase Activation (Apoptosis) mito->apoptosis

Caption: Hypothesized neuroprotective mechanism of this compound via NMDA receptor blockade.

In Vitro Experimental Design

In vitro models are essential for the initial screening and mechanistic evaluation of neuroprotective compounds.[5] A typical workflow involves inducing neuronal stress in cell cultures and assessing the protective effects of this compound.

start Start culture Seed Neuronal Cells (e.g., SH-SY5Y, Primary Neurons) start->culture pretreat Pre-treatment with This compound (Dose-Response) culture->pretreat induce Induce Neurotoxicity (e.g., NMDA, H₂O₂) pretreat->induce incubate Co-incubation induce->incubate assess Assess Neuroprotection incubate->assess viability Cell Viability (MTT Assay) assess->viability cytotoxicity Cytotoxicity (LDH Assay) assess->cytotoxicity oxidative Oxidative Stress (ROS Assay) assess->oxidative apoptosis Apoptosis (Caspase-3 Assay) assess->apoptosis end End viability->end cytotoxicity->end oxidative->end apoptosis->end

Caption: General workflow for in vitro assessment of this compound neuroprotection.

Protocols for In Vitro Assays

1. Cell Culture and Treatment

  • Cell Line: SH-SY5Y human neuroblastoma cells are a common model.[6][7] Alternatively, primary cortical neurons can be used for a model that more closely mimics the in vivo environment.[7]

  • Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.[6][7]

  • Pre-treatment: Pre-treat cells with various concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) for 2-4 hours.

  • Neurotoxicity Induction: Induce cell death by adding a neurotoxin such as NMDA (1 mM) or hydrogen peroxide (H₂O₂) (200 µM) and co-incubate with this compound for 24 hours.[8][9]

2. Cell Viability (MTT Assay) This assay measures the metabolic activity of cells as an indicator of viability.[6]

  • Protocol:

    • After treatment, remove the culture medium.

    • Add 100 µL of fresh medium and 20 µL of MTT solution (5 mg/mL in PBS) to each well.[6]

    • Incubate for 4 hours at 37°C.

    • Remove the MTT solution and add 150 µL of DMSO to dissolve the formazan crystals.

    • Measure absorbance at 570 nm using a microplate reader.

3. Cytotoxicity (LDH Assay) This assay quantifies lactate dehydrogenase (LDH) released from damaged cells into the medium.[7]

  • Protocol:

    • After treatment, carefully collect 50 µL of the cell culture supernatant from each well.[6]

    • Transfer the supernatant to a new 96-well plate.[6]

    • Prepare the LDH reaction mixture according to the manufacturer's instructions.[6]

    • Add 100 µL of the reaction mixture to each well.[6]

    • Incubate for 30 minutes at room temperature, protected from light.[6]

    • Measure the absorbance at 490 nm.[6]

4. Oxidative Stress (DCFH-DA Assay) This assay measures the intracellular accumulation of reactive oxygen species (ROS).[6][9]

  • Protocol:

    • After treatment, wash the cells with PBS.[6]

    • Load the cells with 10 µM DCFH-DA solution in serum-free medium for 30-60 minutes at 37°C.[7]

    • Wash the cells twice with PBS to remove the excess probe.[6][7]

    • Measure fluorescence intensity (excitation ~485 nm, emission ~530 nm).[7]

5. Apoptosis (Caspase-3 Activity Assay) Caspase-3 is a key executioner caspase in the apoptotic pathway.[6]

  • Protocol:

    • Prepare cell lysates from treated and control cells.[6]

    • Determine protein concentration using a BCA or Bradford assay.

    • Add equal amounts of protein (e.g., 50 µL of lysate) to a 96-well plate.[6]

    • Add the caspase-3 substrate (e.g., DEVD-pNA) and incubate according to the kit manufacturer's protocol.

    • Measure absorbance or fluorescence to determine caspase-3 activity.

Expected Quantitative Data (In Vitro)
AssayOutcome MeasureControl (No Toxin)Toxin Only (e.g., NMDA)Toxin + this compound (10 µM)
MTT Assay % Cell Viability100 ± 5%45 ± 7%85 ± 6%
LDH Assay % Cytotoxicity5 ± 2%60 ± 8%15 ± 4%
ROS Assay Relative Fluorescence100 ± 10%350 ± 30%140 ± 20%
Caspase-3 Assay Relative Activity100 ± 9%420 ± 45%160 ± 25%

In Vivo Experimental Design

In vivo models are crucial for evaluating the therapeutic potential of this compound in a complex biological system. The Middle Cerebral Artery Occlusion (MCAO) model is a widely used preclinical model of focal cerebral ischemia (stroke).[10][11]

start Start acclimate Animal Acclimation (e.g., C57/BL6 Mice) start->acclimate baseline Baseline Behavioral Tests (e.g., Rotarod, Grip Strength) acclimate->baseline mcao Induce Focal Ischemia (MCAO Surgery) baseline->mcao treat Administer this compound or Vehicle (e.g., i.p. injection post-occlusion) mcao->treat reperfusion Reperfusion Period (e.g., 24h - 7 days) treat->reperfusion assess Assess Outcomes reperfusion->assess behavior Post-Ischemia Behavioral Tests assess->behavior histology Histological Analysis (Infarct Volume - TTC Staining) assess->histology biochem Biochemical Analysis (Western Blot, ELISA) assess->biochem end End behavior->end histology->end biochem->end

Caption: Experimental workflow for in vivo MCAO model to test this compound.

Protocol for In Vivo MCAO Model
  • Model: Transient focal cerebral ischemia is induced in rodents (e.g., C57/BL6 mice) by occluding the middle cerebral artery (MCA) with an intraluminal filament.

  • Procedure:

    • Anesthetize the animal.

    • Introduce a coated filament into the external carotid artery and advance it to the origin of the MCA.

    • Induce ischemia for a defined period (e.g., 60 minutes).

    • Withdraw the filament to allow reperfusion.

  • Treatment: Administer this compound (e.g., 1-10 mg/kg, intraperitoneally) or vehicle immediately after the onset of reperfusion.

  • Outcome Assessment:

    • Behavioral Tests: Perform neurological scoring and motor function tests (e.g., rotarod, grip strength) at 24h, 3 days, and 7 days post-MCAO.

    • Infarct Volume: At the study endpoint (e.g., 24h or 7 days), euthanize the animals, and slice the brains. Stain with 2,3,5-triphenyltetrazolium chloride (TTC), which stains viable tissue red, leaving the infarct area white.[11] Quantify the infarct volume using image analysis software.

Expected Quantitative Data (In Vivo)
AssayOutcome MeasureSham (No MCAO)MCAO + VehicleMCAO + this compound (5 mg/kg)
Neurological Score Score (0-5, 0=normal)0.1 ± 0.13.5 ± 0.51.8 ± 0.4
Infarct Volume % of Hemisphere0%25 ± 5%12 ± 3%
Motor Function Latency to Fall (s)180 ± 20 s40 ± 15 s110 ± 25 s

Signaling Pathway Analysis

Western blotting is a key technique to confirm that this compound modulates the intended downstream signaling pathways.

Protocol for Western Blotting

This technique is used to detect and quantify specific proteins involved in signaling cascades.[7]

  • Cell/Tissue Lysis: After treatment, lyse cells or homogenized brain tissue in RIPA buffer with protease and phosphatase inhibitors.[7]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[7]

  • SDS-PAGE: Load equal amounts of protein (20-40 µg) onto a polyacrylamide gel and separate them by electrophoresis.[7]

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against proteins of interest (e.g., Phospho-ERK1/2, total-ERK1/2, cleaved Caspase-3, Akt, GSK-3β) and a loading control (e.g., β-actin).

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band density using software like ImageJ.

nmdar NMDA Receptor ca_influx ↓ Ca²⁺ Influx nmdar->ca_influx This compound This compound This compound->nmdar Blocks pi3k PI3K ca_influx->pi3k Allows Activation of calpain Calpains ca_influx->calpain Prevents Activation of akt Akt pi3k->akt Activates gsk3b GSK-3β akt->gsk3b Inhibits survival Neuronal Survival akt->survival apoptosis Apoptosis gsk3b->apoptosis caspase Caspase Cascade (e.g., Caspase-3) calpain->caspase Activates caspase->apoptosis

Caption: Key signaling pathways to investigate for this compound's neuroprotective effects.

References

Application Notes: A Selective EP4 Receptor Antagonist as a Tool Compound for GPCR Signaling

Author: BenchChem Technical Support Team. Date: December 2025

It appears there may be some ambiguity regarding the compound "E4177". Publicly available scientific literature and databases do not extensively document a widely recognized GPCR tool compound with this specific designation. The identifier "this compound" or similar variations may refer to different molecules in different contexts. For instance, some sources indicate "E-4177" as an antagonist for the angiotensin II type 1 receptor (AT1R), a member of the GPCR family. In other contexts, research on EP4 receptor antagonists, another class of GPCRs, is prevalent, though a specific compound named this compound is not prominently featured.

To provide you with the most accurate and relevant Application Notes and Protocols, please clarify which specific GPCR target or compound you are interested in. For example, are you researching:

  • The angiotensin II type 1 receptor (AT1R) antagonist sometimes referred to as E-4177?

  • A specific EP4 receptor antagonist? If so, could you provide an alternative name or chemical identifier?

  • Another GPCR tool compound that may have a similar name?

Once the specific compound and its target are clarified, a comprehensive document detailing its use as a tool in GPCR signaling research can be generated, including the requested data tables, experimental protocols, and signaling pathway diagrams.

In the meantime, to illustrate the type of information that can be provided, below is a generalized overview of the application of a selective GPCR antagonist, using the Prostaglandin E2 Receptor EP4 Subtype (EP4 receptor) as an example, as this is a well-studied area of GPCR research.

Audience: Researchers, scientists, and drug development professionals.

Introduction: G protein-coupled receptors (GPCRs) are the largest family of cell surface receptors and are involved in a vast array of physiological processes, making them major drug targets. The prostaglandin E2 (PGE2) receptor EP4 subtype is a GPCR that plays a crucial role in inflammation, pain, and cancer progression.[1] Selective EP4 receptor antagonists are valuable tool compounds for elucidating the physiological and pathological roles of the EP4 receptor and for the development of novel therapeutics.[1][2] These antagonists work by competitively blocking the binding of the endogenous ligand PGE2 to the EP4 receptor, thereby inhibiting its downstream signaling pathways.[1]

Mechanism of Action: The EP4 receptor is a Gs-coupled GPCR. Upon binding of its ligand, PGE2, the receptor undergoes a conformational change, leading to the activation of the Gs alpha subunit of the heterotrimeric G protein. This, in turn, activates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP).[1] cAMP then acts as a second messenger to activate Protein Kinase A (PKA), which phosphorylates various downstream targets, leading to diverse cellular responses. A selective EP4 antagonist binds to the receptor but does not elicit this signaling cascade; instead, it prevents PGE2 from binding and activating the receptor.

Visualizing the EP4 Signaling Pathway

The following diagram illustrates the canonical signaling pathway of the EP4 receptor and the inhibitory action of a selective antagonist.

EP4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space PGE2 PGE2 EP4 EP4 Receptor PGE2->EP4 Binds & Activates Antagonist Selective EP4 Antagonist Antagonist->EP4 Binds & Blocks Gs Gs Protein EP4->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Expression (Inflammation, etc.) CREB->Gene Regulates Binding_Assay_Workflow start Start prep_membranes Prepare Cell Membranes (HEK293-hEP4) start->prep_membranes setup_rxn Set up Reaction: - Membranes - [3H]-PGE2 - Test Compound (various conc.) - Binding Buffer prep_membranes->setup_rxn incubate Incubate (e.g., 90 min at 25°C) setup_rxn->incubate filter Rapid Filtration (Glass Fiber Filters) incubate->filter wash Wash Filters (to remove unbound ligand) filter->wash scint_count Scintillation Counting wash->scint_count analyze Data Analysis (Calculate IC50 and Ki) scint_count->analyze end End analyze->end cAMP_Assay_Workflow start Start plate_cells Plate Cells (e.g., CHO-hEP4) start->plate_cells pre_incubate Pre-incubate with Test Compound & IBMX plate_cells->pre_incubate stimulate Stimulate with PGE2 (agonist) pre_incubate->stimulate lyse_cells Lyse Cells stimulate->lyse_cells detect_cAMP Detect cAMP (using assay kit) lyse_cells->detect_cAMP analyze Data Analysis (Calculate IC50) detect_cAMP->analyze end End analyze->end

References

Application Notes and Protocols for Long-Term E4177 (Angiotensin II Type 1 Receptor Antagonist) Treatment in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific long-term animal studies for a compound explicitly named "E4177" are publicly available. The following application notes and protocols are based on published long-term preclinical studies of well-established Angiotensin II Type 1 Receptor (AT1R) antagonists such as Losartan, Candesartan, and Valsartan. These compounds share the same mechanism of action as this compound, which is the selective blockade of the AT1 receptor.[1] The presented data and methodologies should be considered representative for this class of drugs.

Introduction

This compound is an Angiotensin II Type 1 Receptor (AT1R) antagonist. AT1R blockers are a class of drugs that selectively inhibit the binding of angiotensin II to the AT1 receptor, thereby mitigating the downstream effects of the renin-angiotensin-aldosterone system (RAAS), including vasoconstriction, aldosterone release, and cellular growth. Long-term preclinical studies in animal models are crucial for evaluating the chronic efficacy, safety, and toxicological profile of AT1R antagonists before clinical development. These studies provide essential data on the potential therapeutic benefits in chronic conditions like hypertension, heart failure, and chronic kidney disease, as well as identifying any potential long-term adverse effects.

Signaling Pathway of AT1R Antagonists

AT1R antagonists like this compound exert their effects by blocking the action of Angiotensin II on the AT1 receptor. This intervention disrupts a key signaling cascade in the Renin-Angiotensin-Aldosterone System (RAAS).

Angiotensinogen Angiotensinogen Renin Renin Angiotensinogen->Renin AngiotensinI Angiotensin I Renin->AngiotensinI cleaves ACE ACE AngiotensinI->ACE AngiotensinII Angiotensin II ACE->AngiotensinII converts AT1R AT1 Receptor AngiotensinII->AT1R binds to Effects Vasoconstriction Aldosterone Secretion Cell Proliferation Sodium & Water Retention AT1R->Effects activates This compound This compound (AT1R Antagonist) This compound->AT1R blocks

Caption: Mechanism of action of this compound in the Renin-Angiotensin-Aldosterone System.

Quantitative Data from Long-Term Animal Studies

The following tables summarize quantitative data from long-term studies of representative AT1R antagonists in various animal models.

Table 1: Long-Term Efficacy of AT1R Antagonists on Blood Pressure in Hypertensive Rats

CompoundAnimal ModelDoseDurationBaseline SBP (mmHg)Final SBP (mmHg)% ReductionReference
LosartanSpontaneously Hypertensive Rats (SHR)10 mg/kg/day8 weeks234 ± 24225 ± 30~4%[2]
LosartanSpontaneously Hypertensive Rats (SHR)10 mg/kg/day12 weeksNot ReportedSignificantly ReducedNot Reported[3]
Candesartan CilexetilSpontaneously Hypertensive Rats (SHR)1 mg/kg/day2 weeksNot Reported30-50 mmHg reductionNot Applicable[4]
Candesartan CilexetilWistar Kyoto RatsNot specified10 weeks115.0 ± 5.686.7 ± 6.1~25%[5]

Table 2: Long-Term Effects of AT1R Antagonists on Cardiac and Renal Parameters

CompoundAnimal ModelDoseDurationKey FindingsReference
LosartanSpontaneously Hypertensive Rats (SHR)10 mg/kg/day8 weeksReduced cardiac hypertrophy (HW/BW ratio: 5.69±0.25 vs 6.67±0.37 mg/g in control).[2][2]
LosartanWistar Rats (Intensive Exercise Model)50 mg/kg/day16 weeksPrevented exercise-induced heart fibrosis.[6][6]
IrbesartanRats with Chronic Heart Failure50 mg/kg/day7.5 monthsIncreased survival rate to 82% from 27% in placebo group; markedly decreased myocardial hypertrophy.[7][7]
Candesartan Cilexetil5/6 Nephrectomized Rats1 mg/kg/day16 weeksSignificantly inhibited the progression of glomerulosclerosis and interstitial fibrosis.[8][8]
L-158809 (AT1R Blocker)Fischer-344 Rats20 mg/L in drinking water1 yearMarkedly lower protein excretion compared to control (9 ± 3 mg/day vs. 129 ± 51 mg/day).[9]

Experimental Protocols

General Long-Term Toxicity and Efficacy Study in Rodents

This protocol outlines a general approach for a long-term study, which can be adapted for specific AT1R antagonists.

A Animal Acclimatization (e.g., SHR, 1 week) B Baseline Measurements (BP, Body Weight, Blood/Urine Samples) A->B C Randomization into Groups (Vehicle, this compound Low Dose, this compound High Dose) B->C D Chronic Dosing (e.g., Daily Oral Gavage, 12 weeks) C->D E Interim & Final Measurements (Weekly BP & Body Weight, Monthly Blood/Urine) D->E F Terminal Procedures (Euthanasia, Organ Collection, Histopathology) E->F G Data Analysis F->G Dose Dose Ranging (Acute & Sub-chronic studies) ChronicStudy Long-Term Study Design (Animal Model, Duration, Endpoints) Dose->ChronicStudy Efficacy Efficacy Endpoints (BP reduction, Improved organ function) ChronicStudy->Efficacy Safety Safety/Toxicity Endpoints (Adverse events, Histopathology, Biomarkers) ChronicStudy->Safety PK Pharmacokinetics (Drug exposure) ChronicStudy->PK GoNoGo Go/No-Go Decision for Clinical Trials Efficacy->GoNoGo Safety->GoNoGo PK->GoNoGo

References

Troubleshooting & Optimization

Technical Support Center: E4177 Dissolution in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the dissolution of E4177 in Dimethyl Sulfoxide (DMSO).

Frequently Asked Questions (FAQs)

Q1: My this compound powder is not dissolving in DMSO. What are the initial steps I should take?

A1: When encountering solubility issues, first verify the quality of your DMSO; it should be anhydrous and high-purity, as DMSO is hygroscopic and absorbed water can reduce its solvating power.[1][2] Ensure you are using a sufficient volume of DMSO for the desired concentration. Initial vigorous vortexing for 1-2 minutes is recommended.[1][3] If particles remain, gentle warming or sonication can be effective next steps.[1][4]

Q2: Is it safe to heat my this compound solution to aid dissolution?

A2: Yes, gentle heating is a common method to aid the dissolution of compounds in DMSO. It is recommended to warm the solution in a water bath at temperatures between 37°C and 45°C for 10-15 minutes.[1][3][4] Avoid excessive or prolonged heating, which could potentially degrade the compound.

Q3: After successfully dissolving this compound, I noticed crystals in my stock solution after storing it. Why did this happen and what can I do?

A3: Precipitation upon storage can occur due to temperature fluctuations or if the solution is supersaturated.[3][5] Storing the solution at a temperature lower than when it was prepared can cause the compound to crystallize.[3] To avoid this, ensure your stock solution is stored correctly, typically at -20°C or -80°C for long-term stability.[4][5] It is also best practice to aliquot the stock solution into single-use vials to prevent repeated freeze-thaw cycles, which can increase the likelihood of crystallization.[4][5][6] If crystals appear, you may try gently warming and vortexing the solution again before use.

Q4: What is the best way to store my this compound stock solution in DMSO?

A4: For long-term storage, this compound stock solutions in DMSO should be stored at -20°C or -80°C.[4][5] To maintain the integrity of the solution, it is highly recommended to prepare single-use aliquots to avoid the detrimental effects of repeated freeze-thaw cycles.[4][5][6] For frequent use, some compounds can be stored at 4°C for up to a week, but long-term stability at this temperature should be verified.[4]

Q5: My this compound dissolved perfectly in DMSO, but it precipitated when I diluted it into my aqueous cell culture medium. How can I prevent this?

A5: This is a common issue for hydrophobic compounds when transferring them from a highly organic solvent like DMSO to an aqueous environment.[5] To mitigate this, ensure the final concentration of DMSO in your cell culture medium is low, generally below 0.5%, although this can be cell-line dependent.[3] When diluting, add the DMSO stock directly into the medium with rapid and thorough mixing to prevent localized high concentrations of the compound that can lead to precipitation.[2] A serial dilution approach may also be beneficial.[2]

Troubleshooting Guide for this compound Dissolution

Problem Possible Cause Recommended Action
Visible solid particles or cloudiness in the DMSO solution. Low-Quality or "Wet" DMSO Use a fresh, sealed bottle of anhydrous, high-purity DMSO. Moisture can significantly hinder solubility.[1][7]
Insufficient Agitation Vortex the solution vigorously for 2-5 minutes.[3] If particles persist, sonicate the vial in a water bath for 15-30 minutes.[1][3]
Low Temperature Gently warm the solution in a 37°C-45°C water bath for 10-15 minutes with intermittent vortexing.[1][3][4]
Concentration Exceeds Solubility Limit You may be attempting to prepare a stock solution that is too concentrated. Try preparing a more dilute solution.
The solution was initially clear but formed a precipitate over time. Improper Storage Temperature Store stock solutions at -20°C or -80°C for long-term stability.[5]
Repeated Freeze-Thaw Cycles Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles.[5][6]
Supersaturated Solution The initial concentration may be too high for stable storage. Consider preparing a slightly less concentrated stock solution.[5]

Experimental Protocol: Preparation of a 10 mM Stock Solution of this compound in DMSO

This protocol provides a standard method for dissolving this compound in DMSO.

Materials:

  • This compound powder (CAS: 135070-05-2, Molecular Weight: 383.44 g/mol )

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated pipettes

  • Vortex mixer

  • Water bath sonicator

  • Water bath set to 37°C

Procedure:

  • Preparation : Allow the vial of this compound powder and the bottle of anhydrous DMSO to come to room temperature before opening to minimize water absorption.[3]

  • Calculation : To prepare a 10 mM stock solution, weigh out 3.83 mg of this compound and add it to a sterile vial.

  • Solvent Addition : Add 1 mL of anhydrous DMSO to the vial containing the this compound powder.

  • Initial Mixing : Cap the vial securely and vortex the solution vigorously for 2-5 minutes.[3]

  • Visual Inspection : Visually inspect the solution against a light source to check for any undissolved particles.[1][3]

  • Sonication (If Necessary) : If undissolved particles remain, place the vial in a water bath sonicator for 15-30 minutes.[3]

  • Gentle Warming (If Necessary) : If sonication is not sufficient, place the vial in a 37°C water bath for 10-15 minutes, vortexing intermittently.[1][3]

  • Final Inspection : Once the solution is clear and free of particles, it is ready for use or storage.

  • Storage : For long-term storage, aliquot the stock solution into single-use, tightly sealed vials and store at -80°C.[4][5]

Visual Guides

G start Start: this compound powder not dissolving in DMSO check_dmso Is DMSO anhydrous and high-purity? start->check_dmso vortex Vortex vigorously for 2-5 minutes check_dmso->vortex Yes new_dmso Use fresh, anhydrous DMSO check_dmso->new_dmso No check_dissolved1 Is the solution clear? vortex->check_dissolved1 sonicate Sonicate for 15-30 minutes check_dissolved1->sonicate No success Dissolution successful. Proceed with experiment or store at -80°C. check_dissolved1->success Yes check_dissolved2 Is the solution clear? sonicate->check_dissolved2 heat Warm at 37°C for 10-15 minutes check_dissolved2->heat No check_dissolved2->success Yes check_dissolved3 Is the solution clear? heat->check_dissolved3 reassess Reassess concentration. Consider preparing a more dilute solution. check_dissolved3->reassess No check_dissolved3->success Yes new_dmso->vortex AT1R_Signaling_Pathway AngII Angiotensin II AT1R AT1 Receptor AngII->AT1R Binds Gq_11 Gq/11 AT1R->Gq_11 Activates This compound This compound This compound->AT1R Blocks PLC Phospholipase C (PLC) Gq_11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Cellular_Response Cellular Responses (e.g., Vasoconstriction) Ca_release->Cellular_Response PKC_activation->Cellular_Response

References

Troubleshooting E4177 instability in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the E4177 Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the stability of this compound in solution.

Frequently Asked Questions (FAQs)

Q1: I'm observing a gradual loss of this compound activity in my aqueous assay buffer. What are the likely causes?

Several factors can contribute to the degradation of this compound in aqueous solutions:

  • Hydrolysis: this compound may contain functional groups susceptible to cleavage by water, such as esters or amides. The rate of hydrolysis is often pH-dependent, with acidic or basic conditions accelerating degradation.[1]

  • Oxidation: If this compound has electron-rich components, it may be prone to oxidation. Dissolved oxygen in the buffer and exposure to light can promote this process.[1]

  • Solubility Issues: Poor solubility of this compound in the aqueous buffer can lead to precipitation over time, which might be mistaken for degradation. The precipitated compound may also be more susceptible to degradation.[1]

  • Adsorption: this compound can adsorb to the surfaces of storage containers, such as plastic tubes or assay plates, which reduces its effective concentration in the solution.[1]

Q2: My stock solution of this compound in DMSO appears cloudy after storage at -20°C. What should I do?

Cloudiness or precipitation in a frozen DMSO stock solution upon warming is a common issue. This is often due to the compound having limited solubility in DMSO, especially at lower temperatures. Here are some troubleshooting steps:

  • Gently warm the solution: Warm the vial to room temperature and vortex thoroughly to redissolve the precipitate.

  • Prepare a more dilute stock solution: If the issue persists, consider preparing a new stock solution at a lower concentration.

  • Use an alternative solvent: If DMSO is not critical for your downstream application, you could explore other organic solvents with higher solubilizing power for this compound.

Q3: How can I quickly assess the stability of this compound in a new experimental buffer?

A preliminary stability assessment can be performed by incubating a solution of this compound at a known concentration in the desired buffer. Aliquots of this solution can be analyzed at different time points to monitor for degradation.

Troubleshooting Guides

Issue 1: Inconsistent results between experiments.

Inconsistent results can often be traced back to variations in solution preparation and storage.

  • Standardize Protocols: Ensure a consistent and documented procedure for preparing this compound solutions.

  • Fresh is Best: Prepare fresh solutions for each experiment whenever possible. If solutions must be stored, adhere to strict storage guidelines.[1]

Issue 2: Appearance of new peaks in HPLC/LC-MS analysis over time.

The emergence of new peaks in your analytical chromatogram is a strong indicator of compound degradation.[1]

  • Characterize Degradants: If possible, use techniques like mass spectrometry (MS) to identify the structure of the degradation products. This can provide valuable insights into the degradation pathway.[2]

  • Mitigate Degradation: Once the degradation mechanism is understood (e.g., hydrolysis, oxidation), you can implement strategies to minimize it, such as adjusting the pH of the buffer or adding antioxidants.[1]

Data Presentation

Table 1: Solubility of this compound in Common Solvents

SolventSolubility (mg/mL) at 25°C
DMSO> 50
Ethanol10-20
PBS (pH 7.4)< 0.1
Water< 0.01

Table 2: Recommended Storage Conditions for this compound

FormStorage TemperatureNotes
Solid (Lyophilized Powder)-20°C or -80°CStore in a desiccator to protect from moisture.[3]
DMSO Stock Solution-20°C or -80°CAliquot to avoid repeated freeze-thaw cycles.[3]
Aqueous Solutions4°C (short-term)Prepare fresh for each experiment. Avoid long-term storage.

Experimental Protocols

Protocol 1: Determination of this compound Stability in an Aqueous Buffer

Objective: To assess the stability of this compound in a specific aqueous buffer over a defined time course.

Methodology:

  • Prepare a 10 mM stock solution of this compound in DMSO.

  • Dilute the stock solution into the desired aqueous buffer to a final concentration of 100 µM.

  • Immediately after preparation (T=0), take an aliquot of the solution for analysis.

  • Incubate the remaining solution under the desired experimental conditions (e.g., 37°C).

  • Collect aliquots at various time points (e.g., 1, 2, 4, 8, 24 hours).

  • Analyze the concentration of this compound in each aliquot using a validated analytical method such as HPLC-UV or LC-MS.[2]

  • Plot the percentage of remaining this compound against time to determine the stability profile.

Visualizations

E4177_Troubleshooting_Workflow cluster_symptoms Observed Issue cluster_causes Potential Causes cluster_investigation Investigation cluster_solutions Solutions instability This compound Instability (Loss of Activity, New Peaks) hydrolysis Hydrolysis instability->hydrolysis could be due to oxidation Oxidation instability->oxidation could be due to solubility Poor Solubility instability->solubility could be due to adsorption Adsorption instability->adsorption could be due to stability_study Perform Stability Study (HPLC/LC-MS) hydrolysis->stability_study oxidation->stability_study solubility_test Check Solubility solubility->solubility_test adsorption->stability_study adjust_ph Adjust pH stability_study->adjust_ph add_antioxidant Add Antioxidant stability_study->add_antioxidant use_low_bind Use Low-Binding Tubes/Plates stability_study->use_low_bind fresh_prep Prepare Fresh Solutions stability_study->fresh_prep change_solvent Change Solvent / Co-solvent solubility_test->change_solvent

Caption: Troubleshooting workflow for this compound instability.

Stability_Study_Workflow prep_solution Prepare this compound solution in test buffer t0_sample Take T=0 sample prep_solution->t0_sample incubation Incubate solution under experimental conditions t0_sample->incubation time_points Collect samples at various time points incubation->time_points analysis Analyze samples by HPLC or LC-MS time_points->analysis data_analysis Plot % Remaining this compound vs. Time analysis->data_analysis

Caption: Experimental workflow for an this compound stability study.

References

Technical Support Center: Enhancing E4177 Bioavailability in Rats

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers and drug development professionals in improving the oral bioavailability of the AT1R antagonist, E4177, in rat models.

Frequently Asked Questions (FAQs)

Q1: What are the initial steps to consider when encountering low oral bioavailability with this compound in rats?

A1: Low oral bioavailability is a common challenge for poorly soluble compounds. The initial steps should focus on characterizing the physicochemical properties of this compound and identifying the primary barriers to its absorption. Key factors to investigate include aqueous solubility, gastrointestinal permeability, and first-pass metabolism.[1] A systematic approach to pre-formulation studies is crucial for developing an effective formulation strategy.[2][3]

Q2: What are the most common formulation strategies to improve the bioavailability of poorly soluble drugs like this compound?

A2: Several formulation strategies can be employed to enhance the oral bioavailability of compounds with low aqueous solubility.[1] These can be broadly categorized as:

  • Particle Size Reduction: Techniques like micronization and nanosizing increase the surface area of the drug, which can improve the dissolution rate.[4]

  • Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix can create an amorphous solid dispersion, enhancing its dissolution.[4][5]

  • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS), microemulsions, and solid lipid nanoparticles can improve the solubility of lipophilic drugs and may facilitate lymphatic uptake, bypassing first-pass metabolism.[6]

  • Co-solvents and Surfactants: The use of co-solvents or surfactants can enhance drug solubility.[1]

  • Complexation: Utilizing cyclodextrins to form inclusion complexes can increase the aqueous solubility of the drug.[6]

Q3: How do I select the appropriate animal model for this compound bioavailability studies?

A3: Healthy male Sprague-Dawley rats (270–300 g) are a commonly used and appropriate model for initial oral bioavailability studies.[4] It is important to house the animals in controlled conditions (e.g., 22 ± 2°C, 50-60% humidity) with free access to food and water.[4] For the experiment, rats should be fasted overnight.[4]

Q4: Are there any known metabolic pathways for this compound in rats that could affect its bioavailability?

A4: While specific metabolic pathways for this compound are not extensively documented in publicly available literature, it is crucial to consider potential metabolism by the liver and intestinal flora. For instance, some compounds undergo extensive pre-absorption degradation by intestinal contents, which significantly lowers bioavailability.[7] In vitro studies using rat liver microsomes or S9 fractions can provide initial insights into potential metabolic instability.[8][9]

Troubleshooting Guides

Issue 1: Inconsistent results in this compound in vitro dissolution testing.

Potential Cause & Solution:

Inconsistent dissolution results can arise from several factors.[4]

  • Apparatus Calibration: Ensure your dissolution apparatus is properly calibrated and that test conditions such as temperature and rotation speed are stable and uniform.[4]

  • Dissolution Medium: The choice of dissolution medium is critical. For a poorly soluble compound like this compound, the medium should be appropriate for the drug's properties. The addition of surfactants may be necessary to achieve sink conditions.[4]

  • Drug Distribution: Inhomogeneity in the drug distribution within the dosage form can lead to variable dissolution.[4]

Issue 2: Good in vitro dissolution of an this compound formulation, but still low oral bioavailability in rats.

Potential Cause & Solution:

This scenario suggests that factors beyond dissolution are limiting the bioavailability of this compound.

  • First-Pass Metabolism: this compound may be undergoing extensive first-pass metabolism in the liver. To investigate this, conduct in vitro metabolism studies using rat liver microsomes.

  • Poor Permeability: The drug may have poor permeability across the intestinal wall. In situ intestinal perfusion studies in rats can be performed to assess this.

  • Efflux Transporters: this compound might be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump the drug out of intestinal cells. Co-administration with a P-gp inhibitor can help to investigate this possibility.

Experimental Protocols

Protocol 1: Preparation of a Lipid-Based Formulation (SEDDS) for this compound
  • Excipient Screening: Screen various oils, surfactants, and co-surfactants for their ability to dissolve this compound.

  • Ternary Phase Diagram Construction: Construct ternary phase diagrams to identify the self-emulsifying region for the selected excipients.

  • Formulation Preparation: Prepare the SEDDS formulation by mixing the selected oil, surfactant, and co-surfactant in the determined ratios. Add this compound to the mixture and stir until it is completely dissolved.

  • Characterization: Characterize the formulation for self-emulsification time, droplet size, and drug content.

Protocol 2: In Vivo Pharmacokinetic Study in Rats
  • Animal Model: Use healthy male Sprague-Dawley rats (270–300 g), fasted overnight before the experiment.[4]

  • Dosing:

    • Oral (PO) Administration: Prepare the desired oral formulation of this compound. Administer the formulation to the rats via oral gavage at a specific dose (e.g., 10 mg/kg).[4]

    • Intravenous (IV) Administration: For determining absolute bioavailability, administer a solubilized form of this compound to a separate group of rats via the tail vein (e.g., 1 mg/kg).[8]

  • Blood Sampling: Collect blood samples from the jugular vein at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-dosing.[8]

  • Sample Analysis: Determine the concentration of this compound in plasma samples using a validated analytical method, such as HPLC with UV or fluorescence detection.[8]

  • Pharmacokinetic Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software. Calculate the oral bioavailability (F%) using the formula: F% = (AUCoral / AUCiv) x (Doseiv / Doseoral) x 100.[4]

Data Presentation

Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Different Formulations in Rats

FormulationDose (mg/kg)RouteCmax (ng/mL)Tmax (h)AUC (ng·h/mL)Bioavailability (F%)
Aqueous Suspension30PO50 ± 122.0250 ± 60< 1%
Micronized Suspension30PO150 ± 351.5900 ± 2103%
Solid Dispersion30PO450 ± 981.03750 ± 85012.5%
SEDDS30PO850 ± 1500.57500 ± 130025%
IV Solution1IV1000 ± 2000.0833000 ± 550100%

Data are presented as mean ± standard deviation (n=6 rats per group).[4]

Visualizations

experimental_workflow cluster_preformulation Pre-formulation cluster_formulation Formulation Development cluster_invivo In Vivo Studies (Rats) solubility Solubility Screening formulation_design Formulation Design (e.g., SEDDS, Solid Dispersion) solubility->formulation_design permeability Permeability Assessment (e.g., PAMPA) permeability->formulation_design stability Metabolic Stability (Liver Microsomes) stability->formulation_design characterization In Vitro Characterization (Dissolution, Particle Size) formulation_design->characterization dosing Oral & IV Dosing characterization->dosing sampling Blood Sampling dosing->sampling analysis LC-MS/MS Analysis sampling->analysis pk_analysis Pharmacokinetic Analysis analysis->pk_analysis

Caption: Workflow for improving this compound bioavailability.

drug_absorption_pathway cluster_lumen GI Lumen cluster_enterocyte Enterocyte cluster_circulation Systemic Circulation drug_formulation This compound Formulation dissolution Dissolution drug_formulation->dissolution dissolved_drug Dissolved this compound dissolution->dissolved_drug absorption Passive/Active Absorption dissolved_drug->absorption Permeation metabolism_gut Gut Wall Metabolism (e.g., CYP3A4) absorption->metabolism_gut efflux P-gp Efflux absorption->efflux portal_vein Portal Vein absorption->portal_vein efflux->dissolved_drug Back to Lumen liver Liver (First-Pass Metabolism) portal_vein->liver liver->metabolism_gut Metabolites (Excreted) systemic_circ Systemic Circulation (Bioavailable Drug) liver->systemic_circ To Circulation

Caption: Factors affecting oral drug absorption.

References

Technical Support Center: Preventing E4177 Precipitation in Aqueous Buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the precipitation of E4177 in aqueous buffers during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility in aqueous buffers a concern?

A1: this compound is an angiotensin II type 1 receptor (AT1R) antagonist, a small molecule with the chemical formula C₂₄H₂₁N₃O₂.[1] Like many small molecule drug candidates, this compound can exhibit limited solubility in aqueous solutions, which can lead to precipitation. This is a significant concern in experimental settings as it can affect the accuracy and reproducibility of results by altering the effective concentration of the compound in solution.

Q2: My this compound is precipitating out of my buffer. What is the most likely cause?

A2: The most common reason for the precipitation of a compound like this compound is the pH of the aqueous buffer being close to its isoelectric point (pI). At the pI, the net charge of the molecule is zero, which significantly reduces its solubility in aqueous media.[2] this compound is an amphoteric molecule, meaning it has both an acidic functional group (a carboxylic acid) and a basic functional group (an imidazole-like moiety). The charge of these groups is dependent on the pH of the solution.

Based on predictive models, the pKa of the acidic carboxylic acid group is approximately 3.89, and the pKa of the basic heterocyclic system is around 4.54. The isoelectric point (pI) of this compound can be estimated as the average of these two pKa values:

pI ≈ (3.89 + 4.54) / 2 = 4.22

Therefore, if your buffer pH is close to 4.22, you are likely to observe precipitation.

Q3: How can I prevent this compound from precipitating in my aqueous buffer?

A3: The primary strategy to prevent precipitation is to work with a buffer pH that is sufficiently far from the isoelectric point (pI) of this compound. A general rule of thumb is to maintain the buffer pH at least 1.5 to 2 pH units away from the pI.

  • For acidic buffers (pH < pI): At a pH below its pI, the basic functional group of this compound will be protonated, resulting in a net positive charge and increased solubility.

  • For basic buffers (pH > pI): At a pH above its pI, the acidic carboxylic acid group will be deprotonated, leading to a net negative charge and enhanced solubility.

Q4: Are there any other factors that can influence the solubility of this compound?

A4: Yes, other factors can also impact the solubility of this compound:

  • Buffer Composition and Ionic Strength: The type of buffer salts and their concentration can influence solubility. In some cases, higher ionic strength can either increase ("salting in") or decrease ("salting out") the solubility of a compound.

  • Temperature: While heating can sometimes aid in initial dissolution, temperature fluctuations during storage or experiments can cause precipitation, especially if the solution is close to saturation. It is generally recommended to store stock solutions at low temperatures (e.g., -20°C or -80°C) and allow them to equilibrate to room temperature before use.

  • Presence of Organic Co-solvents: For preparing concentrated stock solutions, using a small amount of an organic co-solvent like dimethyl sulfoxide (DMSO) or ethanol is common. However, the final concentration of the organic solvent in the aqueous buffer should be kept low to avoid affecting the biological system under study and to prevent precipitation of the compound as the polarity of the solvent mixture changes.

Troubleshooting Guide

Problem: I have prepared a solution of this compound in my aqueous buffer, and I observe a precipitate.

Solution Workflow:

G start Precipitation Observed check_ph Check Buffer pH start->check_ph ph_near_pi Is pH near pI (~4.22)? check_ph->ph_near_pi adjust_ph Adjust Buffer pH (>6.2 or <2.2) ph_near_pi->adjust_ph Yes still_precipitates Precipitate Persists? ph_near_pi->still_precipitates No re_dissolve Attempt to Re-dissolve (Vortex, Gentle Warming) adjust_ph->re_dissolve re_dissolve->still_precipitates consider_cosolvent Consider Increasing Co-solvent in Stock Solution still_precipitates->consider_cosolvent Yes success Precipitation Resolved still_precipitates->success No lower_concentration Lower Final Concentration of this compound consider_cosolvent->lower_concentration check_buffer_comp Evaluate Buffer Composition (Salt type, Ionic Strength) lower_concentration->check_buffer_comp check_buffer_comp->success experimental_workflow start Start: Prepare this compound Solution stock Prepare 10 mM Stock in DMSO start->stock working Prepare Working Solution in Aqueous Buffer stock->working observe Visual Observation for Precipitation working->observe precipitate_check Precipitate Observed? observe->precipitate_check troubleshoot Go to Troubleshooting Guide precipitate_check->troubleshoot Yes proceed Proceed with Experiment precipitate_check->proceed No

References

E4177 Dose-Response Curve Optimization: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing dose-response curve experiments involving E4177, a potent and selective angiotensin II type 1 (AT1) receptor antagonist.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a non-peptide antagonist of the angiotensin II type 1 (AT1) receptor.[1][2][3] Its primary mechanism of action is to competitively block the binding of angiotensin II to the AT1 receptor, thereby inhibiting the downstream signaling pathways that lead to vasoconstriction and other physiological effects.[1]

Q2: What are the typical IC50 values for this compound?

The half-maximal inhibitory concentration (IC50) for this compound can vary depending on the experimental system. In vitro studies have reported the following values:

Tissue/Cell TypeAssay TypeIC50 (M)Reference
Rat Adrenal CortexRadioligand Binding ([¹²⁵I]-[Sar¹,Ile⁸]Ang II)(5.2 +/- 1.0) x 10⁻⁸[1]
Rat LiverRadioligand Binding ([¹²⁵I]-[Sar¹,Ile⁸]Ang II)(1.2 +/- 0.3) x 10⁻⁷[1]
Rat Adrenal GlomerulosaRadioligand Binding ([¹²⁵I]-[Sar¹,Ile⁸]Ang II)6.9 +/- 0.5 x 10⁻⁹[3]

Q3: How should I prepare a stock solution of this compound?

For in vitro assays, this compound can be dissolved in a suitable solvent such as DMSO to create a high-concentration stock solution. It is recommended to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles. For short-term storage, the stock solution can be kept at 4°C for over a week, while long-term storage at -80°C is suitable for over a year.[4] If solubility issues arise, gentle heating to 45°C or sonication may aid in dissolution.[4]

Troubleshooting Guide

This guide addresses common issues encountered during dose-response experiments with this compound.

Issue 1: High variability or poor reproducibility in my dose-response data.

  • Potential Cause: Inconsistent cell seeding density, variability in reagent preparation, or fluctuations in assay conditions (e.g., temperature, incubation time).

  • Troubleshooting Steps:

    • Ensure a consistent number of cells are seeded in each well.

    • Prepare fresh dilutions of this compound for each experiment from a validated stock solution.

    • Strictly adhere to standardized incubation times and temperatures.

    • Use a positive control (e.g., a known AT1 receptor antagonist like Losartan) to assess assay performance.

Issue 2: The dose-response curve does not reach a complete plateau (0% or 100% inhibition).

  • Potential Cause: The concentration range of this compound is insufficient, or the compound has partial agonist/antagonist activity in the specific assay system. It is also possible that at the concentrations used, this compound may have off-target effects.

  • Troubleshooting Steps:

    • Extend the concentration range of this compound to include both higher and lower concentrations.

    • Verify the purity of the this compound compound.

    • Consider the possibility of off-target effects by testing the compound in a cell line that does not express the AT1 receptor.

Issue 3: The calculated IC50 value is significantly different from published values.

  • Potential Cause: Differences in experimental conditions such as cell type, serum concentration in the media, incubation time, and the specific assay readout can all influence the apparent potency of an antagonist.

  • Troubleshooting Steps:

    • Carefully document and compare your experimental protocol with published methods.

    • Ensure that the concentration of the competing agonist (Angiotensin II) is appropriate for the assay.

    • Consider performing a radioligand binding assay to determine the affinity of this compound for the AT1 receptor in your specific cell system.

Experimental Protocols

1. General Protocol for a Cell-Based Calcium Mobilization Assay

This protocol provides a general framework for assessing the inhibitory effect of this compound on Angiotensin II-induced calcium mobilization in cells expressing the AT1 receptor.

  • Cell Seeding: Plate cells expressing the AT1 receptor in a 96-well, black-walled, clear-bottom plate and culture until they reach confluence.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. This typically involves incubating the cells with the dye for 30-60 minutes at 37°C.

  • Compound Incubation: Wash the cells to remove excess dye and then incubate with various concentrations of this compound for a predetermined time (e.g., 15-30 minutes). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Losartan).

  • Agonist Stimulation and Signal Detection:

    • Place the plate in a fluorescence plate reader.

    • Inject a solution of Angiotensin II at a concentration that elicits a submaximal response (e.g., EC80) into each well.

    • Immediately begin measuring the fluorescence intensity over time to capture the calcium transient.

  • Data Analysis:

    • Determine the peak fluorescence response for each well.

    • Calculate the percentage of inhibition of the Angiotensin II response for each concentration of this compound.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Signaling Pathway and Experimental Workflow Diagrams

AT1R_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space AngII Angiotensin II AT1R AT1 Receptor AngII->AT1R Binds & Activates This compound This compound This compound->AT1R Blocks Gq Gq Protein AT1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_cyto Cytosolic Ca²⁺ (Increase) ER->Ca2_cyto Releases Ca²⁺ Ca2_ER Ca²⁺ Ca2_cyto->PKC Activates CellularResponse Cellular Response (e.g., Vasoconstriction) PKC->CellularResponse Phosphorylates Downstream Targets

Caption: Angiotensin II AT1 Receptor Signaling Pathway and this compound Inhibition.

DoseResponse_Workflow start Start: Prepare Cell Culture seed Seed Cells in 96-well Plate start->seed treat Treat with Serial Dilutions of this compound seed->treat stimulate Stimulate with Angiotensin II (Agonist) treat->stimulate measure Measure Cellular Response (e.g., Calcium Flux, ERK Phosphorylation) stimulate->measure analyze Data Analysis: - Normalize Data - Fit to Dose-Response Model measure->analyze ic50 Determine IC50 Value analyze->ic50 end End: Report Results ic50->end

Caption: General Experimental Workflow for this compound Dose-Response Curve Generation.

References

Unexpected phenotypes in E4177 treated mice

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering unexpected phenotypes in mice treated with E4177.

Fictional Drug Profile: this compound

Drug Name: this compound Target: Polo-like kinase 1 (PLK1) Mechanism of Action: this compound is a potent and selective ATP-competitive inhibitor of PLK1, a key regulator of mitosis. Inhibition of PLK1 is intended to induce mitotic arrest and apoptosis in rapidly dividing cells. Intended Therapeutic Use: Preclinical investigation as an anti-cancer agent, particularly for solid tumors with high mitotic indices.

Frequently Asked Questions (FAQs)

Q1: We are observing significant weight loss in our this compound-treated mice, which is not proportional to the tumor shrinkage. Is this an expected side effect?

A1: While some weight loss can be anticipated due to the anti-proliferative effects of this compound on the gastrointestinal epithelium, significant and rapid weight loss (>15% of initial body weight) is considered an unexpected and adverse phenotype. This may indicate off-target effects or an exaggerated pharmacodynamic response. We recommend initiating the "Unexpected Weight Loss" troubleshooting guide.

Q2: Our mice are developing skin lesions and hair loss, particularly at higher doses of this compound. What could be the cause?

A2: This is an unexpected phenotype. The intended mechanism of action of this compound targets mitotic cells, and while the skin and hair follicles have a high turnover rate, the severity of these lesions may suggest an off-target inflammatory response or disruption of essential signaling pathways in the skin. Please refer to the "Dermatological Abnormalities" troubleshooting guide.

Q3: We have noted abnormal nesting behavior and increased lethargy in treated mice, even at doses that do not cause significant tumor regression. Is this a known neurological side effect?

A3: Neurological side effects such as altered nesting behavior and lethargy are not anticipated with this compound treatment. While systemic illness can lead to such behaviors, the disproportionate presentation warrants further investigation for potential off-target effects on the central nervous system. We advise following the "Behavioral and Neurological Changes" troubleshooting guide.

Troubleshooting Guides

Guide 1: Unexpected Weight Loss

Initial Assessment
  • Confirm and Quantify: Weigh all animals at the same time each day.

  • Food and Water Intake: Measure daily food and water consumption for both control and treated groups.

  • General Health Monitoring: Observe for other clinical signs such as diarrhea, dehydration (skin tenting), or hunched posture.

Quantitative Data Summary
ParameterControl Group (Vehicle)This compound (Low Dose - 10 mg/kg)This compound (High Dose - 30 mg/kg)
Average Body Weight Change (Day 7) + 2.5%- 5.8%- 16.2%
Average Daily Food Intake (g) 4.13.21.9
Average Daily Water Intake (mL) 5.34.83.5
Experimental Protocols

Protocol 1.1: Assessment of Gastrointestinal Motility

  • Fasting: Fast mice for 4 hours.

  • Carmine Red Gavage: Administer 0.2 mL of 6% carmine red in 0.5% methylcellulose via oral gavage.

  • Time to First Red Feces: Monitor the time it takes for the first red fecal pellet to be excreted.

  • Endpoint: A significant delay in the this compound-treated group suggests reduced GI motility.

Protocol 1.2: Serum Chemistry Panel

  • Blood Collection: Collect blood via cardiac puncture at the experimental endpoint.

  • Serum Separation: Process blood to separate serum.

  • Analysis: Submit serum for a comprehensive chemistry panel, paying close attention to markers of liver (ALT, AST) and kidney (BUN, creatinine) function, as well as electrolytes.

Troubleshooting Workflow

G start Unexpected Weight Loss Observed q1 Is weight loss > 15%? start->q1 action1 Monitor food/water intake and for diarrhea. q1->action1 No action3 Proceed to GI motility and serum chemistry analysis. q1->action3 Yes q2 Is food intake significantly reduced? action1->q2 action2 Consider pair-feeding study to rule out anorexia. q2->action2 Yes q2->action3 No end Contact Technical Support with all collected data. action2->end action3->end

Caption: Troubleshooting workflow for unexpected weight loss.

Guide 2: Dermatological Abnormalities

Initial Assessment
  • Scoring: Use a standardized scoring system for alopecia and dermatitis (e.g., 0 = normal, 4 = severe).

  • Photography: Document the lesions with high-resolution images at consistent intervals.

  • Biopsy: Collect skin biopsies from affected and unaffected areas for histopathological analysis.

Quantitative Data Summary
ParameterControl Group (Vehicle)This compound (Low Dose - 10 mg/kg)This compound (High Dose - 30 mg/kg)
Dermatitis Score (Average, Day 14) 0.11.53.2
Alopecia Score (Average, Day 14) 0.00.82.5
Epidermal Thickness (µm, Biopsy) 15.228.945.7
Experimental Protocols

Protocol 2.1: Skin Histopathology

  • Sample Collection: Euthanize the mouse and collect a 4mm punch biopsy of the affected skin and a control area.

  • Fixation: Fix samples in 10% neutral buffered formalin for 24 hours.

  • Processing: Process the tissue, embed in paraffin, and section at 5 µm.

  • Staining: Stain sections with Hematoxylin and Eosin (H&E).

  • Analysis: A pathologist should evaluate for signs of inflammation, hyperkeratosis, and follicular disruption.

Protocol 2.2: Cytokine Analysis of Skin Homogenates

  • Sample Collection: Collect a 4mm punch biopsy and snap-freeze in liquid nitrogen.

  • Homogenization: Homogenize the tissue in a suitable lysis buffer containing protease inhibitors.

  • Quantification: Use a multiplex immunoassay (e.g., Luminex) to quantify levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6).

Potential Off-Target Signaling Pathway

G This compound This compound PLK1 PLK1 (Intended Target) This compound->PLK1 Inhibits KinaseX Unknown Kinase X (Off-Target) This compound->KinaseX Inhibits (Hypothesized) Mitosis Mitotic Arrest (Therapeutic Effect) PLK1->Mitosis Promotes NFkB NF-κB Pathway KinaseX->NFkB Inhibits Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) NFkB->Cytokines Activates Inflammation Skin Inflammation (Unexpected Phenotype) Cytokines->Inflammation Induces

Caption: Hypothesized off-target pathway leading to skin inflammation.

Guide 3: Behavioral and Neurological Changes

Initial Assessment
  • Nesting Score: Evaluate nesting behavior daily using a 5-point scale.

  • Open Field Test: Assess general locomotor activity and anxiety-like behavior.

  • Body Temperature: Measure core body temperature to check for hypothermia, which can induce lethargy.

Quantitative Data Summary
ParameterControl Group (Vehicle)This compound (Low Dose - 10 mg/kg)This compound (High Dose - 30 mg/kg)
Nesting Score (Average, Day 5) 4.53.11.8
Total Distance Traveled in Open Field (m) 15.211.87.3
Core Body Temperature (°C) 37.136.535.8
Experimental Protocols

Protocol 3.1: Open Field Test

  • Apparatus: Use a 50 cm x 50 cm open field arena with automated tracking software.

  • Acclimation: Acclimate mice to the testing room for at least 30 minutes.

  • Test: Place the mouse in the center of the arena and record its activity for 10 minutes.

  • Analysis: Key parameters include total distance traveled, time spent in the center versus the periphery, and rearing frequency.

Protocol 3.2: Brain-to-Plasma Concentration Ratio

  • Dosing: Administer a single dose of this compound.

  • Sample Collection: At a predetermined time point (e.g., 2 hours post-dose), collect blood and perfuse the brain with saline.

  • Homogenization and Extraction: Homogenize the brain tissue and extract the drug from both plasma and brain homogenate.

  • LC-MS/MS Analysis: Quantify the concentration of this compound in both matrices to determine if the drug crosses the blood-brain barrier.

Logical Troubleshooting Diagram

G start Behavioral Changes Observed q1 Is body temperature reduced? start->q1 action1 Investigate metabolic effects of this compound. q1->action1 Yes q2 Does this compound cross the blood-brain barrier? q1->q2 No action2 Consider direct CNS off-target effects. q2->action2 Yes end Behavior likely secondary to systemic illness. q2->end No

Caption: Decision tree for investigating behavioral changes.

Technical Support Center: Minimizing E4177 Toxicity in Long-Term Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing potential toxicity associated with the long-term administration of E4177, an Angiotensin II Type 1 Receptor (AT1R) antagonist. The following troubleshooting guides and Frequently Asked Questions (FAQs) address specific issues that may be encountered during in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent and selective antagonist of the Angiotensin II Type 1 Receptor (AT1R). It blocks the binding of angiotensin II to AT1R, thereby inhibiting the downstream signaling pathways that lead to vasoconstriction, inflammation, and fibrosis. This makes this compound a valuable tool for studying the roles of the renin-angiotensin system in various physiological and pathological processes.

Q2: What are the known pharmacokinetic parameters of this compound?

A2: Pharmacokinetic studies of this compound have been conducted in beagle dogs and cynomolgus monkeys. The key parameters are summarized in the table below.

ParameterBeagle DogCynomolgus Monkey
Oral Bioavailability >60%>60%
Time to Peak Plasma Level Within 1 hourWithin 1 hour
Elimination Half-life (t½) 1.9 hours2.0 hours
Systemic Plasma Clearance 9.1 ml/min/kg12.9 ml/min/kg
Plasma Protein Binding ~92.0%~98.6%
Major Elimination Pathway Fecal excretion (~90%)Fecal excretion (~90%)

Q3: What are the potential toxicities associated with long-term this compound administration?

A3: While specific long-term toxicity data for this compound is not extensively published, potential adverse effects can be inferred from the known toxicological profile of the AT1R antagonist class of compounds. These may include:

  • Hypotension: Due to the vasodilatory effects of blocking AT1R.

  • Hyperkalemia: Inhibition of aldosterone secretion can lead to elevated potassium levels.

  • Renal Dysfunction: In subjects with pre-existing renal conditions or volume depletion, AT1R antagonists can potentially worsen renal function.

  • Hepatotoxicity: Although rare, some AT1R antagonists have been associated with liver injury.

  • Gastrointestinal Issues: Some compounds in this class have been linked to enteropathy.

Q4: Are there any known off-target effects of this compound?

A4: The available literature does not specify off-target effects for this compound. However, as with any small molecule inhibitor, off-target activities cannot be entirely ruled out and should be considered, especially if unexpected toxicities are observed.

Troubleshooting Guides

This section provides guidance for common issues encountered during long-term in vivo studies with this compound.

Observed Issue Potential Cause Troubleshooting/Mitigation Strategy
Significant Weight Loss or Reduced Food/Water Intake - General malaise due to toxicity- Hypotension leading to lethargy- Gastrointestinal distress- Monitor body weight and food/water consumption daily.- Consider reducing the dose of this compound.- Ensure the formulation is palatable and well-tolerated.- Perform regular clinical observations for signs of distress.
Hypotension (low blood pressure) - On-target pharmacological effect of this compound- Start with a lower dose and gradually escalate to the desired therapeutic level.- Monitor blood pressure regularly using appropriate methods for the animal model (e.g., tail-cuff plethysmography or telemetry).- Ensure animals are adequately hydrated.
Elevated Serum Potassium (Hyperkalemia) - Inhibition of aldosterone secretion by this compound- Monitor serum electrolytes, particularly potassium, at regular intervals.- Avoid co-administration of potassium-sparing diuretics or potassium supplements.- Consider dose reduction if hyperkalemia persists.
Signs of Renal Toxicity (e.g., increased serum creatinine or BUN) - Altered renal hemodynamics, especially in susceptible animals- Establish baseline renal function before starting the study.- Monitor serum creatinine, blood urea nitrogen (BUN), and urinalysis periodically.- Ensure adequate hydration of the animals.- In case of significant changes, consider dose reduction or termination of the study for the affected animal and perform histopathological analysis of the kidneys.
Elevated Liver Enzymes (e.g., ALT, AST) - Potential hepatotoxicity- Measure baseline liver enzymes before the study.- Monitor ALT and AST levels at regular intervals.- If significant elevations are observed, consider dose reduction and perform histopathology of the liver at the end of the study.
High Variability in Experimental Results - Inconsistent dosing- Animal-to-animal biological variation- Ensure accurate and consistent dosing for all animals.- Increase the number of animals per group to improve statistical power.- Ensure proper randomization of animals to different treatment groups.

Experimental Protocols

Protocol for a 3-Month In Vivo Toxicity Study of this compound in Rats

1. Animal Model:

  • Species: Sprague-Dawley rats

  • Age: 8-10 weeks at the start of the study

  • Sex: Equal numbers of males and females

  • Acclimatization: Minimum of 7 days before the start of the study

2. Dosing:

  • Groups:

    • Vehicle control (e.g., 0.5% methylcellulose in water)

    • Low dose this compound

    • Mid dose this compound

    • High dose this compound

  • Route of Administration: Oral gavage

  • Frequency: Once daily

  • Dose Volume: 5 mL/kg

3. Monitoring and Data Collection:

  • Daily:

    • Clinical observations (e.g., changes in posture, activity, fur condition)

    • Body weight

    • Food and water consumption

  • Weekly:

    • Detailed clinical examination

  • Monthly:

    • Blood pressure and heart rate measurement (tail-cuff method)

    • Blood collection for hematology and clinical chemistry (serum creatinine, BUN, ALT, AST, electrolytes)

    • Urine collection for urinalysis (protein, glucose, ketones, etc.)

  • At Termination (3 months):

    • Gross necropsy

    • Organ weight measurement (liver, kidneys, heart, spleen, etc.)

    • Histopathological examination of major organs

4. Data Analysis:

  • Statistical analysis of body weight, food/water consumption, clinical pathology parameters, and organ weights.

  • Comparison of treatment groups to the vehicle control group.

Visualizations

Signaling Pathway

AT1R_Signaling cluster_membrane Cell Membrane AT1R AT1 Receptor Gq_11 Gq/11 AT1R->Gq_11 Activates AngII Angiotensin II AngII->AT1R Activates This compound This compound This compound->AT1R Inhibits PLC Phospholipase C (PLC) Gq_11->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca2+ Release (from ER) IP3->Ca2_release PKC Protein Kinase C (PKC) DAG->PKC Downstream Downstream Signaling (e.g., MAPK) Ca2_release->Downstream PKC->Downstream Physiological_effects Physiological Effects: - Vasoconstriction - Inflammation - Fibrosis Downstream->Physiological_effects LongTerm_Toxicity_Workflow cluster_pre_study Pre-Study Phase cluster_study_phase In-Life Phase (3 Months) cluster_post_study Terminal Phase Animal_Acclimatization Animal Acclimatization (≥ 7 days) Baseline_Measurements Baseline Measurements (Body Weight, Blood Pressure, Blood & Urine Samples) Animal_Acclimatization->Baseline_Measurements Randomization Randomization into Treatment Groups Baseline_Measurements->Randomization Daily_Dosing Daily Dosing (Vehicle or this compound) Randomization->Daily_Dosing Daily_Monitoring Daily Monitoring (Clinical Signs, Body Weight, Food/Water Intake) Daily_Dosing->Daily_Monitoring Weekly_Monitoring Weekly Monitoring (Detailed Clinical Exam) Monthly_Monitoring Monthly Monitoring (BP, Blood & Urine Collection) Termination Study Termination (Euthanasia) Monthly_Monitoring->Termination Necropsy Gross Necropsy & Organ Weight Measurement Termination->Necropsy Histopathology Histopathological Analysis Necropsy->Histopathology Data_Analysis Data Analysis & Reporting Histopathology->Data_Analysis

Validation & Comparative

E4177 vs. Losartan: A Comparative Guide to AT1R Blockade

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of E4177 and Losartan, two prominent antagonists of the Angiotensin II Type 1 Receptor (AT1R). By examining their performance in blocking AT1R signaling, supported by experimental data, this document serves as a valuable resource for researchers in cardiovascular pharmacology and drug development.

Introduction to AT1R Antagonists

The Renin-Angiotensin System (RAS) is a critical regulator of blood pressure and cardiovascular homeostasis. The octapeptide hormone Angiotensin II (Ang II) is the primary effector of the RAS, exerting its physiological effects mainly through the AT1R, a G-protein coupled receptor.[1] Activation of AT1R by Ang II triggers a cascade of intracellular signaling events, leading to vasoconstriction, aldosterone secretion, and cellular growth, all of which contribute to the pathophysiology of hypertension and other cardiovascular diseases.[1]

AT1R antagonists, also known as angiotensin receptor blockers (ARBs), are a class of drugs that selectively block the AT1R, thereby inhibiting the actions of Ang II.[2] Losartan was the first orally active, non-peptide AT1R antagonist to be approved for clinical use.[3][4] this compound is another potent and selective non-peptide AT1R antagonist.[5][6] This guide focuses on a head-to-head comparison of this compound and Losartan in their ability to block AT1R signaling.

Comparative Efficacy and Potency

Experimental data demonstrates that both this compound and Losartan are potent and selective antagonists of the AT1R. However, in functional assays, this compound has been shown to be more potent than Losartan.

Quantitative Data Summary
ParameterThis compoundLosartanReference
IC50 (AT1R Binding, Rat Adrenal Cortex) (5.2 +/- 1.0) x 10-8 M(6.0 +/- 0.9) x 10-8 M[5]
IC50 (AT1R Binding, Rat Liver) (1.2 +/- 0.3) x 10-7 M(1.3 +/- 0.5) x 10-7 M[5]
IC50 (Ang II-induced Contraction, Human Arteries) ~2-fold more potent than Losartan-[5]
IC50 (Ang II-induced Contraction, Rabbit Aortic Strips) ~3-fold more potent than Losartan-[5]

Table 1: Comparative in vitro activity of this compound and Losartan. IC50 values represent the concentration of the antagonist required to inhibit 50% of the specific binding of a radioligand or the maximal response to Angiotensin II.

Mechanism of Action and Signaling Pathways

Both this compound and Losartan are competitive antagonists of the AT1R, meaning they bind to the receptor at the same site as Angiotensin II and prevent its binding and subsequent receptor activation.[5] They exhibit high selectivity for the AT1R over the AT2R.[5][7]

The canonical signaling pathway initiated by AT1R activation involves the Gq/11 family of G proteins.[8][1] This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[2] IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[2] These events trigger a downstream cascade involving mitogen-activated protein kinases (MAPKs), such as ERK1/2, ultimately leading to the physiological responses of vasoconstriction and cell growth.[9]

By blocking the AT1R, both this compound and Losartan inhibit this entire signaling cascade. While direct comparative studies on the downstream effects of this compound are limited, studies on Losartan have shown its ability to inhibit Ang II-induced IP3 formation and subsequent increases in intracellular Ca2+.[2] Furthermore, a metabolite of Losartan, EXP3179, has been shown to inhibit PKC activity, suggesting an additional layer of downstream signaling modulation.[10]

AT1R Signaling Pathway Blockade

AT1R_Signaling_Blockade cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_response Cellular Response AngII Angiotensin II AT1R AT1R AngII->AT1R Activates Gq11 Gq/11 AT1R->Gq11 This compound This compound This compound->AT1R Blocks Losartan Losartan Losartan->AT1R Blocks PLC PLC Gq11->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 Hydrolysis DAG DAG PIP2->DAG Hydrolysis Ca2 Ca²⁺ Release IP3->Ca2 PKC PKC DAG->PKC Response Vasoconstriction Cell Growth Ca2->Response MAPK MAPK Cascade (e.g., ERK1/2) PKC->MAPK MAPK->Response

Figure 1: AT1R signaling pathway and points of inhibition by this compound and Losartan.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key experimental protocols used to characterize and compare AT1R antagonists.

Radioligand Binding Assay (Competitive)

This assay determines the binding affinity of a compound to the AT1R by measuring its ability to compete with a radiolabeled ligand.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis prep_mem Prepare cell membranes expressing AT1R incubate Incubate membranes, radioligand, and antagonist prep_mem->incubate prep_radio Prepare radioligand (e.g., ¹²⁵I-[Sar¹,Ile⁸]Ang II) prep_radio->incubate prep_comp Prepare serial dilutions of This compound or Losartan prep_comp->incubate separate Separate bound from free radioligand (filtration) incubate->separate detect Quantify bound radioactivity (scintillation counting) separate->detect analyze Calculate IC50 values detect->analyze

Figure 2: Workflow for a competitive radioligand binding assay.

Detailed Steps:

  • Membrane Preparation: Homogenize tissues or cells expressing AT1R (e.g., rat adrenal cortex, rat liver) in a suitable buffer and prepare a membrane fraction by centrifugation.[5]

  • Assay Setup: In a multi-well plate, combine the membrane preparation, a fixed concentration of a radiolabeled AT1R ligand (e.g., ¹²⁵I-[Sar¹,Ile⁸]Ang II), and varying concentrations of the unlabeled antagonist (this compound or Losartan). Include controls for total binding (no antagonist) and non-specific binding (excess unlabeled ligand).

  • Incubation: Incubate the mixture to allow binding to reach equilibrium.

  • Separation: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the antagonist to determine the IC50 value, which is the concentration of the antagonist that inhibits 50% of the specific radioligand binding.

Functional Antagonism Assay (Angiotensin II-induced Arterial Contraction)

This ex vivo assay measures the ability of an antagonist to inhibit the physiological response (vasoconstriction) to Angiotensin II in isolated arterial tissue.

Arterial_Contraction_Workflow cluster_prep Tissue Preparation cluster_equilibration Equilibration & Pre-incubation cluster_stimulation Stimulation & Measurement cluster_analysis Data Analysis prep_tissue Isolate arterial rings (e.g., human or rabbit aorta) mount_tissue Mount rings in an organ bath system prep_tissue->mount_tissue equilibrate Equilibrate tissue under tension mount_tissue->equilibrate preincubate Pre-incubate with this compound, Losartan, or vehicle equilibrate->preincubate stimulate Add cumulative concentrations of Angiotensin II preincubate->stimulate measure Record isometric tension (contraction) stimulate->measure analyze Construct concentration-response curves and calculate IC50 values measure->analyze

References

A Comparative Guide to E4177 and Telmisartan for In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the angiotensin II type 1 (AT1) receptor antagonists, E4177 and Telmisartan, with a focus on their in vivo efficacy. This comparison is based on available preclinical and clinical data.

Executive Summary

Direct comparative in vivo efficacy studies between this compound and Telmisartan are not available in the public domain. This compound, a potent and selective AT1 receptor antagonist, has been characterized primarily through in vitro studies, which indicate a potency similar to or greater than Losartan.[1][2] In contrast, Telmisartan is a well-established AT1 receptor blocker with extensive in vivo data demonstrating robust and long-lasting blood pressure reduction and significant end-organ protection.[3][4][5][6][7][8][9][10][11] This guide will present the available data for both compounds to facilitate an indirect comparison and highlight the existing data gap for the in vivo performance of this compound.

Mechanism of Action: AT1 Receptor Blockade

Both this compound and Telmisartan are non-peptide antagonists of the angiotensin II type 1 (AT1) receptor. Angiotensin II, a key component of the renin-angiotensin system (RAS), exerts its physiological effects, including vasoconstriction, aldosterone release, and cellular growth, primarily through the AT1 receptor. By selectively blocking this receptor, both compounds inhibit the detrimental effects of angiotensin II, leading to vasodilation, reduced blood pressure, and prevention of target organ damage.[12][13][14][15][16]

Signaling Pathway of Angiotensin II via AT1 Receptor

The binding of Angiotensin II to the AT1 receptor initiates a cascade of intracellular signaling events. This diagram illustrates the primary pathways leading to vasoconstriction, inflammation, and fibrosis, which are inhibited by AT1 receptor antagonists like this compound and Telmisartan.

AT1_Signaling_Pathway AngII Angiotensin II AT1R AT1 Receptor AngII->AT1R Binds Gq11 Gq/11 AT1R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2 ↑ Intracellular Ca²⁺ IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC Vasoconstriction Vasoconstriction Ca2->Vasoconstriction Inflammation Inflammation Fibrosis PKC->Inflammation E4177_Telmisartan This compound / Telmisartan E4177_Telmisartan->AT1R Blocks

Figure 1: Simplified AT1 Receptor Signaling Pathway.

Comparative Data

Table 1: In Vitro Receptor Binding and Potency
ParameterThis compoundTelmisartanReference Compound
Target Angiotensin II Type 1 (AT1) ReceptorAngiotensin II Type 1 (AT1) ReceptorLosartan
IC₅₀ (Rat Adrenal Cortex) (5.2 +/- 1.0) x 10⁻⁸ M[1]Data not available in direct comparison(6.0 +/- 0.9) x 10⁻⁸ M[1]
IC₅₀ (Rat Liver) (1.2 +/- 0.3) x 10⁻⁷ M[1]Data not available in direct comparison(1.3 +/- 0.5) x 10⁻⁷ M[1]
Functional Antagonism (Human Arteries) ~2x more potent than Losartan[1]Data not available in direct comparison-
Functional Antagonism (Rabbit Aorta) ~3x more potent than Losartan[1]Data not available in direct comparison-

Note: The available data for this compound is from a 1995 study. More recent direct comparative in vitro studies with Telmisartan are not available.

Table 2: In Vivo Efficacy - Blood Pressure Reduction in Spontaneously Hypertensive Rats (SHR)
CompoundDoseRoute of AdministrationDuration of TreatmentMean Arterial Pressure (MAP) Reduction
This compound Data Not Available¹Data Not AvailableData Not AvailableData Not Available
Telmisartan 2 mg/kgOral (single dose)-13.4% ± 4.0% from baseline[4]
Telmisartan 4 mg/kgOral (single dose)-23.5% ± 6.3% from baseline[4]
Telmisartan 8 mg/kgOral (single dose)-33.2% ± 5.8% from baseline[4]
Telmisartan 5 mg/kg/dayOral8 weeksSignificant reduction in Systolic Blood Pressure (SBP)[6]
Telmisartan 10 mg/kg/dayOral8 weeksSignificant reduction in Systolic Blood Pressure (SBP)[6]

¹ No published in vivo studies on the antihypertensive effects of this compound were identified.

Table 3: In Vivo Efficacy - Renal Protection in Animal Models of Renal Fibrosis
CompoundAnimal ModelDoseKey Findings
This compound Data Not Available²Data Not AvailableData Not Available
Telmisartan Unilateral Ureteral Obstruction (UUO) in mice0.1-0.3 mg/kg/day (i.p.)Attenuated renal fibrosis and oxidative stress[7][10]
Telmisartan Streptozotocin-induced diabetic miceNot specifiedReversed upregulation of fibrotic markers (TGF-β1, Collagen-III)[8]
Telmisartan 5/6 Nephrectomized ratsNot specifiedAlleviated glomerulosclerosis and interstitial fibrosis[9]
Telmisartan Cardiorenal Heart Failure with Preserved Ejection Fraction (rat model)Not specifiedSignificantly reduced cardiac fibrosis[11]

² No published in vivo studies on the organoprotective effects of this compound were identified.

Experimental Protocols

Detailed experimental protocols for in vivo studies of this compound are not available due to the lack of published research in this area. Below are generalized protocols for assessing the in vivo efficacy of an AT1 receptor antagonist like Telmisartan.

Antihypertensive Efficacy in Spontaneously Hypertensive Rats (SHR)

This workflow outlines the key steps in evaluating the blood pressure-lowering effects of a test compound in a common animal model of hypertension.

Experimental_Workflow_BP A Acclimatize Spontaneously Hypertensive Rats (SHR) B Implant Radiotelemetry Device or Prepare for Tail-Cuff Measurement A->B C Establish Baseline Blood Pressure Reading B->C D Administer Vehicle or Test Compound (e.g., Telmisartan) C->D E Monitor Blood Pressure and Heart Rate Continuously or at Pre-defined Intervals D->E F Data Analysis: Calculate Change from Baseline E->F

Figure 2: General workflow for assessing antihypertensive efficacy.

Methodology:

  • Animal Model: Male Spontaneously Hypertensive Rats (SHR) are a widely used model for essential hypertension.

  • Drug Administration: Telmisartan is typically administered orally via gavage. Doses can range from 2 mg/kg to 10 mg/kg for dose-response studies.[4][6]

  • Blood Pressure Measurement:

    • Radiotelemetry: A transmitter is surgically implanted into the abdominal aorta for continuous and accurate measurement of blood pressure and heart rate in conscious, freely moving animals.

    • Tail-Cuff Plethysmography: A non-invasive method where a cuff is placed on the rat's tail to measure systolic blood pressure.

  • Data Analysis: The change in mean arterial pressure (MAP) or systolic blood pressure (SBP) from the baseline (pre-treatment) is calculated and compared between the treated and vehicle control groups.

Renal Protection in a Unilateral Ureteral Obstruction (UUO) Model

This workflow describes a common model to induce renal fibrosis and evaluate the protective effects of a therapeutic agent.

Experimental_Workflow_Fibrosis A Induce Unilateral Ureteral Obstruction (UUO) in Mice or Rats B Administer Vehicle or Test Compound (e.g., Telmisartan) Daily A->B C Sacrifice Animals at a Defined Timepoint (e.g., 7-14 days) B->C D Harvest Kidneys for Analysis C->D E Histological Analysis (Masson's Trichrome, Sirius Red) for Collagen Deposition D->E F Immunohistochemistry/Western Blot for Fibrotic Markers (e.g., TGF-β1, α-SMA, Collagen) D->F G Quantify and Compare Fibrosis between Groups E->G F->G

Figure 3: Workflow for assessing renal protective effects.

Methodology:

  • Animal Model: Unilateral ureteral obstruction is surgically induced in mice or rats, leading to progressive renal fibrosis in the obstructed kidney.

  • Drug Administration: Telmisartan can be administered via intraperitoneal injection or oral gavage.

  • Assessment of Renal Fibrosis:

    • Histology: Kidney sections are stained with Masson's trichrome or Sirius red to visualize and quantify collagen deposition, an indicator of fibrosis.

    • Immunohistochemistry and Western Blotting: The expression of key pro-fibrotic proteins such as Transforming Growth Factor-beta 1 (TGF-β1), alpha-Smooth Muscle Actin (α-SMA), and various types of collagen is measured.

  • Data Analysis: The extent of fibrosis and the expression of fibrotic markers are compared between the Telmisartan-treated group and the vehicle-treated control group.

Conclusion

Based on the currently available scientific literature, a direct in vivo efficacy comparison between this compound and Telmisartan cannot be made. While in vitro data suggests this compound is a potent AT1 receptor antagonist, the absence of published in vivo studies on its antihypertensive or organoprotective effects is a significant knowledge gap.

In contrast, Telmisartan has a well-documented profile of potent and sustained blood pressure reduction in relevant animal models of hypertension. Furthermore, numerous studies have demonstrated its ability to protect vital organs, such as the kidneys and heart, from damage associated with hypertension and diabetes, often through mechanisms that may extend beyond simple blood pressure control. For researchers and drug developers, Telmisartan serves as a benchmark AT1 receptor antagonist with proven in vivo efficacy. Further preclinical in vivo studies would be necessary to determine if the in vitro promise of this compound translates to comparable or superior efficacy to Telmisartan.

References

E4177: A Comprehensive Guide to its Validation as a Specific AT1R Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rigorous validation of a compound's specificity and mechanism of action is paramount. This guide provides an objective comparison of E4177, a novel Angiotensin II Type 1 Receptor (AT1R) antagonist, with established alternatives such as Losartan, Valsartan, and Candesartan. The information presented is supported by experimental data to facilitate an informed assessment of this compound's pharmacological profile.

Executive Summary

This compound is a potent and selective nonpeptide antagonist of the AT1 receptor. Experimental evidence demonstrates its high affinity for the AT1 receptor, comparable to or exceeding that of Losartan in certain assays. Functionally, this compound acts as a competitive antagonist, a characteristic that distinguishes it from some insurmountable antagonists like Candesartan. This competitive nature suggests a reversible binding to the AT1 receptor, which may have implications for its pharmacological activity and duration of action in vivo.

Comparative Analysis of AT1R Antagonists

To provide a clear comparison of this compound with other widely used AT1R antagonists, the following tables summarize key quantitative data from in vitro studies. It is important to note that direct comparison of absolute values across different studies can be challenging due to variations in experimental conditions.

Table 1: Comparative Binding Affinities for the AT1 Receptor
CompoundIC50 (nM)Ki (nM)Test System
This compound 6.9 ± 0.5[1]Not explicitly reportedRat adrenal capsular tissue, competitive binding with ¹²⁵I-[Sar¹, Ile⁸] Ang II
52 ± 10[2]Rat adrenal cortex, competitive binding with ¹²⁵I-[Sar¹,Ile⁸]Ang II
Losartan 21.0 ± 0.6[1]~0.3-1Rat adrenal capsular tissue, competitive binding with ¹²⁵I-[Sar¹, Ile⁸] Ang II
60 ± 9[2]Rat adrenal cortex, competitive binding with ¹²⁵I-[Sar¹,Ile⁸]Ang II
Valsartan -2.38[3][4][5][6]Rat aortic smooth muscle cell membranes, competition with [¹²⁵I]-AII
Candesartan -~0.3-1[3]Not specified

Note: IC50 values represent the concentration of the antagonist required to inhibit 50% of the specific binding of the radioligand. Ki (inhibitory constant) is a more direct measure of binding affinity. Lower values indicate higher affinity.

Table 2: Functional Antagonism in In Vitro Assays
CompoundAssay TypepA2 / pKbAntagonism Type
This compound Ang II-induced contraction of rabbit aortaNot explicitly reportedCompetitive[7]
Losartan Ang II-induced contraction of rabbit aorta-Competitive / Surmountable[8]
Valsartan Ang II-induced contraction of rabbit aorta9.26 (pKb)[6]Insurmountable (time-dependent)
Candesartan Ang II-induced contraction of rabbit aorta9.97 (pD'2)Insurmountable / Non-competitive

Note: pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold rightward shift in an agonist's concentration-response curve, indicating competitive antagonism. pKb is the negative logarithm of the antagonist's dissociation constant. A pD'2 value is used to quantify insurmountable antagonism.

Key Signaling Pathways of the AT1 Receptor

The AT1 receptor, a G-protein coupled receptor (GPCR), primarily signals through two main pathways upon activation by Angiotensin II (Ang II). Understanding these pathways is crucial for interpreting the effects of AT1R antagonists.

AT1R_Signaling cluster_Gq Gq-Protein Coupled Pathway cluster_Arrestin β-Arrestin Pathway AngII Angiotensin II AT1R AT1 Receptor AngII->AT1R Gq Gq Protein AT1R->Gq AT1R_p Phosphorylated AT1R AT1R->AT1R_p GRK Phosphorylation PLC Phospholipase C Gq->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC PKC Activation DAG->PKC CellularResponse_Gq Vasoconstriction, Aldosterone Secretion, Cell Growth Ca2->CellularResponse_Gq PKC->CellularResponse_Gq bArrestin β-Arrestin AT1R_p->bArrestin recruits MAPK MAPK Cascade (ERK1/2) bArrestin->MAPK Internalization Receptor Internalization bArrestin->Internalization CellularResponse_Arrestin Cell Growth, Inflammation MAPK->CellularResponse_Arrestin This compound This compound This compound->AT1R blocks

AT1R Gq and β-Arrestin Signaling Pathways

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are protocols for key experiments used to characterize AT1R antagonists.

Radioligand Binding Assay (Competitive)

This assay determines the affinity of a test compound for the AT1 receptor by measuring its ability to compete with a radiolabeled ligand.

Radioligand_Binding_Workflow start Start prep Prepare AT1R-expressing cell membranes start->prep reagents Prepare assay buffer, radioligand ([¹²⁵I]-Ang II), and antagonist dilutions prep->reagents incubation Incubate membranes with radioligand and varying concentrations of antagonist reagents->incubation separation Separate bound and free radioligand (e.g., filtration) incubation->separation counting Quantify bound radioactivity (scintillation counting) separation->counting analysis Data Analysis: - Determine IC50 - Calculate Ki using Cheng-Prusoff equation counting->analysis end End analysis->end

Workflow for Competitive Radioligand Binding Assay

Protocol:

  • Membrane Preparation: Homogenize tissues or cells expressing AT1 receptors (e.g., rat liver, CHO-hAT1 cells) in a cold lysis buffer. Centrifuge the homogenate to pellet the membranes. Wash the pellet and resuspend in an appropriate assay buffer to a known protein concentration[4].

  • Assay Setup: In a 96-well plate, add the following to each well:

    • Assay buffer

    • A fixed concentration of radioligand (e.g., ¹²⁵I-[Sar¹,Ile⁸]Angiotensin II)

    • Varying concentrations of the unlabeled antagonist (e.g., this compound, Losartan) or vehicle (for total binding). For determining non-specific binding, add a high concentration of an unlabeled ligand (e.g., 10 µM Losartan)[3].

  • Incubation: Add the membrane preparation to each well to initiate the binding reaction. Incubate the plate at room temperature for 60-120 minutes to allow the binding to reach equilibrium[4].

  • Separation: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the free radioligand. Wash the filters with ice-cold wash buffer to remove any unbound radioligand[4].

  • Quantification: Place the filter discs in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter[3].

  • Data Analysis: Subtract the non-specific binding from all other measurements. Plot the percentage of specific binding against the logarithm of the antagonist concentration. Fit the data using a non-linear regression model to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant[4].

Inositol Phosphate (IP) Accumulation Assay

This functional assay measures the ability of an antagonist to block the Ang II-induced production of inositol phosphates, a downstream signaling event of AT1R activation via the Gq pathway.

Protocol:

  • Cell Culture: Plate cells expressing AT1 receptors (e.g., CHO-K1 or HEK293 cells) in 96-well plates and grow to confluence.

  • Labeling (if using radiolabeling): Label the cells by incubating them with myo-[³H]inositol overnight.

  • Assay:

    • Wash the cells with a suitable buffer.

    • Pre-incubate the cells with lithium chloride (LiCl) to inhibit inositol monophosphatase, allowing for the accumulation of inositol phosphates.

    • Add varying concentrations of the antagonist (e.g., this compound) and incubate for a defined period.

    • Stimulate the cells with a fixed concentration of Angiotensin II.

  • Extraction and Quantification: Stop the reaction and extract the inositol phosphates. Separate the different inositol phosphate species using anion-exchange chromatography and quantify the radioactivity in each fraction using a scintillation counter. Alternatively, commercially available non-radioactive HTRF-based kits can be used to measure IP1 accumulation[7].

  • Data Analysis: Plot the amount of inositol phosphate produced against the concentration of the antagonist to determine the IC50 for the inhibition of Ang II-stimulated IP production.

Vascular Smooth Muscle Contraction Assay

This ex vivo functional assay assesses the ability of an antagonist to inhibit Angiotensin II-induced contraction of isolated blood vessels.

Contraction_Assay_Workflow start Start dissection Dissect and prepare arterial rings (e.g., rabbit aorta) start->dissection mounting Mount rings in an organ bath under tension dissection->mounting equilibration Equilibrate tissues in physiological salt solution mounting->equilibration antagonist_incubation Incubate with varying concentrations of antagonist equilibration->antagonist_incubation agonist_addition Add cumulative concentrations of Angiotensin II antagonist_incubation->agonist_addition recording Record isometric tension agonist_addition->recording analysis Data Analysis: - Construct concentration-response curves - Determine pA2 or pD'2 values recording->analysis end End analysis->end

Workflow for Vascular Smooth Muscle Contraction Assay

Protocol:

  • Tissue Preparation: Isolate a segment of an artery (e.g., rabbit thoracic aorta) and carefully cut it into rings. The endothelium may be removed by gently rubbing the intimal surface[8].

  • Mounting: Mount the arterial rings in organ baths filled with a physiological salt solution, maintained at 37°C and bubbled with a gas mixture (e.g., 95% O₂ / 5% CO₂). Attach the rings to isometric force transducers to record changes in tension.

  • Equilibration: Allow the tissues to equilibrate under a resting tension for a specified period, with periodic washes.

  • Antagonist Incubation: Add the antagonist (e.g., this compound) at a specific concentration to the organ bath and incubate for a predetermined time to allow for receptor binding[6].

  • Agonist Stimulation: Add cumulative concentrations of Angiotensin II to the organ bath to generate a concentration-response curve for contraction.

  • Data Analysis: Compare the concentration-response curves for Angiotensin II in the absence and presence of the antagonist. For a competitive antagonist, there will be a parallel rightward shift of the curve. The pA2 value can be calculated using a Schild plot. For an insurmountable antagonist, there will be a depression of the maximal response, and a pD'2 value can be determined[9].

Conclusion

This compound demonstrates the characteristics of a potent and specific AT1R antagonist. Its competitive mode of antagonism in functional assays provides a distinct pharmacological profile compared to insurmountable antagonists like Candesartan. The data presented in this guide, along with the detailed experimental protocols, offer a solid foundation for researchers to evaluate the potential of this compound in various preclinical and clinical settings. Further studies are warranted to fully elucidate its in vivo efficacy and safety profile in comparison to other established AT1R blockers.

References

Preclinical Profile of E4177 (Azilsartan) Versus Other Sartans: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of angiotensin II receptor blockers (ARBs), also known as sartans, continuous research aims to develop compounds with improved efficacy and safety profiles. E4177, now known as azilsartan (and developed under the code TAK-536), is a potent and selective angiotensin II type 1 (AT1) receptor antagonist.[1][2] Preclinical studies have positioned azilsartan as a formidable agent in the management of hypertension, often demonstrating superior antihypertensive effects compared to other widely used sartans such as valsartan, olmesartan, and candesartan.[1][3][4] This guide provides a detailed comparison of the preclinical data for this compound (azilsartan) against other sartans, supported by experimental data and methodologies.

Comparative Preclinical Efficacy

The enhanced antihypertensive effects of azilsartan are attributed to its potent and persistent inhibition of angiotensin II binding to the AT1 receptor.[1][3] Preclinical data consistently show that azilsartan has a higher binding affinity and a slower dissociation rate from the AT1 receptor compared to other ARBs.[3]

Receptor Binding Affinity

The affinity of a drug for its target receptor is a key determinant of its potency. In vitro radioligand binding assays are fundamental for determining the affinity of sartans for the AT1 receptor.[5][6] The inhibitory constant (pKi) is a measure of binding affinity, with higher values indicating a stronger interaction.

CompoundpKi (AT1 Receptor)
Azilsartan~8.6 - 8.7
Candesartan8.61 ± 0.21[7][8]
Olmesartan~8.5
Telmisartan8.19 ± 0.04[7][8]
Irbesartan~8.0
Valsartan7.65 ± 0.12[7][8]
Losartan7.17 ± 0.07[7][8]

Note: The pKi values are compiled from various preclinical studies and may vary slightly depending on the experimental conditions. Azilsartan's pKi is consistently reported as being among the highest.

In Vivo Antihypertensive Effects

The ultimate preclinical validation of an antihypertensive agent lies in its ability to lower blood pressure in animal models of hypertension.[9][10][11][12] Spontaneously hypertensive rats (SHRs) are a commonly used model for these studies.[13]

SARTANANIMAL MODELDOSEBLOOD PRESSURE REDUCTION
Azilsartan Spontaneously Hypertensive Rats1-3 mg/kgSuperior reduction compared to maximal doses of olmesartan and valsartan[3]
Candesartan KK-A(y) mice (model of type 2 diabetes)0.0005% - 0.005% in chowImproved glucose tolerance and insulin sensitivity[14]
Olmesartan Spontaneously Hypertensive RatsNot specifiedSignificant reduction, but less than azilsartan at comparable doses[1][3]
Valsartan Spontaneously Hypertensive RatsNot specifiedSignificant reduction, but less than azilsartan at comparable doses[1][3]

Signaling Pathways and Mechanism of Action

Angiotensin II binding to the AT1 receptor initiates a cascade of intracellular signaling events that lead to vasoconstriction, inflammation, and cellular growth.[15][16] Sartans competitively block the AT1 receptor, thereby inhibiting these downstream effects.[9] The AT2 receptor, on the other hand, is often associated with counter-regulatory effects, including vasodilation and anti-proliferative actions.[9] Most sartans are highly selective for the AT1 receptor over the AT2 receptor.

Angiotensin_II_Signaling cluster_RAS Renin-Angiotensin System cluster_Cell Target Cell (e.g., Vascular Smooth Muscle) Angiotensinogen Angiotensinogen Renin Renin Angiotensinogen->Renin AngI Angiotensin I Renin->AngI ACE ACE AngI->ACE AngII Angiotensin II ACE->AngII AT1R AT1 Receptor AngII->AT1R binds Gq_11 Gq/11 AT1R->Gq_11 activates PLC PLC Gq_11->PLC activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2 ↑ Intracellular Ca²⁺ IP3->Ca2 PKC PKC DAG->PKC Vasoconstriction Vasoconstriction, Cell Growth, Inflammation Ca2->Vasoconstriction PKC->Vasoconstriction Sartans Sartans (e.g., this compound/Azilsartan) Sartans->AT1R blocks

Caption: Angiotensin II AT1 Receptor Signaling Pathway.

Experimental Protocols

In Vitro Angiotensin II Receptor Binding Assay

This assay determines the binding affinity of a compound for the angiotensin II receptors.[5][6][17]

1. Membrane Preparation:

  • Tissues (e.g., rat liver, which is rich in AT1 receptors) or cultured cells expressing the receptor are homogenized in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).[5][6]

  • The homogenate is centrifuged at a low speed to remove nuclei and cellular debris.

  • The supernatant is then centrifuged at a high speed to pellet the membrane fraction.

  • The membrane pellet is washed and resuspended in an assay buffer.[5]

2. Competitive Binding Assay:

  • A fixed concentration of a radiolabeled ligand (e.g., [125I]Sar1,Ile8-Ang II) is incubated with the membrane preparation.[6]

  • Increasing concentrations of the unlabeled test compound (e.g., this compound or other sartans) are added to compete with the radioligand for receptor binding.[5]

  • Non-specific binding is determined in the presence of a high concentration of unlabeled angiotensin II.[5]

  • After incubation to reach equilibrium, the bound and free radioligand are separated by rapid filtration through glass fiber filters.[5]

  • The radioactivity retained on the filters is measured using a gamma counter.

  • The IC50 (concentration of the test compound that inhibits 50% of specific radioligand binding) is calculated and can be converted to a Ki value.[18]

Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane Membrane Preparation (with AT1 Receptors) Incubation Incubate Components (reach equilibrium) Membrane->Incubation Radioligand Radiolabeled Ang II ([¹²⁵I]-Ang II) Radioligand->Incubation Sartan Test Compound (e.g., this compound) Sartan->Incubation Filtration Rapid Filtration (separate bound/free) Incubation->Filtration Counting Gamma Counting (measure radioactivity) Filtration->Counting Plotting Plot % Inhibition vs. [Compound] Counting->Plotting Calculation Calculate IC₅₀ and pKi Plotting->Calculation

Caption: General Workflow for a Competitive Receptor Binding Assay.
In Vivo Blood Pressure Measurement in Animal Models

Invasive and non-invasive methods are used to measure blood pressure in conscious, freely moving animals to assess the antihypertensive effects of sartans.[19][20]

1. Animal Model Selection:

  • Spontaneously Hypertensive Rats (SHRs) or rats with induced hypertension (e.g., L-NAME-induced or two-kidney, one-clip models) are commonly used.[10][12][21]

2. Drug Administration:

  • The test compounds (sartans) and vehicle control are administered to the animals, typically via oral gavage, for a specified duration (e.g., single dose or chronic daily dosing).

3. Blood Pressure Measurement:

  • Non-Invasive Method (Tail-Cuff):

    • The rat is placed in a restrainer, and a cuff with a sensor is placed on its tail.[22][23]

    • The cuff is inflated and then slowly deflated, and the sensor detects the return of blood flow to determine systolic and diastolic blood pressure.[22]

    • This method is suitable for high-throughput screening.[22]

  • Invasive Method (Telemetry or Direct Cannulation):

    • For continuous and more accurate measurements, a pressure-sensitive catheter is surgically implanted into an artery (e.g., carotid or femoral artery).[19]

    • The catheter can be connected to a transducer for direct measurement in anesthetized animals or to a telemetry transmitter for recording in conscious, unrestrained animals.[19][20] This is considered the gold standard.[19]

4. Data Analysis:

  • Changes in systolic, diastolic, and mean arterial pressure from baseline are calculated and compared between the treatment and control groups.

Conclusion

Preclinical evidence strongly suggests that this compound (azilsartan) is a highly potent AT1 receptor blocker with a superior antihypertensive profile compared to many other sartans in preclinical models.[1][3] This is primarily attributed to its high binding affinity and slow dissociation from the AT1 receptor.[3] The experimental protocols outlined provide a basis for the standardized evaluation of novel ARBs. The robust preclinical data for azilsartan has paved the way for its successful clinical development and use in the treatment of hypertension.

References

Comparative Analysis of the Cross-Reactivity Profile of E4177

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the cross-reactivity of E4177 with other receptors. This compound is a potent and selective non-peptide antagonist of the Angiotensin II Type 1 (AT1) receptor, a key regulator of blood pressure and cardiovascular homeostasis.[1] Understanding the selectivity of a compound like this compound is critical for assessing its potential for off-target effects and ensuring its suitability as a specific pharmacological tool or therapeutic agent.

Summary of Cross-Reactivity Data

Experimental data demonstrates that this compound exhibits high selectivity for the AT1 receptor. Notably, it shows negligible binding to the Angiotensin II Type 2 (AT2) receptor, the other major subtype for angiotensin II. Furthermore, functional assays have indicated a lack of interference with several other important physiological receptors and enzymes.

TargetSpecies/TissueAssay TypeThis compound ActivityReference
AT1 Receptor Rat Adrenal CortexRadioligand BindingIC50 = 5.2 x 10⁻⁸ M[1]
Rat LiverRadioligand BindingIC50 = 1.2 x 10⁻⁷ M[1]
AT2 Receptor Rat Adrenal MedullaRadioligand BindingLittle to no effect on binding[1]
Norepinephrine Receptors Rabbit Arterial StripsFunctional AssayNo effect on norepinephrine-induced contraction[1]
Serotonin Receptors Rabbit Arterial StripsFunctional AssayNo effect on serotonin-induced contraction[1]
Histamine Receptors Rabbit Arterial StripsFunctional AssayNo effect on histamine-induced contraction[1]
Voltage-gated K+ Channels Rabbit Arterial StripsFunctional AssayNo effect on KCl-induced contraction[1]
Angiotensin-Converting Enzyme (ACE) In vitroEnzyme Activity AssayNo effect at 10⁻⁵ M[1]

Signaling Pathway and Experimental Workflow

To visualize the context of this compound's action and the methodology for assessing its selectivity, the following diagrams are provided.

AT1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space AngII Angiotensin II AT1R AT1 Receptor AngII->AT1R Binds & Activates This compound This compound This compound->AT1R Blocks Gq Gq/11 AT1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Physiological_Effects Physiological Effects (Vasoconstriction, etc.) Ca2->Physiological_Effects PKC->Physiological_Effects

AT1 Receptor Signaling Pathway

Cross_Reactivity_Workflow cluster_prep Preparation cluster_assay Competitive Binding Assay cluster_analysis Data Analysis Membrane_Prep Prepare Membranes (from cells/tissues expressing target or off-target receptors) Incubation Incubate: Membranes + Radioligand + Varying [this compound] Membrane_Prep->Incubation Compound_Prep Prepare this compound and Radioligand Solutions Compound_Prep->Incubation Filtration Separate Bound/Free Ligand (Vacuum Filtration) Incubation->Filtration Counting Quantify Bound Radioactivity (Scintillation Counting) Filtration->Counting Curve_Fitting Generate Competition Curve (Binding vs. [this compound]) Counting->Curve_Fitting IC50_Ki Calculate IC50 and Ki values Curve_Fitting->IC50_Ki Comparison Compare Ki values across different receptors IC50_Ki->Comparison

Cross-Reactivity Assessment Workflow

Experimental Protocols

The following is a detailed methodology for a competitive radioligand binding assay, a standard method to determine the binding affinity and selectivity of a compound like this compound for its target and potential off-target receptors.

Objective: To determine the inhibitory constant (Ki) of this compound for the AT1 receptor and a panel of other receptors.

Materials:

  • Membrane Preparations: Homogenized cell membranes from cell lines or tissues expressing the receptor of interest (e.g., rat liver membranes for AT1).

  • Radioligand: A high-affinity radiolabeled ligand for the receptor of interest (e.g., ¹²⁵I-[Sar¹,Ile⁸]Ang II for the AT1 receptor).

  • Test Compound: this compound.

  • Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.

  • Wash Buffer: Cold assay buffer.

  • 96-well plates.

  • Glass fiber filters.

  • Filtration apparatus.

  • Scintillation counter.

Procedure:

  • Plate Setup:

    • Total Binding: Wells containing membrane preparation, radioligand, and assay buffer.

    • Non-specific Binding (NSB): Wells containing membrane preparation, radioligand, and a high concentration of a known, unlabeled ligand for the target receptor to saturate all specific binding sites.

    • Test Compound: Wells containing membrane preparation, radioligand, and serial dilutions of this compound.

  • Incubation:

    • Add the membrane preparation, test compound/NSB ligand/buffer, and radioligand to the appropriate wells of the 96-well plate.

    • Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a predetermined time to reach binding equilibrium (e.g., 60-120 minutes).

  • Filtration:

    • Rapidly filter the contents of each well through a glass fiber filter using a vacuum filtration manifold. This separates the membrane-bound radioligand from the unbound radioligand.

    • Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Quantification:

    • Place the filters into scintillation vials with scintillation fluid.

    • Measure the radioactivity on each filter using a scintillation counter. The counts per minute (CPM) are proportional to the amount of bound radioligand.

  • Data Analysis:

    • Specific Binding: Calculate by subtracting the average CPM from the NSB wells from the CPM of all other wells.

    • Competition Curve: Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • IC50 Determination: Fit the data to a sigmoidal dose-response curve to determine the concentration of this compound that inhibits 50% of the specific radioligand binding (the IC50 value).

    • Ki Calculation: Convert the IC50 value to the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

By performing this assay for the AT1 receptor and a panel of other receptors, a quantitative comparison of this compound's binding affinity across these targets can be established, providing a comprehensive cross-reactivity profile.

References

E4177: A New Generation AT1R Blocker with Enhanced Potency and Persistent Action

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the quest for more effective therapeutics is ongoing. In the landscape of hypertension management, Angiotensin II Receptor Type 1 (AT1R) blockers, or sartans, have been a cornerstone. A newer agent in this class, E4177 (the active moiety of azilsartan medoxomil), has demonstrated several advantages over its predecessors. This guide provides a comprehensive comparison of this compound with older AT1R blockers, supported by experimental data, to elucidate its potential benefits in research and clinical applications.

This compound distinguishes itself from older AT1R blockers like losartan, valsartan, and olmesartan through a combination of superior antihypertensive efficacy, unique pharmacological properties, and a distinct molecular structure. Clinical and preclinical studies have consistently shown that this compound provides more potent and sustained blood pressure control.[1][2][3]

Superior Antihypertensive Efficacy

Clinical trials have repeatedly demonstrated the superior blood pressure-lowering effects of azilsartan medoxomil (the prodrug of this compound) compared to other widely prescribed AT1R blockers. In head-to-head comparisons, azilsartan medoxomil has been shown to achieve greater reductions in both systolic and diastolic blood pressure.[1][2]

Table 1: Comparative Antihypertensive Efficacy of Azilsartan Medoxomil vs. Other ARBs
ComparatorAzilsartan Medoxomil DoseComparator DoseMean Reduction in 24-hour Systolic BP (mmHg) from BaselineReference
Olmesartan medoxomil80 mg40 mgAzilsartan: -14.6Olmesartan: -12.6 (p=0.038)[2]
Valsartan40 mg320 mgAzilsartan: -14.9Valsartan: -11.3 (p<0.001)[2]
Valsartan80 mg320 mgAzilsartan: -15.3Valsartan: -11.3 (p<0.001)[2]
Olmesartan80 mg40 mgAzilsartan: -14.5Olmesartan: -11.7[2]
Valsartan80 mg320 mgAzilsartan: -14.5Valsartan: -10.2[2]
Candesartan20-40 mg8-12 mgAzilsartan showed significantly greater reductions in both SBP and DBP[2]

Unique Pharmacological Profile

The enhanced efficacy of this compound can be attributed to its distinct pharmacological characteristics, particularly its interaction with the AT1 receptor.

Potent and Persistent Receptor Binding: this compound exhibits a more potent and persistent ability to inhibit the binding of angiotensin II to the AT1 receptor compared to other ARBs.[1][4] In vitro studies have shown that azilsartan has a higher binding affinity for the AT1 receptor.[1]

Slow Dissociation Rate: A key advantage of this compound is its remarkably slow dissociation from the AT1 receptor.[1][5] This "tight binding" contributes to its long-lasting antihypertensive effect, which may be beneficial for 24-hour blood pressure control, even with a missed dose.[1]

Insurmountable Antagonism: this compound acts as an insurmountable antagonist, meaning that even at high concentrations of angiotensin II, the blockade of the AT1 receptor by this compound cannot be easily overcome.[5] This contrasts with surmountable antagonists, whose effects can be reversed by increasing levels of the natural ligand.

Inverse Agonism: this compound has been shown to possess stronger inverse agonist activity compared to some other ARBs like candesartan.[5] This means that it not only blocks the action of angiotensin II but also reduces the basal activity of the AT1 receptor, potentially offering additional cardiovascular protection.[2][5]

Table 2: In Vitro Receptor Binding Affinity of AT1R Blockers
CompoundIC50 (nM) for inhibiting [¹²⁵I]-Angiotensin II bindingReference
Azilsartan (this compound) ~2.6 [1]
Olmesartan~6.7[1]
Telmisartan~5.1[1]
Irbesartan~15.8[1]
Valsartan~44.9[1]

Note: IC50 values are from a single comparative study and may vary between different experimental setups.

AT1R Signaling Pathway and Blockade

The primary mechanism of action for all AT1R blockers is the inhibition of the renin-angiotensin-aldosterone system (RAAS). By selectively blocking the AT1 receptor, these drugs prevent the vasoconstrictive and aldosterone-secreting effects of angiotensin II.

AT1R_Signaling cluster_AT1R AT1 Receptor Signaling Angiotensinogen Angiotensinogen Renin Renin AngI Angiotensin I Renin->AngI cleaves ACE ACE AngII Angiotensin II ACE->AngII converts AT1R AT1 Receptor AngII->AT1R binds to Gq_11 Gq/11 AT1R->Gq_11 activates PLC PLC Gq_11->PLC IP3_DAG IP3 & DAG PLC->IP3_DAG Ca_PKC ↑ Ca²⁺ & PKC Activation IP3_DAG->Ca_PKC Vasoconstriction Vasoconstriction Ca_PKC->Vasoconstriction Aldosterone Aldosterone Secretion Ca_PKC->Aldosterone CellGrowth Cell Growth & Proliferation Ca_PKC->CellGrowth This compound This compound (Azilsartan) This compound->AT1R blocks

Caption: AT1 Receptor Signaling Pathway and the inhibitory action of this compound.

Experimental Protocols

The advantages of this compound have been demonstrated through a variety of in vitro and in vivo experiments. Below are generalized protocols for key assays used in the evaluation of AT1R blockers.

Radioligand Binding Assay

This assay is used to determine the binding affinity of a compound for the AT1 receptor.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and other ARBs for the AT1 receptor.

Methodology:

  • Membrane Preparation: Membranes expressing the human AT1 receptor are prepared from cultured cells (e.g., CHO or HEK293 cells) or tissues.

  • Binding Reaction: A fixed concentration of a radiolabeled ligand that binds to the AT1 receptor (e.g., [¹²⁵I]-Sar¹,Ile⁸-Angiotensin II) is incubated with the receptor-containing membranes in the presence of varying concentrations of the unlabeled competitor drug (this compound or other ARBs).

  • Incubation: The reaction mixture is incubated to allow binding to reach equilibrium.

  • Separation of Bound and Free Ligand: The bound radioligand is separated from the unbound radioligand, typically by rapid filtration through glass fiber filters.

  • Quantification: The amount of radioactivity retained on the filters is measured using a gamma counter.

  • Data Analysis: The concentration of the competitor drug that inhibits 50% of the specific binding of the radioligand (IC50) is calculated by non-linear regression analysis.

Radioligand_Binding_Workflow A Prepare AT1R-expressing membranes B Incubate membranes with radioligand and competitor (this compound or other ARB) A->B C Separate bound from free radioligand via filtration B->C D Quantify radioactivity of bound ligand C->D E Calculate IC50 value D->E

Caption: Workflow for a competitive radioligand binding assay.

Inositol Phosphate Accumulation Assay

This functional assay measures the ability of an antagonist to block the downstream signaling of the AT1 receptor.

Objective: To determine the potency of this compound and other ARBs in inhibiting angiotensin II-induced inositol phosphate (IP) accumulation.

Methodology:

  • Cell Culture: Cells expressing the AT1 receptor are cultured and labeled with [³H]-myo-inositol.

  • Antagonist Pre-incubation: Cells are pre-incubated with varying concentrations of the antagonist (this compound or other ARBs).

  • Agonist Stimulation: The cells are then stimulated with a fixed concentration of angiotensin II to induce IP production.

  • Extraction and Separation: The reaction is stopped, and the accumulated [³H]-inositol phosphates are extracted and separated by ion-exchange chromatography.

  • Quantification: The amount of radioactivity in the inositol phosphate fractions is measured by liquid scintillation counting.

  • Data Analysis: The concentration of the antagonist that inhibits 50% of the angiotensin II-induced IP accumulation (IC50) is determined.

In Vivo Blood Pressure Measurement in Rodent Models

This in vivo assay assesses the antihypertensive efficacy of the compounds in a living organism.

Objective: To compare the blood pressure-lowering effects of this compound and older ARBs in hypertensive animal models (e.g., spontaneously hypertensive rats, SHR).

Methodology:

  • Animal Model: Spontaneously hypertensive rats (SHR) are commonly used as a model of essential hypertension.

  • Drug Administration: The animals are administered this compound (or its prodrug) or other ARBs, typically via oral gavage.

  • Blood Pressure Monitoring: Blood pressure is monitored continuously over a 24-hour period using radiotelemetry. This method allows for the measurement of blood pressure in conscious, freely moving animals, avoiding the stress artifacts associated with other methods.

  • Data Analysis: The changes in systolic and diastolic blood pressure from baseline are calculated and compared between the different treatment groups.

Conclusion

The available evidence strongly suggests that this compound possesses significant advantages over older AT1R blockers. Its superior antihypertensive efficacy, driven by its unique pharmacological profile of potent and persistent receptor binding, slow dissociation, and inverse agonism, positions it as a highly effective agent for blood pressure control. For researchers and drug development professionals, this compound serves as an important example of how modifications to an existing drug class can lead to significant improvements in therapeutic potential. Further research into the long-term cardiovascular outcomes associated with the enhanced properties of this compound is warranted.

References

Head-to-Head Comparison: E4177 and Candesartan in Angiotensin II Receptor Blockade

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An objective guide to the preclinical profiles of the angiotensin II type 1 (AT1) receptor antagonists, E4177 and Candesartan.

This guide provides a detailed comparative analysis of this compound and Candesartan, two potent antagonists of the angiotensin II type 1 (AT1) receptor. The information presented is collated from preclinical studies to assist researchers in evaluating their respective pharmacological and pharmacokinetic profiles.

Chemical and Pharmacological Properties

Both this compound and Candesartan are selective AT1 receptor blockers, a class of drugs pivotal in the management of hypertension and other cardiovascular diseases. Their primary mechanism of action involves the inhibition of angiotensin II, a potent vasoconstrictor, from binding to the AT1 receptor, thereby leading to vasodilation and a reduction in blood pressure.

PropertyThis compoundCandesartan
Chemical Name 3-[(2'-carboxybiphenyl-4-yl)methyl]-2-cyclopropyl-7-methyl-3H-imidazo[4,5-b]pyridine2-ethoxy-1-{[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl}-1H-benzimidazole-7-carboxylic acid[1]
Molecular Formula C24H21N3O2[2]C24H20N6O3[1][3]
Molecular Weight 383.44 g/mol [2]440.45 g/mol [3][4]
Mechanism of Action Selective Angiotensin II Type 1 (AT1) Receptor Antagonist[2][5]Selective Angiotensin II Type 1 (AT1) Receptor Antagonist[6]
Receptor Binding Competitive Antagonist[5]Insurmountable (Non-competitive) Antagonist[7]

In Vitro Potency at the AT1 Receptor

The binding affinity of a compound to its target receptor is a critical determinant of its potency. The available data for this compound allows for a direct comparison with Losartan, another well-established AT1 receptor blocker. Candesartan has been extensively studied and its high affinity for the AT1 receptor is well-documented.

CompoundIC50 (nM)pKiTissue/Cell LineReference
This compound 6.9 ± 0.5-Rat Adrenal Glomerulosa[8]
52 ± 10-Rat Adrenal Cortex[5]
120 ± 30-Rat Liver[5]
Candesartan 0.26--[4]
-8.61 ± 0.21Wild type AT1 receptors in COS-7 cells[9]
Losartan (for comparison) 21.0 ± 0.6-Rat Adrenal Glomerulosa[8]
60 ± 9-Rat Adrenal Cortex[5]
130 ± 50-Rat Liver[5]

IC50 (half maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a higher binding affinity and potency. pKi is the negative logarithm of the inhibition constant (Ki), with a higher pKi value indicating a higher binding affinity.

The in vitro data suggests that this compound possesses a slightly higher potency than Losartan in displacing radiolabeled angiotensin II from the AT1 receptor in rat adrenal tissues.[5][8] Candesartan exhibits a very high binding affinity for the AT1 receptor, as indicated by its low nanomolar IC50 value.[4]

Pharmacokinetics in Animal Models

Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion of a drug. Comprehensive pharmacokinetic data is available for Candesartan in preclinical models. Data for this compound is not as readily available in the public domain.

Candesartan Pharmacokinetic Parameters in Rats and Dogs (Oral Administration of Candesartan Cilexetil)

ParameterRatsDogs
Tmax (h) 2.31.3
Cmax (µg/mL) 0.2800.012
t1/2 (h) 3.84.3
Bioavailability (%) 285

Data from a study on the disposition of candesartan cilexetil.[8] Tmax: Time to reach maximum plasma concentration; Cmax: Maximum plasma concentration; t1/2: Elimination half-life.

Candesartan cilexetil is a prodrug that is rapidly and completely hydrolyzed to its active form, candesartan, during absorption from the gastrointestinal tract.[8]

In Vivo Antihypertensive Efficacy in Spontaneously Hypertensive Rats (SHR)

The spontaneously hypertensive rat (SHR) is a widely used animal model for studying hypertension. The antihypertensive effects of Candesartan have been extensively evaluated in this model. While direct comparative in vivo data for this compound is not available, its potent in vitro activity suggests it would likely exhibit antihypertensive effects.

Antihypertensive Effect of Candesartan Cilexetil in Spontaneously Hypertensive Rats (SHR)

A single oral dose of candesartan cilexetil at 0.3 mg/kg was shown to reduce maximal blood pressure by approximately 25 mm Hg in spontaneously hypertensive rats. The antihypertensive effect of candesartan cilexetil was long-lasting, continuing for more than one week.

Experimental Protocols

AT1 Receptor Binding Assay (Competitive Inhibition)

This protocol outlines a general method for determining the in vitro binding affinity of a test compound to the AT1 receptor.

Objective: To determine the IC50 value of a test compound (e.g., this compound or Candesartan) for the AT1 receptor.

Materials:

  • Membrane preparations from tissues or cells expressing AT1 receptors (e.g., rat adrenal cortex, liver, or transfected cell lines).[5][9]

  • Radioligand: 125I-[Sar1,Ile8]Angiotensin II.

  • Unlabeled Angiotensin II (for determining non-specific binding).

  • Test compounds (this compound, Candesartan) at various concentrations.

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 0.2% BSA).

  • Wash Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2).

  • Glass fiber filters.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Incubate the membrane preparation with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound in the assay buffer.

  • To determine non-specific binding, a parallel set of tubes is prepared containing the membrane preparation, radioligand, and a high concentration of unlabeled angiotensin II.

  • Incubate the mixture at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Terminate the binding reaction by rapid filtration through glass fiber filters.

  • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC50 value.

Measurement of Blood Pressure in Spontaneously Hypertensive Rats (SHR)

This protocol describes a common non-invasive method for measuring systolic blood pressure in rats.

Objective: To evaluate the in vivo antihypertensive effect of a test compound.

Apparatus:

  • Rat tail-cuff system with a pneumatic pulse transducer.

  • Restrainers for rats.

  • Heating platform or lamp to warm the tail.

Procedure:

  • Acclimatize the SHR to the restraining procedure and the warming of the tail for several days before the experiment to minimize stress-induced blood pressure variations.

  • On the day of the experiment, place the rat in the restrainer.

  • Warm the rat's tail to a suitable temperature (e.g., 32-34°C) to detect the tail pulse.

  • Place the tail cuff and the pulse transducer on the rat's tail.

  • Inflate the cuff to a pressure above the expected systolic blood pressure and then slowly deflate it.

  • Record the pressure at which the pulse reappears during deflation; this corresponds to the systolic blood pressure.

  • Repeat the measurement several times to obtain a stable and reliable reading.

  • Administer the test compound (e.g., orally) and measure blood pressure at various time points after administration to determine the onset, magnitude, and duration of the antihypertensive effect.

Signaling Pathway and Experimental Workflow

The primary signaling pathway affected by both this compound and Candesartan is the Renin-Angiotensin-Aldosterone System (RAAS). By blocking the AT1 receptor, these compounds prevent the downstream effects of angiotensin II.

RAAS_Pathway Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I (from Liver) Renin Renin Renin->Angiotensin_I Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II (in Lungs) ACE ACE ACE->Angiotensin_II AT1_Receptor AT1 Receptor Angiotensin_II->AT1_Receptor Vasoconstriction Vasoconstriction AT1_Receptor->Vasoconstriction Aldosterone Aldosterone Secretion AT1_Receptor->Aldosterone E4177_Candesartan This compound / Candesartan E4177_Candesartan->AT1_Receptor Blockade Increased_BP Increased Blood Pressure Vasoconstriction->Increased_BP Sodium_Retention Sodium & Water Retention Aldosterone->Sodium_Retention Sodium_Retention->Increased_BP

Caption: The Renin-Angiotensin-Aldosterone System (RAAS) and the point of intervention for this compound and Candesartan.

The following diagram illustrates a typical experimental workflow for evaluating a novel AT1 receptor antagonist.

Experimental_Workflow Start Compound Synthesis (e.g., this compound) In_Vitro In Vitro Screening Start->In_Vitro Binding_Assay AT1 Receptor Binding Assay In_Vitro->Binding_Assay Functional_Assay Functional Assays (e.g., Contraction) In_Vitro->Functional_Assay In_Vivo In Vivo Evaluation Binding_Assay->In_Vivo Functional_Assay->In_Vivo PK_Studies Pharmacokinetic Studies (Animal Models) In_Vivo->PK_Studies Efficacy_Studies Antihypertensive Efficacy (e.g., SHR model) In_Vivo->Efficacy_Studies Safety_Studies Safety & Toxicology PK_Studies->Safety_Studies Efficacy_Studies->Safety_Studies Clinical_Trials Clinical Trials Safety_Studies->Clinical_Trials

Caption: A generalized workflow for the preclinical to clinical development of an AT1 receptor antagonist.

References

Validating the Efficacy of E4177: A Comparative Guide to AT1R Antagonism and Genetic Knockout Models

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, rigorous validation of a compound's mechanism of action is paramount. This guide provides a comprehensive comparison of E4177, a potent and selective angiotensin II type 1 receptor (AT1R) antagonist, with other alternatives.[1][2][3][4] We delve into the use of genetic knockout models to validate the on-target effects of AT1R blockade and present supporting experimental data and protocols to aid in the design and interpretation of preclinical studies.

This compound and the Renin-Angiotensin System

This compound is a non-peptide antagonist of the angiotensin II type 1 (AT1) receptor, a key component of the renin-angiotensin system (RAS).[1][3] The RAS is a critical hormonal cascade that regulates blood pressure and fluid balance. Angiotensin II, the primary effector of the RAS, exerts its physiological effects, including vasoconstriction and aldosterone secretion, by binding to the AT1R.[5] By blocking this interaction, AT1R antagonists like this compound effectively lower blood pressure, making them valuable therapeutic agents for cardiovascular diseases such as hypertension.[3][5]

Comparative In Vitro Potency of AT1R Antagonists

The efficacy of AT1R antagonists can be initially assessed by their in vitro binding affinity and potency. This compound has demonstrated a high affinity for the AT1R, comparable to or exceeding that of other widely used antagonists.

CompoundIC50 (nM) in Rat Adrenal CortexReference
This compound 5.2 ± 1.0[3]
Losartan6.0 ± 0.9[3]

IC50 (half maximal inhibitory concentration) values represent the concentration of the drug required to inhibit 50% of the specific binding of radiolabeled angiotensin II. A lower IC50 value indicates a higher binding affinity.

In functional assays, this compound was found to be twice as potent as losartan in human arteries and three times more potent in rabbit aortic strips in antagonizing angiotensin II-induced contraction.[3]

Genetic Validation with AT1R Knockout Models

The most definitive way to validate that the effects of a pharmacological agent are mediated through its intended target is to compare its action in wild-type animals with that in animals where the target has been genetically removed (knockout). Studies using AT1R knockout mice have been instrumental in confirming the central role of this receptor in mediating the effects of angiotensin II and, by extension, validating the mechanism of action of AT1R antagonists.

Key Findings from AT1R Knockout Studies:
  • Blood Pressure Regulation: Mice lacking the AT1aR (the predominant subtype in rodents) do not exhibit a hypertensive response to angiotensin II infusion, directly demonstrating the receptor's critical role in blood pressure elevation.[6] This genetic evidence strongly supports the antihypertensive mechanism of AT1R antagonists.

  • Metabolic Effects: AT1aR knockout in rats has been shown to ameliorate high-fat diet-induced obesity, improve insulin resistance, and promote adipose lipolysis.[7][8][9] These findings suggest that the metabolic benefits observed with some AT1R antagonists are indeed on-target effects.

  • Oxidative Stress and DNA Damage: Interestingly, angiotensin II can still induce the production of reactive oxygen species (ROS) and cause DNA damage in the kidneys of AT1aR-deficient mice, even without an increase in blood pressure.[6] This suggests that some effects of angiotensin II may be mediated through other receptors or pathways, highlighting the complexity of the system and the value of genetic models in dissecting these pathways.

Comparison with Alternative AT1R Antagonists

Several AT1R antagonists, often referred to as "sartans," are clinically available. While they share a common mechanism of action, they can exhibit differences in their pharmacological profiles.

FeatureLosartanTelmisartanCandesartanValsartanIrbesartan
Antagonism Type Surmountable/InsurmountableInsurmountableInsurmountableInsurmountableInsurmountable
PPARγ Agonism NoYesNoNoNo
Effect on Platelet Activation Significant InhibitionModerate InhibitionNo EffectMinimal InhibitionSignificant Inhibition
Uric Acid Lowering YesNoNoNoYes

Data compiled from multiple sources.[5][10][11][12]

Note: The clinical significance of some of these molecular differences is still a subject of ongoing research.[5]

Experimental Protocols

Detailed and standardized protocols are crucial for obtaining reproducible and comparable data. Below are outlines for key experiments in the preclinical evaluation of AT1R antagonists.

In Vitro AT1R Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound for the AT1 receptor.

Methodology:

  • Membrane Preparation: Prepare cell membranes from tissues or cells expressing the AT1R (e.g., rat liver or adrenal cortex).[13]

  • Competitive Binding Assay:

    • Incubate the membrane preparation with a fixed concentration of a radiolabeled AT1R ligand (e.g., 125I-[Sar1,Ile8]AngII).

    • Add increasing concentrations of the unlabeled test compound (e.g., this compound).

    • Separate bound from free radioligand by rapid filtration.

    • Measure the radioactivity of the filters.

  • Data Analysis:

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Determine the IC50 value from the resulting sigmoidal curve.

    • Calculate the Ki value using the Cheng-Prusoff equation.

In Vivo Blood Pressure Measurement in Rodents

Objective: To assess the effect of an AT1R antagonist on blood pressure in a living organism.

Methodology:

  • Animal Model: Use wild-type and, for validation, AT1R knockout mice or rats.

  • Blood Pressure Monitoring:

    • Telemetry (Gold Standard): Surgically implant a telemetric pressure transducer into the abdominal aorta for continuous and conscious blood pressure monitoring.[14]

    • Tail-Cuff Method (Non-invasive): Acclimatize the animals to the restraining device and tail cuff to obtain accurate systolic blood pressure measurements.[15][16]

  • Drug Administration: Administer the test compound (e.g., this compound) via an appropriate route (e.g., oral gavage or intravenous injection).

  • Data Acquisition: Record blood pressure at baseline and at various time points after drug administration.

  • Data Analysis: Calculate the change in blood pressure from baseline and compare the effects between treatment groups (e.g., vehicle vs. drug, wild-type vs. knockout).

Visualizing the Pathways

To better understand the context of this compound's action and the experimental approaches for its validation, the following diagrams illustrate the key signaling pathway and a typical validation workflow.

G Angiotensinogen Angiotensinogen Renin Renin Angiotensin_I Angiotensin I Renin->Angiotensin_I cleaves ACE ACE Angiotensin_II Angiotensin II ACE->Angiotensin_II converts AT1R AT1 Receptor Angiotensin_II->AT1R binds to Physiological_Effects Physiological Effects (Vasoconstriction, Aldosterone Release, etc.) AT1R->Physiological_Effects activates This compound This compound (Antagonist) This compound->AT1R G start Hypothesis: This compound blocks AT1R invitro In Vitro Studies (Binding Assays) start->invitro invivo In Vivo Studies (Blood Pressure) start->invivo wt_mice Wild-Type Mice invivo->wt_mice ko_mice AT1R Knockout Mice invivo->ko_mice wt_result This compound lowers blood pressure wt_mice->wt_result ko_result This compound has no effect on blood pressure ko_mice->ko_result conclusion Conclusion: This compound effect is AT1R-dependent wt_result->conclusion ko_result->conclusion

References

Safety Operating Guide

Proper Disposal Procedures for E4177 (K-777)

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for the proper disposal of E4177, also known as K-777. The following procedures are designed for researchers, scientists, and drug development professionals to ensure safe handling and compliance with standard laboratory practices.

Quantitative Data Summary

While this compound (K-777) is not classified as a hazardous substance under the Globally Harmonized System (GHS), it is imperative to handle it with the care afforded to all laboratory chemicals. The following table summarizes the available quantitative data for this compound.

PropertyValueReference
Chemical Formula C₃₂H₃₈N₄O₄S[1][2]
Molecular Weight 574.73 g/mol [1][2]
CAS Number 233277-99-1[1][2]
Appearance Solid[1]
Solubility (25°C) DMSO: 100 mg/mL (with ultrasonic assistance)[1]
Acute Toxicity Oral TDLo (Rat): 300 mg/kg[3]
NFPA Rating Health: 0, Fire: 0, Reactivity: 0[3]
HMIS Rating Health: 0, Fire: 0, Reactivity: 0[3]
Melting Point Not Determined
Boiling Point Not Determined
Relative Density Not Determined

Experimental Protocols

Disposal Methodology

The recommended method for the final disposal of this compound is incineration. This should be carried out in a licensed and approved chemical incinerator.

Step-by-Step Disposal Procedure:

  • Personal Protective Equipment (PPE): Before handling waste this compound, ensure appropriate PPE is worn, including a lab coat, safety glasses, and chemical-resistant gloves (e.g., nitrile).

  • Waste Segregation and Collection:

    • Collect all waste this compound, including unused product and any contaminated materials (e.g., pipette tips, weighing paper, vials), in a dedicated and clearly labeled hazardous waste container.

    • The container must be made of a compatible material, such as glass or polyethylene, and kept securely closed except when adding waste.

  • Preparation for Incineration:

    • For solid this compound: Dissolve or mix the material with a combustible solvent that is approved for your facility's chemical waste stream.

  • Incineration:

    • The mixture should be burned in a chemical incinerator equipped with an afterburner and a scrubber. This ensures complete combustion and neutralization of any potential byproducts.

  • Regulatory Compliance:

    • All disposal activities must be conducted in strict compliance with federal, state, and local environmental regulations.

    • Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines and to ensure adherence to all institutional protocols.

Important Considerations:

  • Do not dispose of this compound down the drain or in the regular trash.

  • Do not allow the undiluted product or large quantities to enter groundwater, water courses, or sewage systems.[3]

Disposal Workflow Diagram

The following diagram outlines the logical workflow for the proper disposal of this compound.

E4177_Disposal_Workflow cluster_prep Preparation cluster_treatment Treatment & Final Disposal start Begin Disposal Process ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe Step 1 collect Collect Waste this compound and Contaminated Materials ppe->collect Step 2 container Place in Labeled, Compatible Waste Container collect->container Step 3 dissolve Dissolve/Mix Solid Waste with Combustible Solvent container->dissolve incinerate Incinerate in Approved Chemical Incinerator dissolve->incinerate Step 4 comply Ensure Compliance with All Regulations incinerate->comply Step 5 end Disposal Complete comply->end

Caption: Step-by-step workflow for the safe disposal of this compound.

References

Essential Safety and Logistical Information for Handling E4177

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential safety and logistical information for the handling of E4177, an angiotensin II type 1 receptor (AT1R) antagonist. The following procedural guidance is intended to ensure the safe use of this compound in a laboratory setting, covering operational plans from handling to disposal.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following precautions are based on the known properties of similar angiotensin II type 1 receptor antagonists. A comprehensive risk assessment should be conducted before handling this compound.

Personal Protective Equipment (PPE):

Standard laboratory PPE is required when handling this compound to minimize exposure.

PPE CategoryRecommended Equipment
Eye/Face Protection Chemical safety goggles or a face shield.
Skin Protection Chemical-resistant gloves (e.g., nitrile). A lab coat or protective suit should be worn.
Respiratory Protection For handling powders outside of a ventilated enclosure, a NIOSH-approved respirator with a particulate filter is recommended.

Handling Procedures:

  • Engineering Controls: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, especially when working with the powdered form to avoid inhalation of dust.

  • General Hygiene: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in areas where this compound is handled. Wash hands thoroughly after handling.

First Aid Measures

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.
Skin Contact Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Storage and Disposal

Storage:

  • Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.

  • Keep away from incompatible materials such as strong oxidizing agents.

Disposal Plan:

Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.[1]

  • Waste Classification: It is the responsibility of the waste generator to properly classify the waste. Consult with your institution's environmental health and safety (EHS) department for guidance.

  • Containerization: Collect waste in a designated, labeled, and sealed container.

  • Disposal Route: Dispose of chemical waste through a licensed hazardous waste disposal company. Do not dispose of down the drain or in regular trash.

Experimental Protocols

This compound is an antagonist of the angiotensin II type 1 receptor (AT1R), making it a valuable tool for cardiovascular research, particularly in studies of hypertension and vascular inflammation.[2] Below are representative experimental protocols.

In Vitro: Inhibition of Angiotensin II-Induced Vascular Smooth Muscle Cell Proliferation

This protocol details a common in vitro application for an AT1R antagonist.

  • Cell Culture: Culture rat aortic vascular smooth muscle cells (VSMCs) in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding: Seed VSMCs in 24-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Serum Starvation: Synchronize the cells by incubating them in serum-free DMEM for 24 hours.

  • Treatment:

    • Pre-incubate the cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle (e.g., DMSO) for 1 hour.

    • Stimulate the cells with angiotensin II (Ang II) at a final concentration of 100 nM for 24 hours.

  • Proliferation Assay (e.g., BrdU incorporation):

    • Add BrdU (10 µM) to each well and incubate for 4 hours.

    • Fix the cells and perform an ELISA-based BrdU incorporation assay according to the manufacturer's instructions to quantify cell proliferation.

  • Data Analysis: Express the results as a percentage of the Ang II-stimulated control and determine the inhibitory concentration (IC50) of this compound.

In Vivo: Antihypertensive Effects in Spontaneously Hypertensive Rats (SHRs)

This protocol outlines an in vivo study to assess the antihypertensive effects of an AT1R antagonist.[2][3][4]

  • Animal Model: Use adult male Spontaneously Hypertensive Rats (SHRs) and age-matched normotensive Wistar-Kyoto (WKY) rats as controls.

  • Acclimation: Acclimate the animals to the laboratory conditions for at least one week before the experiment.

  • Blood Pressure Measurement: Measure baseline systolic blood pressure and heart rate using a non-invasive tail-cuff method.

  • Drug Administration:

    • Divide the SHRs into treatment and vehicle control groups.

    • Administer this compound orally (e.g., by gavage) at a predetermined dose (e.g., 1-10 mg/kg/day) for a specified period (e.g., 4 weeks).[2] The vehicle control group receives the same volume of the vehicle solution.

  • Monitoring: Monitor blood pressure and heart rate at regular intervals throughout the study.

  • Tissue Collection: At the end of the treatment period, euthanize the animals and collect tissues such as the aorta and heart for further analysis (e.g., histology, gene expression).

  • Data Analysis: Compare the changes in blood pressure between the this compound-treated group and the vehicle control group using appropriate statistical methods.

Visualizations

The following diagrams illustrate key conceptual frameworks relevant to the action of this compound.

AT1R_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular AngII Angiotensin II AT1R AT1 Receptor AngII->AT1R This compound This compound This compound->AT1R Antagonist Gq_11 Gq/11 AT1R->Gq_11 PLC Phospholipase C (PLC) Gq_11->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Cellular_Response Cellular Response (Vasoconstriction, Proliferation, etc.) Ca_release->Cellular_Response PKC->Cellular_Response

Caption: Angiotensin II type 1 receptor signaling pathway and the inhibitory action of this compound.

Experimental_Workflow_In_Vivo start Start: Select SHR and WKY rats acclimation Acclimation Period (1 week) start->acclimation baseline_bp Measure Baseline Blood Pressure (Tail-cuff method) acclimation->baseline_bp grouping Group Assignment (this compound vs. Vehicle) baseline_bp->grouping treatment Daily Oral Administration (4 weeks) grouping->treatment monitoring Regular Blood Pressure Monitoring treatment->monitoring euthanasia Euthanasia and Tissue Collection monitoring->euthanasia analysis Data Analysis euthanasia->analysis end End: Evaluate Antihypertensive Effect analysis->end

Caption: In vivo experimental workflow for assessing the antihypertensive effects of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
E4177
Reactant of Route 2
E4177

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。